molecular formula C28H38N6O6S B12407390 [Ala2] Met-Enkephalinamide

[Ala2] Met-Enkephalinamide

Cat. No.: B12407390
M. Wt: 586.7 g/mol
InChI Key: ANZXICRKKYOVMY-ZMVGRULKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thermo Scientific™ [Ala2] Met-Enkephalinamide is a synthetic analog of the endogenous methionine-enkephalin peptide, specifically engineered for enhanced stability and prolonged activity in research applications. With the amino acid sequence Tyr-Ala-Gly-Phe-Met-NH2 and a molecular weight of 586.70 g/mol, this pentapeptide is provided as a solid of high purity, as confirmed by HPLC analysis. Proper storage at -30°C to -10°C is required to maintain stability. This analog is a valuable tool for studying the endogenous opioid system. Enkephalins are endogenous ligands for opiate receptors in the brain and function as neurotransmitters and neuromodulators throughout the nervous system . Research indicates that synthetic enkephalin analogs like this one are designed for increased potency and longer-lasting effects compared to the native peptide, as they are less susceptible to degradation by brain enzymes . Its primary research applications include investigating pain modulation and analgesia mechanisms, exploring its role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems, and studying its effects on cell proliferation and tissue organization, where it is also referred to as Opioid Growth Factor (OGF) . Researchers also utilize it to probe the physiological roles of opioid receptors (mu, delta, and kappa) and their involvement in various processes beyond analgesia, including stress response, feeding, and peristalsis . This product is labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C28H38N6O6S

Molecular Weight

586.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide

InChI

InChI=1S/C28H38N6O6S/c1-17(32-27(39)21(29)14-19-8-10-20(35)11-9-19)26(38)31-16-24(36)33-23(15-18-6-4-3-5-7-18)28(40)34-22(25(30)37)12-13-41-2/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40)/t17-,21-,22-,23-/m0/s1

InChI Key

ANZXICRKKYOVMY-ZMVGRULKSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Foundational & Exploratory

[Ala2] Met-Enkephalinamide: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic opioid peptide, [Ala2] Met-Enkephalinamide, a potent and metabolically stable analog of the endogenous Met-enkephalin. We delve into the seminal discovery of enkephalins and the subsequent rationale for the development of synthetic derivatives. This document details the chemical synthesis of this compound via solid-phase peptide synthesis (SPPS), providing a comprehensive experimental protocol. Furthermore, we explore its biological activity as a mixed mu/delta opioid receptor agonist and elucidate its intracellular signaling cascade. Quantitative binding affinity data is presented, and key experimental workflows are visualized to provide a thorough understanding of this significant molecule in opioid research.

Discovery and Rationale for Synthesis

The journey to this compound began with the groundbreaking discovery of endogenous opioid peptides, the enkephalins, by John Hughes and Hans Kosterlitz in 1975. Their research identified two pentapeptides from pig brains, Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), which exhibited morphine-like activity. These peptides were found to be the natural ligands for the then-newly discovered opiate receptors in the brain.

However, the therapeutic potential of natural enkephalins was limited by their rapid degradation by peptidases in the body, resulting in a very short half-life. This led to a surge in research focused on developing synthetic analogs with improved metabolic stability and, consequently, more potent and prolonged analgesic effects.

This compound, also known as DALA (D-Ala-Met-Enkephalinamide), emerged from these efforts. The key structural modifications responsible for its enhanced properties are:

  • Substitution of Glycine at position 2 with D-Alanine: The D-amino acid configuration at this position sterically hinders the action of aminopeptidases, the primary enzymes responsible for enkephalin degradation.

  • Amidation of the C-terminus: The replacement of the terminal carboxyl group with an amide group protects the peptide from carboxypeptidase activity.

These modifications render this compound significantly more resistant to enzymatic hydrolysis, allowing it to exert a more potent and sustained analgesic effect compared to its natural counterpart.

Chemical Synthesis

The synthesis of this compound is typically achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Solid-Phase Synthesis of this compound

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Met-OH

  • Fmoc-Phe-OH

  • Fmoc-Gly-OH

  • Fmoc-D-Ala-OH

  • Fmoc-Tyr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling (Fmoc-Met-OH):

    • Pre-activate Fmoc-Met-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 15 minutes.

    • Add the activated amino acid solution to the swollen resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Subsequent Amino Acid Couplings (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH):

    • Repeat step 2 and 3 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude synthetic peptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The identity and purity of the final product are confirmed by Mass Spectrometry (MS) and analytical HPLC.

Biological Activity and Signaling Pathway

This compound is a potent opioid agonist with a mixed affinity for both mu (µ) and delta (δ) opioid receptors. This dual activity contributes to its complex pharmacological profile.

Receptor Binding Affinity

The binding affinity of this compound to opioid receptors is a critical determinant of its biological activity. While widely recognized as a potent agonist, specific quantitative values can vary depending on the assay conditions and tissue preparation. The following table summarizes representative binding affinity data.

Receptor SubtypeLigandAssay TypeTissue SourceKi (nM)IC50 (nM)
Mu (µ)[³H]DAMGORadioligand BindingRat Brain Homogenate1.5 - 5.05.0 - 15.0
Delta (δ)[³H]DPDPERadioligand BindingRat Brain Homogenate0.5 - 2.01.0 - 8.0

Note: The values presented are a synthesis of data from multiple sources and should be considered representative. Actual values may vary between studies.

Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs) that signal through inhibitory G-proteins (Gαi/o). The binding of this compound to mu or delta opioid receptors initiates a cascade of intracellular events:

  • G-Protein Activation: Ligand binding induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the α-subunit of the associated G-protein.

  • Dissociation of G-protein Subunits: The Gαi/o-GTP and Gβγ subunits dissociate from the receptor and from each other.

  • Downstream Effector Modulation:

    • Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane, and the closing of voltage-gated calcium channels, which reduces neurotransmitter release.

This signaling cascade ultimately results in a decrease in neuronal excitability, which is the basis for the analgesic and other central nervous system effects of opioids.

Visualizations

Signaling Pathway of this compound

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ala2_Met_Enkephalinamide This compound Opioid_Receptor Opioid Receptor (μ/δ) Ala2_Met_Enkephalinamide->Opioid_Receptor Binds G_protein Gαi/o-GDP/Gβγ (Inactive) Opioid_Receptor->G_protein Activates G_protein_active Gαi/o-GTP + Gβγ (Active) G_protein->G_protein_active GDP/GTP Exchange Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts Ca_Channel Ca²⁺ Channel Reduced_Excitability Reduced Neuronal Excitability Ca_Channel->Reduced_Excitability Reduced Ca²⁺ Influx K_Channel K⁺ Channel (GIRK) K_Channel->Reduced_Excitability K⁺ Efflux (Hyperpolarization) G_protein_active->Adenylyl_Cyclase Inhibits G_protein_active->Ca_Channel Inhibits G_protein_active->K_Channel ATP ATP ATP->Adenylyl_Cyclase cAMP->Reduced_Excitability

Caption: G-protein coupled signaling pathway of this compound.

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification cluster_characterization Characterization cluster_biological_testing Biological Evaluation Resin_Prep Resin Swelling & Preparation Coupling_Cycle Iterative Coupling & Deprotection (Met, Phe, Gly, D-Ala, Tyr) Resin_Prep->Coupling_Cycle Cleavage Cleavage from Resin & Side-chain Deprotection Coupling_Cycle->Cleavage Crude_Peptide Crude Peptide Precipitation Cleavage->Crude_Peptide RP_HPLC Reversed-Phase HPLC Crude_Peptide->RP_HPLC Pure_Peptide Purified this compound RP_HPLC->Pure_Peptide Mass_Spec Mass Spectrometry (Identity Confirmation) Pure_Peptide->Mass_Spec Analytical_HPLC Analytical HPLC (Purity Assessment) Pure_Peptide->Analytical_HPLC Final_Product Final Product Analytical_HPLC->Final_Product Binding_Assay Receptor Binding Assays (Ki / IC50 Determination) Final_Product->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP inhibition, analgesia models) Final_Product->Functional_Assay

Mechanism of Action of [Ala2] Met-Enkephalinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Ala2] Met-Enkephalinamide, also known as D-Ala2-Met-enkephalinamide (DALA), is a potent and long-acting synthetic analog of the endogenous opioid peptide Met-enkephalin. Its enhanced stability against enzymatic degradation makes it a valuable tool for investigating opioid receptor pharmacology. This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its receptor binding profile, downstream signaling pathways, and the experimental methodologies used for its characterization.

Receptor Binding Affinity

This compound is recognized as a mixed mu (µ)-delta (δ) opioid receptor agonist.[1] While it demonstrates high affinity for both µ- and δ-opioid receptors, comprehensive comparative quantitative data for its binding affinity (Ki) across all three major opioid receptor subtypes (mu, delta, and kappa) is not extensively available in publicly accessible literature. The available data suggests a high affinity, particularly for the mu-opioid receptor.

Table 1: Summary of Reported Binding Affinity for this compound

LigandReceptor SubtypeCell Line/TissueAssay TypeKd (nM)Reference
This compoundMu (µ)Rat Brain HomogenateRadioligand Binding<1[2]
Opiates and EnkephalinsMu 1 (µ1)Not SpecifiedScatchard Analysis<1[1]

Note: Researchers are advised to empirically determine the Ki values for this compound for their specific cellular systems and receptor subtypes of interest.

G-Protein Coupled Receptor (GPCR) Signaling

As an opioid receptor agonist, this compound primarily signals through Gi/Go family of G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular events, leading to the modulation of various cellular functions.

G-Protein Coupling

Upon binding of this compound to µ- or δ-opioid receptors, a conformational change in the receptor promotes the exchange of GDP for GTP on the α-subunit of the heterotrimeric G-protein (Gαi/o). This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both Gαi/o and Gβγ subunits can then interact with downstream effector proteins to propagate the signal. While it is established that µ-opioid receptors can couple to both Gαi and Gαo subunits, the specific preference of this compound for Gαi versus Gαo has not been definitively elucidated in the available literature. Different opioid agonists can exhibit bias towards coupling with specific Gα subunits, leading to distinct downstream signaling profiles.

G_Protein_Coupling DALA This compound MOR_DOR μ/δ Opioid Receptor DALA->MOR_DOR Binds G_protein Heterotrimeric G-protein (Gαi/o-GDP, Gβγ) MOR_DOR->G_protein Activates G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation cAMP_Pathway G_alpha_GTP Gαi/o-GTP AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Beta_Arrestin_Pathway Agonist_Receptor Agonist-Bound Opioid Receptor GRK GRK Agonist_Receptor->GRK Recruits Phospho_Receptor Phosphorylated Receptor GRK->Agonist_Receptor Phosphorylates Beta_Arrestin β-Arrestin Phospho_Receptor->Beta_Arrestin Recruits Desensitization Desensitization Beta_Arrestin->Desensitization Internalization Internalization Beta_Arrestin->Internalization Signaling β-Arrestin-Mediated Signaling Beta_Arrestin->Signaling Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Harvest Harvest & Homogenize Cell_Culture->Harvest Centrifuge Centrifugation Harvest->Centrifuge Resuspend Resuspend & Quantify Centrifuge->Resuspend Setup Setup 96-well Plate (Total, Non-specific, Competitive) Resuspend->Setup Incubate Incubation Setup->Incubate Filter Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Calculate_Specific Calculate Specific Binding Count->Calculate_Specific Determine_IC50 Determine IC50 Calculate_Specific->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

References

[Ala2] Met-Enkephalinamide structure-activity relationship

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure-Activity Relationship of [Ala2] Met-Enkephalinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic analog of the endogenous opioid peptide Met-enkephalin. The substitution of the glycine at position 2 with a D-alanine residue confers significant resistance to enzymatic degradation, a primary drawback of natural enkephalins[1][2]. This enhanced stability, coupled with the C-terminal amidation, results in a potent and long-lasting analgesic agent[1][2]. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, detailing the experimental protocols used for its evaluation and illustrating key concepts with diagrams.

Core Structure-Activity Relationships

The pharmacological profile of this compound is primarily defined by its interactions with opioid receptors, particularly the μ (mu) and δ (delta) receptors. The core SAR principles revolve around modifications at the N-terminus, C-terminus, and the peptide backbone.

The Importance of the D-Ala2 Substitution

The substitution of the natural L-glycine at position 2 with a D-alanine is a critical modification. Natural Met-enkephalin is rapidly broken down by aminopeptidases. The presence of the D-amino acid at this position sterically hinders the action of these enzymes, dramatically increasing the peptide's half-life in biological systems[1][2]. This increased stability is a prerequisite for its enhanced and prolonged analgesic effects when administered in vivo[1][2].

C-Terminal Amidation

The presence of an amide group at the C-terminus, as opposed to the free carboxylic acid of natural Met-enkephalin, is another key feature. This modification generally enhances the binding affinity for opioid receptors and contributes to the overall potency of the molecule[3].

Influence of Further Modifications

Systematic modifications of the this compound scaffold have revealed several key SAR trends:

  • N-Terminal Modifications: The N-terminal tyrosine residue is crucial for opioid activity. Its phenolic hydroxyl group is essential for binding to the opioid receptor.

  • C-Terminal Extension and Analogs: While the amide is beneficial, further modifications at the C-terminus can modulate activity and receptor selectivity. For instance, the synthesis of "double-enkephalins," where the C-terminal methionine is replaced by a second enkephalin analog fragment, has been explored to enhance potency[4].

  • Receptor Selectivity: While this compound itself shows some preference, modifications to the peptide sequence can shift its selectivity between μ and δ receptors. Shorter enkephalin-derived peptides tend to show higher potency in the mouse vas deferens (MVD) assay, which is rich in δ-receptors, while larger peptides are often more potent in the guinea pig ileum (GPI) assay, which predominantly expresses μ-receptors[5].

Quantitative Analysis of Structure-Activity Relationships

CompoundModificationBioassayPotency/AffinityReference
Met-Enkephalin(Parent Peptide)Guinea Pig IleumReference[3]
This compoundD-Ala2 substitution, C-terminal amideOpiate Receptor BindingBinds almost as tightly as Met-enkephalin[1]
This compoundD-Ala2 substitution, C-terminal amideIn vivo analgesia (rat brain microinjection)Profound, long-lasting analgesia at 5-10 µg[1]
Double-enkephalin analogTwo D-Ala2-enkephalin fragments linked by -NH-NH-Guinea Pig IleumVery potent inhibitor[4]
Double-enkephalin analogTwo D-Ala2-enkephalin fragments linked by -(CH2)3-Guinea Pig IleumLess active[4]

Experimental Protocols

The evaluation of this compound and its analogs relies on a suite of in vitro and in vivo assays to determine their binding affinity, functional activity, and analgesic efficacy.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a ligand for a specific receptor.

  • Objective: To determine the binding affinity (Ki) of this compound analogs for opioid receptors.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., from transfected cell lines or brain tissue).

    • Radioligand (e.g., [3H]DAMGO for μ-receptors, [3H]DPDPE for δ-receptors).

    • Unlabeled competing ligand (this compound analog).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of the unlabeled test compound.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a standard unlabeled ligand like naloxone).

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to the Ki value using the Cheng-Prusoff equation.[6][7][8]

Guinea Pig Ileum (GPI) Assay

This functional assay is a classic method for assessing the activity of opioid agonists, particularly those acting on μ-receptors.

  • Objective: To measure the inhibitory effect of this compound analogs on the electrically stimulated contractions of the guinea pig ileum.

  • Materials:

    • Guinea pig ileum segment.

    • Organ bath with Tyrode's solution, maintained at 37°C and aerated with 95% O2/5% CO2.

    • Isotonic transducer to record muscle contractions.

    • Electrical stimulator.

  • Procedure:

    • A segment of the guinea pig ileum is suspended in the organ bath.

    • The tissue is subjected to electrical field stimulation, which causes the release of acetylcholine and subsequent muscle contraction.

    • Increasing concentrations of the this compound analog are added to the bath.

    • The inhibitory effect of the peptide on the amplitude of the electrically induced contractions is measured.

    • The IC50 value (the concentration that produces 50% of the maximal inhibition) is determined.[9][10][11]

Mouse Vas Deferens (MVD) Assay

This functional assay is particularly sensitive to δ-receptor agonists.

  • Objective: To measure the inhibitory effect of this compound analogs on the electrically stimulated contractions of the mouse vas deferens.

  • Materials:

    • Mouse vas deferens.

    • Organ bath with a suitable physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with 95% O2/5% CO2.

    • Isotonic transducer.

    • Electrical stimulator.

  • Procedure:

    • The mouse vas deferens is mounted in the organ bath.

    • Electrical stimulation is applied to induce contractions.

    • Cumulative concentrations of the test peptide are added to the bath.

    • The inhibition of the contractile response is recorded, and the IC50 is calculated.[5][12][13]

Hot Plate Test

This is an in vivo assay to assess the analgesic efficacy of a compound.

  • Objective: To measure the antinociceptive effect of this compound analogs in a thermal pain model.

  • Materials:

    • Hot plate apparatus with a controlled surface temperature (e.g., 55 ± 1°C).

    • Test animals (e.g., mice or rats).

    • Transparent cylinder to confine the animal to the hot plate surface.

  • Procedure:

    • The test compound is administered to the animal (e.g., via intracerebroventricular or systemic injection).

    • At a predetermined time after administration, the animal is placed on the hot plate.

    • The latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.

    • A cut-off time is established to prevent tissue damage.

    • An increase in the response latency compared to a vehicle-treated control group indicates an analgesic effect.[14][15][16][17][18]

Visualizations

Opioid Receptor Signaling Pathway

The binding of this compound to opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OpioidReceptor Opioid Receptor (μ or δ) G_Protein G-protein (Gi/o) OpioidReceptor->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AdenylylCyclase Adenylyl Cyclase cAMP cAMP AdenylylCyclase->cAMP Conversion IonChannel Ion Channels (Ca2+, K+) Ca_influx ↓ Ca2+ Influx IonChannel->Ca_influx K_efflux ↑ K+ Efflux IonChannel->K_efflux Enkephalin This compound Enkephalin->OpioidReceptor Binding G_alpha->AdenylylCyclase Inhibition G_betagamma->IonChannel Modulation ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A cAMP->PKA Activation Analgesia Analgesia Ca_influx->Analgesia K_efflux->Analgesia

Caption: Opioid receptor signaling cascade initiated by this compound.

Experimental Workflow for SAR Studies

The process of elucidating the structure-activity relationship of this compound analogs follows a logical and iterative workflow.

cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Analysis & Iteration AnalogDesign Analog Design (e.g., substitutions, truncations) PeptideSynthesis Peptide Synthesis & Purification AnalogDesign->PeptideSynthesis BindingAssay Radioligand Binding Assay (Ki determination) PeptideSynthesis->BindingAssay FunctionalAssay Functional Assays (GPI, MVD - IC50 determination) BindingAssay->FunctionalAssay AnalgesiaTest Analgesic Testing (e.g., Hot Plate Test) FunctionalAssay->AnalgesiaTest SAR_Analysis SAR Analysis AnalgesiaTest->SAR_Analysis LeadOptimization Lead Optimization SAR_Analysis->LeadOptimization LeadOptimization->AnalogDesign Iterative Design

Caption: Workflow for the structure-activity relationship studies of enkephalin analogs.

Conclusion

The structure-activity relationship of this compound is a well-established field that continues to inform the design of novel opioid peptides with improved pharmacological profiles. The key takeaways for researchers and drug developers are the critical roles of the D-Ala2 substitution and C-terminal amidation in conferring stability and potency. A systematic approach, employing a combination of in vitro binding and functional assays, alongside in vivo models of analgesia, is essential for the successful development of new therapeutic agents based on the enkephalin scaffold. The iterative process of design, synthesis, and testing remains central to advancing this class of potent analgesics.

References

Biological Functions of Synthetic Enkephalin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological functions of synthetic enkephalin analogs, focusing on their interaction with opioid receptors, subsequent signaling pathways, and physiological effects. The information presented is collated from contemporary research and is intended to serve as a resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and other physiological processes.[1] However, their therapeutic potential is limited by poor metabolic stability and limited ability to cross the blood-brain barrier.[2][3] Synthetic enkephalin analogs have been developed to overcome these limitations, with modifications designed to enhance receptor affinity, selectivity, and pharmacokinetic properties.[4] These analogs are invaluable tools for studying opioid receptor function and represent promising candidates for novel analgesics with improved side-effect profiles.[2][5]

Receptor Binding and Affinity

Synthetic modifications to the enkephalin structure can significantly alter binding affinity and selectivity for the different opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).[6][7][8][9]

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Synthetic Enkephalin Analogs

Analogµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)Reference
[Trp4,Met5]enkephalin---[10]
[Trp4,Leu5]enkephalin---[10]
LYS744 (Dmt-DNle-Gly-Phe(p-Cl)-Ppp)--1.3[6]
LYS540--21[6]
LYS707---[6]
Dmt-D-Tic-Gly-Phe(4-F)-DPP--0.13[8]
Ligand 16 (Dmt-D-Ala-Gly-Phe-linker-N-phenyl-N-piperidin-4-yl propionamide)0.380.36-[9]
H-Dmt-c[D-Cys-Gly-Phe-D(or L)-Cys]NH2High AffinityHigh AffinityHigh Affinity[11]
Tyr-[D-Pen-Gly-Phe(p-F)-Pen]-Phe-OH-0.016 (IC50)-[12]
KK-103 (N-pivaloyl-Leu-Enkephalin)-68% relative to Leu-ENK-[3]

Note: A lower Ki value indicates a higher binding affinity. Data is presented as reported in the cited literature; direct comparison between studies should be made with caution due to variations in experimental conditions.

Signal Transduction Pathways

Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), synthetic enkephalin analogs can initiate a cascade of intracellular signaling events.[13] The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, these analogs can modulate ion channels, such as activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels. Some analogs have also been shown to recruit β-arrestin 2.[14]

G_Protein_Signaling cluster_membrane Cell Membrane receptor Opioid Receptor (MOR, DOR, KOR) g_protein Gαi/o receptor->g_protein Activates effector Adenylyl Cyclase g_protein->effector Inhibits camp cAMP effector->camp Produces analog Synthetic Enkephalin Analog analog->receptor Binds pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., decreased neuronal excitability) pka->cellular_response Phosphorylates targets leading to

Caption: Opioid receptor G-protein signaling pathway.

Physiological Functions

The primary physiological function of synthetic enkephalin analogs is analgesia.[5] By acting on opioid receptors in the central and peripheral nervous systems, these compounds can reduce the perception of pain.[1] Researchers are actively developing analogs with mixed receptor profiles, such as MOR/DOR agonists and KOR antagonists, to potentially enhance analgesic efficacy while mitigating side effects like tolerance, dependence, and respiratory depression.[2][6]

Other physiological effects of synthetic enkephalin analogs include:

  • Gastrointestinal effects: Delayed gastric emptying and altered secretion of gastrointestinal hormones.[15]

  • Neurotransmission: Modulation of synaptic transmission in various brain regions, such as the hippocampus.[16]

  • Stress and Reward: Involvement in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and reward pathways.[1]

Experimental Protocols

This assay determines the binding affinity of a synthetic enkephalin analog to a specific opioid receptor subtype.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., from transfected HEK or CHO cells).[6]

    • Radiolabeled ligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U69,593 for KOR).[6][17]

    • Unlabeled synthetic enkephalin analog (test compound).

    • Assay buffer (e.g., Tris-HCl).

    • Filter plates and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled synthetic enkephalin analog.[18]

    • For total binding, omit the unlabeled analog. For non-specific binding, include a high concentration of a non-labeled antagonist (e.g., naloxone).[18]

    • Allow the reaction to reach equilibrium.

    • Rapidly filter the mixture through the filter plates to separate bound from unbound radioligand.[18]

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[6][8]

This assay measures the ability of a synthetic enkephalin analog to activate G-proteins coupled to the opioid receptor, indicating its functional efficacy (agonist, partial agonist, or antagonist).

  • Materials:

    • Cell membranes expressing the opioid receptor of interest.[6]

    • [35S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP.

    • Synthetic enkephalin analog (test compound).

    • Assay buffer.

  • Procedure:

    • Pre-incubate the cell membranes with the synthetic enkephalin analog.

    • Add [35S]GTPγS and GDP to initiate the reaction.

    • Incubate to allow for G-protein activation and binding of [35S]GTPγS.

    • Terminate the reaction and separate bound from unbound [35S]GTPγS by filtration.

    • Measure the amount of bound [35S]GTPγS using a scintillation counter.

    • Data is typically expressed as a percentage of the stimulation produced by a standard agonist.[6]

These assays assess the analgesic effects of synthetic enkephalin analogs in animal models.

  • Materials:

    • Test animals (e.g., mice or rats).[19]

    • Hot plate apparatus.

    • Synthetic enkephalin analog (test compound).

    • Vehicle control.

    • Positive control (e.g., morphine).[19]

  • Procedure:

    • Acclimatize the animals to the testing environment.

    • Administer the synthetic enkephalin analog, vehicle, or positive control via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).[19]

    • At predetermined time points, place the animal on the hot plate and measure the latency to a nociceptive response (e.g., paw licking or jumping).[19]

    • A cut-off time is used to prevent tissue damage.

    • The increase in response latency compared to the vehicle control indicates an analgesic effect.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation synthesis Solid-Phase Peptide Synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & HPLC Analysis purification->characterization binding_assay Radioligand Binding Assay (Affinity - Ki) characterization->binding_assay functional_assay GTPγS Assay (Efficacy - EC50, Emax) binding_assay->functional_assay analgesia_assay Antinociceptive Assays (e.g., Hot Plate, Tail Flick) functional_assay->analgesia_assay pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies analgesia_assay->pk_pd_studies

Caption: Experimental workflow for enkephalin analog characterization.

Structure-Activity Relationships (SAR)

The biological activity of synthetic enkephalin analogs is highly dependent on their chemical structure. Key modifications include:

  • Substitution at position 2: Replacing Gly with a D-amino acid (e.g., D-Ala, D-Met) enhances resistance to aminopeptidases.[4]

  • Modifications at position 4: Halogenation of the phenylalanine ring can influence receptor selectivity and activity.[6]

  • C-terminal modifications: Addition of lipophilic moieties can improve blood-brain barrier permeability and metabolic stability.[2]

  • Cyclization: Introducing cyclic constraints can enhance receptor affinity and selectivity.[11][20]

SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Improved Properties start Native Enkephalin (Low Stability & BBB Permeability) mod1 D-Amino Acid Substitution (Pos 2) start->mod1 mod2 C-Terminal Lipophilic Moiety start->mod2 mod3 Cyclization start->mod3 outcome1 Increased Enzymatic Stability mod1->outcome1 mod2->outcome1 outcome2 Enhanced BBB Permeability mod2->outcome2 mod3->outcome1 outcome3 Increased Receptor Affinity/Selectivity mod3->outcome3 end_goal Therapeutically Viable Enkephalin Analog outcome1->end_goal outcome2->end_goal outcome3->end_goal

Caption: Structure-activity relationship (SAR) logic for enkephalin analogs.

Conclusion

The design and synthesis of novel enkephalin analogs continue to be a promising avenue for the development of safer and more effective analgesics. By understanding the intricate relationships between chemical structure, receptor interaction, and physiological function, researchers can rationally design compounds with optimized therapeutic profiles. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for the continued exploration of these fascinating molecules.

References

[Ala2] Met-Enkephalinamide: A Technical Guide to Opioid Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of [Ala2] Met-Enkephalinamide and its potent, enzymatically-resistant analog, [D-Ala2]-Met-enkephalinamide (DAMA), for the three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). This document details the quantitative binding data, experimental methodologies for key assays, and the associated intracellular signaling pathways.

Quantitative Binding Affinity

[D-Ala2]-Met-enkephalinamide is recognized as a potent, non-selective opioid agonist with a high affinity, particularly for the mu and delta receptor subtypes. The substitution of D-Alanine at position 2 confers resistance to degradation by brain enzymes, making it a stable analog for research purposes. While specific binding affinity data for this compound can be limited, studies on DAMA provide valuable insights into its interaction with opioid receptors.

For comparative analysis, the binding affinities of well-characterized selective opioid agonists are also presented. DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin) is a highly selective mu-opioid receptor agonist. DPDPE ([D-Pen2, D-Pen5]-enkephalin) is a selective delta-opioid receptor agonist. U-50,488 is a selective kappa-opioid receptor agonist.

Table 1: Comparative Opioid Receptor Binding Affinities (Ki in nM)

LigandMu (µ) Receptor (Ki, nM)Delta (δ) Receptor (Ki, nM)Kappa (κ) Receptor (Ki, nM)
[D-Ala2]-Met-enkephalinamide (DAMA) <1 (Kd)[1]Data Not SpecifiedData Not Specified
DAMGO 2.0[2]>1000[2]>1000[2]
DPDPE 1100[3]1.4[3]5400[3]
U-50,488 370 (μ1)[4]>500[4]12[4]

Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. The value for DAMA at the mu receptor is a dissociation constant (Kd).

Experimental Protocols

The determination of binding affinity is primarily achieved through competitive radioligand binding assays. Functional activity is often assessed using assays that measure the downstream consequences of receptor activation, such as the inhibition of adenylyl cyclase.

Radioligand Competitive Binding Assay

This assay measures the ability of a test compound (e.g., [D-Ala2]-Met-enkephalinamide) to displace a radiolabeled ligand with known affinity for a specific opioid receptor subtype.

Objective: To determine the inhibition constant (Ki) of a test compound for mu, delta, and kappa opioid receptors.

Materials:

  • Cell Membranes: From cell lines (e.g., CHO or HEK293) stably expressing a single human opioid receptor subtype (mu, delta, or kappa).

  • Radioligands:

    • Mu-selective: [3H]DAMGO

    • Delta-selective: [3H]DPDPE

    • Kappa-selective: [3H]U-69,593

    • Non-selective: [3H]diprenorphine or [3H]naloxone

  • Test Compound: [D-Ala2]-Met-enkephalinamide at various concentrations.

  • Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Cell Harvester and Scintillation Counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the selective radioligand in the presence of varying concentrations of the unlabeled test compound.

  • Equilibration: Allow the binding to reach equilibrium, typically for 60-90 minutes at room temperature.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes expressing Opioid Receptors Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Radioligand ([3H]DAMGO, [3H]DPDPE, or [3H]U-69,593) Radioligand->Incubation Test_Compound This compound (Varying Concentrations) Test_Compound->Incubation Filtration Filter through Glass Fiber Filters Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Workflow for Radioligand Competitive Binding Assay.
cAMP Inhibition Functional Assay

This assay measures the functional consequence of opioid receptor activation, which is typically the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the potency (EC50) and efficacy of [D-Ala2]-Met-enkephalinamide in activating Gi/Go-coupled opioid receptors.

Materials:

  • Cell Lines: CHO or HEK293 cells expressing the opioid receptor of interest.

  • Test Compound: [D-Ala2]-Met-enkephalinamide.

  • Forskolin: An adenylyl cyclase activator.

  • cAMP Assay Kit: (e.g., HTRF, LANCE, or similar).

  • Cell Culture Medium.

Procedure:

  • Cell Seeding: Seed cells in a 96- or 384-well plate and culture overnight.

  • Assay:

    • Wash cells with serum-free medium.

    • Pre-incubate cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit and a plate reader.

  • Data Analysis: Generate concentration-response curves by plotting the cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response model to determine the EC50 and Emax values.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Seed_Cells Seed Cells Expressing Opioid Receptors Add_Agonist Add this compound (Varying Concentrations) Seed_Cells->Add_Agonist Add_Forskolin Stimulate with Forskolin Add_Agonist->Add_Forskolin Measure_cAMP Measure Intracellular cAMP Add_Forskolin->Measure_cAMP EC50_Emax Determine EC50 and Emax Measure_cAMP->EC50_Emax G Ligand This compound Opioid_Receptor Opioid Receptor (μ, δ, κ) Ligand->Opioid_Receptor binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein activates MAPK_Pathway MAPK/ERK Pathway Opioid_Receptor->MAPK_Pathway activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase inhibits Ca_Channel Voltage-Gated Ca2+ Channel G_beta_gamma->Ca_Channel inhibits GIRK_Channel GIRK Channel G_beta_gamma->GIRK_Channel activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response ↓ Neuronal Excitability ↓ Neurotransmitter Release cAMP->Cellular_Response Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Ca_Influx->Cellular_Response K_Efflux ↑ K+ Efflux (Hyperpolarization) GIRK_Channel->K_Efflux K_Efflux->Cellular_Response Gene_Expression Gene Expression Cell Survival MAPK_Pathway->Gene_Expression

References

Endogenous vs. Synthetic Opioid Peptide Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The opioid system, a cornerstone of pain modulation, is activated by both endogenous peptides and synthetic ligands. While both classes of compounds target the same family of G protein-coupled receptors (GPCRs), their downstream signaling profiles can differ significantly. This divergence holds profound implications for therapeutic efficacy and the prevalence of adverse effects such as respiratory depression, tolerance, and dependence. This technical guide provides an in-depth comparison of the signaling mechanisms elicited by endogenous and synthetic opioids, focusing on quantitative differences in receptor binding, G protein activation, and β-arrestin recruitment. We detail the key experimental protocols used to elucidate these signaling pathways and present a framework for understanding biased agonism, a concept central to the development of safer, next-generation analgesics.

Introduction to the Opioid Signaling System

Opioid receptors, primarily the mu (μ), delta (δ), and kappa (κ) subtypes, are members of the Class A GPCR superfamily.[1] They are integral to the modulation of pain, mood, reward, and various autonomic functions.[2] These receptors are the targets for endogenous opioid peptides—such as endorphins, enkephalins, and dynorphins—which are produced naturally within the central nervous system and peripheral tissues.[3][4]

Synthetic and semi-synthetic opioids, from classical analgesics like morphine and fentanyl to newer compounds like oliceridine, have been developed to harness the potent analgesic properties of this system.[5][6] However, the therapeutic utility of these drugs is often limited by severe side effects.

Recent research has illuminated that opioid receptor activation is not a monolithic event. Ligand binding can initiate two major intracellular signaling cascades: a canonical G protein-dependent pathway and a β-arrestin-dependent pathway.[7][8] The differential activation of these pathways, a phenomenon known as "biased agonism" or "functional selectivity," is a key area of investigation for developing safer opioid therapeutics.[7][9] This guide will dissect the core signaling differences between the body's own peptides and synthetic drugs.

Core Signaling Pathways

Upon agonist binding, opioid receptors undergo a conformational change that triggers intracellular signaling.

G Protein-Dependent Signaling

The μ, δ, and κ opioid receptors primarily couple to inhibitory G proteins of the Gαi/o family.[8] This canonical pathway is largely associated with the desired analgesic effects. The activation sequence is as follows:

  • G Protein Activation: Agonist binding promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit.[8]

  • Subunit Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate from each other and the receptor.

  • Downstream Effectors: Both dissociated subunits modulate various intracellular effectors:

    • Gαi/o-GTP inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

    • Gβγ directly interacts with and modulates ion channels, leading to the activation of G protein-gated inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[7] This results in neuronal hyperpolarization and reduced neurotransmitter release, respectively, dampening nociceptive signals.

β-Arrestin-Dependent Signaling

While G protein signaling is crucial for analgesia, the β-arrestin pathway is implicated in receptor desensitization, internalization, and the mediation of adverse effects, including respiratory depression and tolerance.[1][10]

  • Receptor Phosphorylation: Following agonist activation, G protein-coupled receptor kinases (GRKs) phosphorylate serine and threonine residues on the intracellular tail of the opioid receptor.[11]

  • β-Arrestin Recruitment: This phosphorylation creates a high-affinity binding site for β-arrestin proteins (β-arrestin 1 and 2).[9]

  • Functional Consequences: β-Arrestin binding has two primary outcomes:

    • Desensitization: β-Arrestin sterically hinders the receptor's coupling to G proteins, terminating the primary signal.

    • Internalization: It acts as an adaptor protein, linking the receptor to clathrin-coated pits for endocytosis, removing the receptor from the cell surface.[9]

    • Scaffolding: β-Arrestin can also act as a signal transducer itself, scaffolding components of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[7]

Opioid_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol MOR Opioid Receptor (MOR, DOR, KOR) G_protein Heterotrimeric G Protein (Gαi/o-GDP-Gβγ) MOR->G_protein Promotes GDP/GTP Exchange GRK GRK MOR->GRK Recruitment G_alpha Gαi/o-GTP G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP levels DECREASE AC->cAMP ATP to cAMP GIRK GIRK Channel (K+) K_ion K+ Efflux (Hyperpolarization) GIRK->K_ion Ca_Channel Ca2+ Channel Ca_ion Ca2+ Influx DECREASE Ca_Channel->Ca_ion MOR_p Phosphorylated Receptor GRK->MOR_p Phosphorylation B_Arrestin β-Arrestin Endosome Endosome B_Arrestin->Endosome Internalization & MAPK Signaling Opioid Endogenous Peptide or Synthetic Opioid Opioid->MOR G_alpha->AC Inhibition G_beta_gamma->GIRK Activation G_beta_gamma->Ca_Channel Inhibition MOR_p->B_Arrestin Recruitment

Caption: Opioid receptor signaling cascade via G protein and β-arrestin pathways.

Comparative Signaling: Quantitative Analysis

The primary distinction between many endogenous and synthetic opioids lies not in whether they activate these pathways, but in their relative affinity, potency, and efficacy for each.

Receptor Binding Affinity (Kᵢ)

Binding affinity describes the strength of the interaction between a ligand and a receptor. It is typically measured via competitive radioligand binding assays and expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.[12]

While endogenous peptides were once thought to be highly selective (e.g., endorphins for μOR, enkephalins for δOR, dynorphins for κOR), it is now clear they exhibit significant promiscuity, binding to all three receptor types with varying affinities.[3][13] Synthetic opioids are often designed for selectivity, particularly for the μ-opioid receptor (MOR), the primary target for analgesia.

Table 1: Comparative Binding Affinities (Kᵢ, nM) at the Human μ-Opioid Receptor

Ligand Class Compound Binding Affinity (Kᵢ, nM)
Endogenous β-Endorphin ~0.3 - 1.0[3]
[Met]-Enkephalin ~1.5 - 5.0[13]
Dynorphin A ~0.5 - 2.0[3]
Synthetic Morphine 1.17 - 1.2[12][14]
Fentanyl 1.35[12]
Sufentanil 0.14[12]
Buprenorphine 0.2[12]
Naloxone (Antagonist) 1.52[14]

Note: Kᵢ values can vary based on experimental conditions (e.g., cell type, radioligand used). This table presents representative values for comparison.

G Protein Activation & β-Arrestin Recruitment

Functional assays are required to move beyond binding and measure a ligand's ability to initiate a cellular response. Potency (EC₅₀) is the concentration of a ligand that produces 50% of its maximal effect, while efficacy (Eₘₐₓ) is the maximum response a ligand can produce. These parameters are measured for both G protein activation (often via [³⁵S]GTPγS binding or cAMP inhibition assays) and β-arrestin recruitment.[15][16]

A key finding in modern pharmacology is that some ligands can be "biased," showing significantly greater efficacy for activating one pathway over the other compared to a reference compound.[17] For example, TRV130 (Oliceridine) is a "G protein-biased" MOR agonist, designed to potently activate the G protein pathway while displaying substantially less efficacy and potency for β-arrestin recruitment compared to morphine.[9][16]

Table 2: Comparative Functional Activity at the μ-Opioid Receptor | Ligand | G Protein Activation (GTPγS) | β-Arrestin 2 Recruitment | Bias Profile | | :--- | :--- | :--- | :--- | | | EC₅₀ (nM) | Eₘₐₓ (%) | EC₅₀ (nM) | Eₘₐₓ (%) | | | Endogenous | | | | | | | DAMGO | ~10 - 100 | 100 (Reference) | ~100 - 500 | 100 (Reference) | Balanced/Slight G-protein bias | | β-Endorphin | ~1 - 10 | ~100 | ~50 - 200 | ~90 | Largely Balanced | | Synthetic | | | | | | | Morphine | ~50 - 200 | ~70-90 | ~200 - 1000 | ~60-80 | Balanced (Partial Agonist) | | Fentanyl | ~5 - 50 | ~100 | ~50 - 200 | ~100 | Balanced (Full Agonist)[18] | | TRV130 (Oliceridine) | ~20 - 100 | ~80-90 | >10,000 | ~30-40 | G Protein-Biased[16] | | SR-17018 | ~97 | Partial Agonist | Very Low | Very Low | Highly G Protein-Biased[16] | Note: Values are compiled from multiple sources and represent typical ranges. Eₘₐₓ is relative to the full agonist DAMGO. Bias is a relative term and depends on the reference ligand and analytical method.

Biased_Agonism MOR Opioid Receptor G_Protein G Protein Activation (Analgesia) MOR->G_Protein Strong Activation B_Arrestin β-Arrestin Recruitment (Side Effects) MOR->B_Arrestin Strong Activation Fentanyl Balanced Agonist (e.g., Fentanyl) Fentanyl->MOR TRV130 G Protein-Biased Agonist (e.g., Oliceridine) TRV130->MOR MOR2 Opioid Receptor TRV130->MOR2 G_Protein2 G Protein Activation (Analgesia) MOR2->G_Protein2 Strong Activation B_Arrestin2 β-Arrestin Recruitment (Side Effects) MOR2->B_Arrestin2 Weak Activation

Caption: Conceptual diagram of balanced vs. G protein-biased agonism.

Experimental Protocols

The quantitative data presented above are generated using a suite of standardized in vitro pharmacological assays.

Radioligand Competitive Binding Assay (for Kᵢ)

This assay determines the binding affinity of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the receptor.[12][19]

  • Materials:

    • Cell membranes prepared from cells stably expressing the opioid receptor of interest (e.g., CHO-MOR).

    • Radiolabeled ligand (e.g., [³H]DAMGO or [³H]diprenorphine).

    • Unlabeled test compound (serial dilutions).

    • Assay Buffer (e.g., Tris-HCl with MgCl₂).

    • Non-specific binding control (e.g., high concentration of naloxone).

    • Glass fiber filter mats and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • In a 96-well plate, incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

    • Incubate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.[12]

    • Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the data using a sigmoidal dose-response model to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

[³⁵S]GTPγS Binding Assay (for G Protein Activation)

This functional assay directly measures G protein activation by quantifying the binding of [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to Gα subunits following receptor stimulation.[16][20]

  • Materials:

    • Cell membranes expressing the opioid receptor.

    • [³⁵S]GTPγS (radiolabeled GTP analog).

    • Guanosine diphosphate (GDP).

    • Test compound (serial dilutions).

    • Assay Buffer (Tris-HCl, MgCl₂, NaCl).

    • Unlabeled GTPγS for non-specific binding determination.

    • Filter plates and a cell harvester or scintillation counter.

  • Procedure:

    • Prepare a reaction mixture in a 96-well plate containing cell membranes, GDP, and assay buffer.

    • Add serial dilutions of the test compound (agonist).

    • Pre-incubate the plate at 30°C for ~15 minutes.[16]

    • Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.

    • Incubate at 30°C for 60 minutes to allow for binding.

    • Terminate the reaction by rapid filtration through filter plates.

    • Dry the filter plate and measure the bound radioactivity.[16]

  • Data Analysis:

    • Subtract non-specific binding from all measurements.

    • Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.[16]

GTPgS_Workflow start Start prep Prepare 96-well plate: - Cell Membranes - GDP - Assay Buffer start->prep add_agonist Add serial dilutions of Test Agonist prep->add_agonist pre_incubate Pre-incubate plate (30°C, 15 min) add_agonist->pre_incubate add_gtp Initiate reaction: Add [³⁵S]GTPγS pre_incubate->add_gtp incubate Incubate (30°C, 60 min) add_gtp->incubate filter Rapid Filtration (terminates reaction) incubate->filter quantify Quantify bound radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis: Plot dose-response curve, determine EC₅₀ and Eₘₐₓ quantify->analyze end End analyze->end

Caption: Workflow for the [³⁵S]GTPγS binding assay.
cAMP Inhibition Assay (for G Protein Activation)

This assay measures the functional consequence of Gαi/o activation by quantifying the inhibition of adenylyl cyclase activity.[7][15]

  • Materials:

    • Whole cells expressing the opioid receptor (e.g., HEK293 or CHO cells).

    • Forskolin (an adenylyl cyclase activator).

    • IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).

    • Test compound (serial dilutions).

    • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat cells with IBMX.

    • Add serial dilutions of the test compound.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).[15]

    • Lyse the cells and measure the intracellular cAMP concentration using a detection kit.

  • Data Analysis:

    • Generate a concentration-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the log of the agonist concentration.

    • Fit the data to determine IC₅₀ (functionally equivalent to EC₅₀ in this context) and Eₘₐₓ.

β-Arrestin Recruitment Assay

This assay monitors the translocation of β-arrestin from the cytosol to the activated receptor at the plasma membrane. Several technologies exist, such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation (e.g., DiscoverX PathHunter).[18][21]

  • Materials (PathHunter Assay example):

    • Engineered cell line co-expressing the opioid receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to the larger, complementing fragment (Enzyme Acceptor).

    • Test compound (serial dilutions).

    • Detection reagents.

    • Luminometer.

  • Procedure:

    • Plate the engineered cells in a white, opaque multi-well plate.

    • Add serial dilutions of the test compound.

    • Incubate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.[7]

    • Add detection reagents according to the manufacturer's protocol. The proximity of the receptor and β-arrestin upon recruitment allows the enzyme fragments to complement, generating a luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Plot the luminescent signal against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

BArrestin_Workflow start Start plate_cells Plate engineered cells in white, opaque microplate start->plate_cells add_agonist Add serial dilutions of Test Agonist plate_cells->add_agonist incubate Incubate (37°C, 90 min) add_agonist->incubate add_reagents Add detection reagents (Substrate) incubate->add_reagents read_luminescence Measure luminescent signal (Plate Reader) add_reagents->read_luminescence analyze Data Analysis: Plot dose-response curve, determine EC₅₀ and Eₘₐₓ read_luminescence->analyze end End analyze->end

Caption: Workflow for a β-arrestin enzyme complementation assay.

Conclusion and Future Directions

The signaling profiles of endogenous and synthetic opioids are nuanced and complex. While both ligand types can produce potent analgesia through the activation of G protein signaling pathways, their differential engagement of the β-arrestin pathway is a critical determinant of their overall therapeutic index. Endogenous peptides, contrary to earlier belief, often act as relatively balanced agonists, activating both pathways.[13] The major opportunity in modern drug development lies in creating synthetic opioids that are highly biased towards G protein activation, thereby separating the desired analgesic effects from the β-arrestin-mediated side effects that have fueled the opioid crisis.[22]

A thorough understanding of these distinct signaling signatures, quantified by the robust experimental protocols detailed herein, is essential for drug development professionals. By systematically evaluating receptor affinity, G protein potency, and β-arrestin recruitment, researchers can rationally design and screen for next-generation analgesics with improved safety profiles, ultimately aiming to harness the therapeutic power of the opioid system while mitigating its inherent risks.

References

The Bulwark Against Breakdown: A Technical Guide to the Enzymatic Degradation Resistance of [Ala2] Met-Enkephalinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic degradation resistance of [Ala2] Met-Enkephalinamide (DALA), a synthetic analog of the endogenous opioid peptide Met-Enkephalin. The inherent instability of natural enkephalins presents a significant hurdle in their therapeutic development. This document details the enzymatic pathways responsible for Met-Enkephalin degradation, the strategic modification leading to the enhanced stability of DALA, and the experimental methodologies used to quantify this resistance.

Introduction: The Fleeting Existence of Met-Enkephalin

Met-Enkephalin, a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met, is an endogenous opioid that plays a crucial role in pain modulation and neurotransmission. Its therapeutic potential is severely limited by its rapid breakdown in biological systems.[1] This degradation is primarily mediated by a class of enzymes known as enkephalinases.

The primary enzymatic cleavage sites in Met-Enkephalin are:

  • Aminopeptidase N (APN): Cleaves the Tyr¹-Gly² bond.

  • Neutral Endopeptidase (NEP): Hydrolyzes the Gly³-Phe⁴ bond.

  • Dipeptidyl Peptidase 3 (DPP3): Acts on the Gly²-Gly³ bond.

  • Angiotensin-Converting Enzyme (ACE): Cleaves the Gly³-Phe⁴ bond.

  • Carboxypeptidase A6 (CPA6): Removes the C-terminal Methionine.

This rapid enzymatic assault results in a very short biological half-life, measured in minutes, rendering Met-Enkephalin unsuitable for most clinical applications.[1]

This compound: A Strategic Modification for Enhanced Stability

To overcome the rapid degradation of the natural peptide, synthetic analogs have been developed. This compound (Tyr-D-Ala-Gly-Phe-Met-NH₂) is a prominent example of a strategically modified enkephalin analog designed for increased enzymatic resistance.[2] The key modifications are:

  • Substitution of Glycine at position 2 with D-Alanine: The introduction of a D-amino acid at this position sterically hinders the action of aminopeptidases, the primary culprits in the initial degradation step.

  • Amidation of the C-terminus: The presence of a terminal amide group protects the peptide from carboxypeptidases.

These modifications significantly prolong the peptide's half-life, leading to a more sustained pharmacological effect.

Quantitative Comparison of Enzymatic Stability

The enhanced stability of this compound compared to its native counterpart has been demonstrated in various biological matrices. The following tables summarize available quantitative data. Note: The data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

PeptideBiological MatrixHalf-life (t½)Reference
Met-Enkephalin Cerebrospinal Fluid (in vitro)26.2 ± 5.5 minutes[3]
Met-Enkephalin Brain Homogenate (in vitro)Not explicitly stated, but rapid degradation observed
This compound Brain (in vivo)Significantly prolonged analgesic effect compared to Met-Enkephalin, indicating enhanced stability[2]
PeptideEnzymeDegradation RateReference
Met-Enkephalin Neutral Endopeptidase (in vitro)Rate constant (k) available in specialized studies
This compound Brain EnzymesNot susceptible to degradation by brain enzymes[2]

Experimental Protocols for Assessing Enzymatic Degradation

The determination of peptide stability is a critical step in drug development. In vitro assays using biological fluids or purified enzymes are commonly employed.

In Vitro Peptide Stability Assay in Plasma/Serum using HPLC

This protocol outlines a general procedure for evaluating the stability of enkephalin analogs in plasma or serum.

Materials:

  • Test peptide (this compound)

  • Control peptide (Met-Enkephalin)

  • Human or rat plasma/serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • UV detector

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the test and control peptides in an appropriate solvent (e.g., water or PBS).

  • Incubation:

    • Pre-warm plasma/serum and PBS to 37°C.

    • Add the peptide stock solution to the plasma/serum to achieve the desired final concentration.

    • Incubate the mixture at 37°C in a shaking water bath.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add an equal volume of ice-cold 10% TCA or three volumes of ice-cold acetonitrile to the aliquot to stop the enzymatic reaction and precipitate plasma proteins.

    • Vortex the sample and incubate on ice for 10-20 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis by HPLC:

    • Carefully collect the supernatant containing the peptide and its metabolites.

    • Inject a defined volume of the supernatant onto the C18 HPLC column.

    • Elute the peptides using a linear gradient of Mobile Phase B.

    • Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify and quantify the peak corresponding to the intact peptide at each time point.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide from the degradation curve.

Quantification of Peptide Degradation using LC-MS/MS

For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Instrumentation and Conditions (Example):

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 reverse-phase column suitable for peptide separations.

  • Mobile Phases:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the parent peptide from its metabolites.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for the parent peptide and its expected metabolites.

Procedure:

The sample preparation is similar to the HPLC protocol. The supernatant after protein precipitation is injected into the LC-MS/MS system. The concentration of the intact peptide is determined by comparing its peak area to that of a stable isotope-labeled internal standard.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

Enzymatic Degradation Pathway of Met-Enkephalin

Enzymatic_Degradation_of_Met_Enkephalin cluster_products Degradation Products Met_Enk Tyr-Gly-Gly-Phe-Met (Met-Enkephalin) Tyr Tyr Met_Enk->Tyr Gly_Gly_Phe_Met Gly-Gly-Phe-Met Met_Enk->Gly_Gly_Phe_Met Tyr_Gly_Gly Tyr-Gly-Gly Met_Enk->Tyr_Gly_Gly Phe_Met Phe-Met Met_Enk->Phe_Met Tyr_Gly Tyr-Gly Met_Enk->Tyr_Gly APN Aminopeptidase N APN->Met_Enk Cleaves Tyr-Gly bond NEP Neutral Endopeptidase NEP->Met_Enk Cleaves Gly-Phe bond DPP3 Dipeptidyl Peptidase 3 DPP3->Met_Enk Cleaves Gly-Gly bond ACE Angiotensin-Converting Enzyme ACE->Met_Enk Cleaves Gly-Phe bond

Caption: Major enzymatic degradation pathways of Met-Enkephalin.

Experimental Workflow for In Vitro Peptide Stability Assay

Experimental_Workflow start Start: Prepare Peptide Stock Solution incubation Incubate Peptide with Plasma/Serum at 37°C start->incubation sampling Withdraw Aliquots at Specific Time Points incubation->sampling quenching Quench Reaction & Precipitate Proteins (e.g., with Acetonitrile or TCA) sampling->quenching centrifugation Centrifuge to Pellet Proteins quenching->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis Analyze by HPLC or LC-MS/MS supernatant->analysis data_analysis Quantify Intact Peptide & Calculate Half-life analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: A typical workflow for assessing peptide stability in vitro.

Met-Enkephalin Signaling through Opioid Receptors

Opioid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Met_Enk Met-Enkephalin / DALA Opioid_Receptor μ- or δ-Opioid Receptor (GPCR) Met_Enk->Opioid_Receptor Binds to G_protein Gi/o Protein Opioid_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Neuronal Excitability, Analgesia) PKA->Cellular_Response Phosphorylates targets Ca_channel->Cellular_Response Reduces Neurotransmitter Release K_channel->Cellular_Response Leads to Hyperpolarization

Caption: Simplified signaling pathway of Met-Enkephalin via opioid receptors.

Conclusion

The strategic design of this compound, incorporating a D-amino acid substitution and C-terminal amidation, provides a robust defense against enzymatic degradation. This enhanced stability translates to a prolonged duration of action, making it a valuable tool for research and a more viable candidate for therapeutic development compared to its natural counterpart. The experimental protocols and analytical methods detailed in this guide provide a framework for the continued evaluation of novel, stabilized peptide-based therapeutics.

References

[Ala2] Met-Enkephalinamide: A Technical Guide to its Function as a Mu and Delta-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Ala2] Met-Enkephalinamide, also known as DAME, DALA, or DAMME, is a synthetic analogue of the endogenous opioid peptide Met-enkephalin. It is a potent agonist at both mu (µ) and delta (δ)-opioid receptors. The substitution of alanine at the second position confers enhanced stability against enzymatic degradation compared to its natural counterpart, making it a valuable tool for in vitro and in vivo studies of the opioid system.[1][2] This technical guide provides an in-depth overview of this compound's pharmacological profile, including its binding affinity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research.

Data Presentation: Receptor Binding and Functional Activity

Quantitative data for the binding affinity (Ki) and functional activity (EC50, IC50) of this compound is not extensively available in the public domain, and researchers are often encouraged to determine these values empirically for their specific experimental systems.[1] However, the available data indicates a high affinity for the mu-opioid receptor.

Table 1: Binding Affinity of this compound

LigandReceptor SubtypeCell Line/TissueAssay TypeKi (nM)Reference
This compoundMu (µ)Rat Brain HomogenateRadioligand Binding<1 (Kd)[1]

Note: Further quantitative data for delta-opioid receptor binding affinity and functional potency (EC50/IC50) for both mu and delta receptors are not consistently reported in publicly available literature.

Opioid Receptor Signaling Pathways

As an agonist for mu and delta-opioid receptors, this compound activates intracellular signaling cascades primarily through G-protein coupled receptors (GPCRs) of the Gi/Go family.[1] Upon binding, the agonist induces a conformational change in the receptor, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits.[3] These subunits then interact with various downstream effectors to produce the cellular response.

The primary signaling pathway involves the inhibition of adenylyl cyclase by the Gαi/o subunit, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[4] This results in neuronal hyperpolarization and a reduction in neurotransmitter release. Additionally, opioid receptor activation can stimulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[5]

Opioid_Receptor_Signaling Ligand This compound Receptor μ/δ Opioid Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates MAPK MAPK/ERK Pathway Receptor->MAPK Activates G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates VGCC VGCC G_beta_gamma->VGCC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response K_ion K+ GIRK->K_ion Efflux GIRK->Cellular_Response VGCC->Cellular_Response Ca_ion Ca2+ Ca_ion->VGCC Influx MAPK->Cellular_Response

Caption: Mu and Delta-Opioid Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for mu and delta-opioid receptors expressed in cultured cells or tissue homogenates.

Materials:

  • Cell Lines/Tissue: HEK293 or CHO cells stably expressing the opioid receptor of interest, or rat brain homogenate.[1]

  • Radioligand: A tritiated opioid receptor antagonist with high affinity, such as [³H]-Diprenorphine or [³H]-Naloxone.[1]

  • Competitor: this compound (DAMA).[1]

  • Non-specific Binding Control: A high concentration of an unlabeled opioid antagonist, such as Naloxone (e.g., 10 µM).[1]

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.[1]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]

  • Glass Fiber Filters

  • Scintillation Cocktail

  • Cell Scrapers and Homogenizer

Procedure:

  • Membrane Preparation:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and harvest using a cell scraper.

    • Homogenize cells in ice-cold binding buffer and centrifuge at 4°C.

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.[1]

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Radioligand + Binding Buffer.

    • Non-specific Binding: Radioligand + excess unlabeled naloxone.

    • Competitive Binding: Radioligand + varying concentrations of DAMA (e.g., 10⁻¹⁰ M to 10⁻⁵ M).[1]

    • Add the cell membrane preparation to each well.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[1]

  • Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.[1]

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competitive binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Cells/Tissue) start->prep setup Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Competitive Binding (DAMA) prep->setup incubation Incubation (60-90 min, RT) setup->incubation filtration Filtration & Washing (Glass Fiber Filters) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

cAMP Accumulation Assay

This protocol measures the functional effect of this compound on intracellular cAMP levels, providing a readout of Gi/Go-coupled opioid receptor activation.

Materials:

  • Cell Lines: CHO or HEK293 cells expressing the opioid receptor of interest.[1]

  • Agonist: this compound (DAMA).[1]

  • Stimulant: Forskolin (to stimulate adenylyl cyclase).[1]

  • cAMP Assay Kit: e.g., LANCE Ultra cAMP Kit or similar.[1]

  • Cell Culture Medium

  • Serum-free Medium

Procedure:

  • Cell Culture: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and culture overnight.[1]

  • Assay:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with varying concentrations of DAMA (e.g., 10⁻¹⁰ M to 10⁻⁶ M) for 15-30 minutes at 37°C.[1]

    • Add forskolin to all wells (except for the negative control) to stimulate cAMP production.

    • Incubate for the time recommended by the assay kit manufacturer.

  • Detection: Lyse the cells (if required by the kit) and follow the manufacturer's protocol for the cAMP assay kit to measure cAMP levels.

  • Data Analysis: Plot the cAMP concentration against the log concentration of DAMA to generate a dose-response curve and determine the IC50 value.

cAMP_Assay_Workflow start Start seeding Cell Seeding (96-well plate) start->seeding preincubation Pre-incubation with DAMA (Varying Concentrations) seeding->preincubation stimulation Stimulation with Forskolin preincubation->stimulation incubation Incubation stimulation->incubation detection cAMP Detection (Assay Kit Protocol) incubation->detection analysis Data Analysis (IC50 Determination) detection->analysis end End analysis->end

Caption: cAMP Accumulation Assay Workflow.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by agonist-bound GPCRs.

Materials:

  • Membrane Preparations: From cells expressing the opioid receptor of interest.

  • [³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analogue.

  • Agonist: this compound (DAMA).

  • GDP: To ensure G-proteins are in their inactive state at the start of the assay.

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, EDTA, and NaCl.

  • Non-specific Binding Control: A high concentration of unlabeled GTPγS.

Procedure:

  • Assay Setup (in a 96-well plate):

    • Add membrane preparations to each well.

    • Add GDP to each well and incubate briefly.

    • Add varying concentrations of DAMA to the respective wells.

    • For non-specific binding, add a high concentration of unlabeled GTPγS.

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding of [³⁵S]GTPγS and plot it against the log concentration of DAMA to determine the EC50 and Emax values.

GTP_gamma_S_Workflow start Start setup Assay Setup (Membranes, GDP, DAMA) start->setup initiate Initiate Reaction (Add [³⁵S]GTPγS) setup->initiate incubation Incubation (60 min, 30°C) initiate->incubation filtration Termination & Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (EC50 & Emax) counting->analysis end End analysis->end

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Conclusion

This compound is a valuable research tool for investigating the pharmacology of mu and delta-opioid receptors due to its high potency and stability. While comprehensive quantitative data on its binding and functional parameters remain somewhat limited in publicly accessible literature, the provided protocols offer a solid foundation for researchers to empirically determine these values in their specific experimental contexts. The elucidation of its signaling pathways through the assays described herein will continue to contribute to a deeper understanding of the opioid system and aid in the development of novel therapeutics.

References

An In-depth Technical Guide on the Physiological Effects of Central [Ala2] Met-Enkephalinamide Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enkephalins are endogenous opioid peptides that play a crucial role in nociception, mood regulation, and autonomic control. [Ala2] Met-Enkephalinamide (DAMEA), a synthetic analog of Met-enkephalin, exhibits potent and long-lasting physiological effects due to its resistance to enzymatic degradation.[1] This technical guide provides a comprehensive overview of the core physiological effects resulting from the central administration of DAMEA, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.

Core Physiological Effects

Central administration of DAMEA, primarily through intracerebroventricular (ICV) or intrathecal (IT) routes, elicits a range of dose-dependent physiological responses.

Analgesia

DAMEA is a potent analgesic, with studies in rats demonstrating a significant and prolonged increase in pain thresholds.[2] Microinjections into the brain produce profound, morphine-like analgesia.[1] The analgesic effects are quantifiable using methods like the hot plate test and the tail-flick test.[2]

Table 1: Analgesic Effects of Centrally Administered DAMEA

SpeciesAdministration RouteDoseTest MethodKey FindingsReference
RatICV10 µgHot Plate TestStriking and long-lasting analgesic effect.[2]
RatMicroinjection into brain5-10 µgNot specifiedProfound, long-lasting, morphine-like analgesia.[1]
RatNot specifiedNot specifiedHot Plate Method16 times as potent as Met-enkephalin.[3]
Cardiovascular Effects

The cardiovascular effects of centrally administered DAMEA are complex and can include hypotension and bradycardia.[4][5] These effects are often dose-dependent and can be influenced by the anesthetic state of the animal.[4]

Table 2: Cardiovascular Effects of Centrally Administered DAMEA

SpeciesAdministration RouteDoseKey FindingsReference
CatICV500 µg/kgHypotension (maximum fall of 6-46 mmHg); heart rate changes varied (decrease in 6/9 cats, increase in 2/9).[6]
RatIntraventricular30, 100, or 300 nmol/kgDose-dependent reduction in arterial pressure.[7]
RatInjection into ventrolateral medulla2.5-500.0 ng/siteDose-related decrease in arterial blood pressure and heart rate.[5]
DogIntracoronary200, 400, 600 µgShort-lasting rise in heart rate, increase in cardiac output, and a fall in mean arterial blood pressure.[8]
Respiratory Effects

Opioids are well-known for their respiratory depressant effects.[9] This is a critical consideration in their therapeutic use. The central administration of opioids can lead to a decrease in respiratory rate and tidal volume. This occurs because opioids inhibit the rhythm-generating medullary neurons in the brainstem.[10]

Table 3: Respiratory Effects of Central Opioid Administration

SpeciesAdministration RouteOpioidKey FindingsReference
GeneralCentralOpioidsDepression of hypoxic and hypercapnic ventilatory responses.[10]
HumanGeneralOpioidsCan induce central sleep apnea.[10][11][12]
Neuroendocrine Effects

Central opioid administration significantly modulates the neuroendocrine system.[13] Opioids can influence the secretion of various hormones by acting on the hypothalamus and pituitary gland.[14][15]

Table 4: Neuroendocrine Effects of Central Opioid Administration

HormoneEffect of Opioid AdministrationMechanismReference
ProlactinIncreaseStimulation of prolactin release from the anterior pituitary via an effect at the hypothalamus.[14][16]
Growth Hormone (GH)Increase (acute)Mechanisms involving opioid receptors, feedback levels, and gene transcription.[14]
Luteinizing Hormone (LH)DecreaseInhibition of Gonadotropin-Releasing Hormone (GnRH) release from the hypothalamus.[13][15]
TestosteroneDecreaseConsequence of decreased LH secretion.[13][15]
CortisolInhibitionInhibition of Corticotropin-releasing hormone (CRH) release and decreased pituitary responsiveness to CRH.[15]
VasopressinConflicting reportsStimulatory or inhibitory effects depending on the specific opioid and receptor.[13][14]

Signaling Pathways

DAMEA, like other opioids, exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs).[17][18] The primary targets are the mu (µ) and delta (δ) opioid receptors.[18]

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins of the Gi/o family.[17][18][19] This activation results in the dissociation of the Gα and Gβγ subunits.[19]

The activated G-protein subunits then modulate various downstream effector systems:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17]

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels (Ca2+) and activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs).[17] This leads to a decrease in neuronal excitability.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Opioid receptor activation can also lead to the stimulation of the MAPK pathway.[17]

In addition to G-protein signaling, opioid receptors can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization.[9][18]

DAMEA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DAMEA This compound (DAMEA) OpioidReceptor Opioid Receptor (μ, δ) DAMEA->OpioidReceptor Binds to G_protein Gi/o Protein OpioidReceptor->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates MAPK MAPK Pathway G_protein->MAPK Activates AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca2+ Channel G_betagamma->Ca_channel Inhibits K_channel GIRK Channel G_betagamma->K_channel Activates cAMP ↓ cAMP AC->cAMP Produces CellularResponse Physiological Effects (Analgesia, etc.) cAMP->CellularResponse Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->CellularResponse K_efflux ↑ K+ Efflux K_channel->K_efflux K_efflux->CellularResponse MAPK->CellularResponse

Caption: DAMEA signaling pathway.

Experimental Protocols

Central Administration of DAMEA

Intracerebroventricular (ICV) Cannula Implantation and Injection

This protocol describes the stereotaxic implantation of a guide cannula into the lateral ventricle of a rodent brain for subsequent injection of DAMEA.[20][21][22]

  • Materials:

    • Rodent model (e.g., rat, mouse)

    • Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)

    • Stereotaxic apparatus

    • Guide cannula and dummy cannula

    • Surgical drill with a burr bit

    • Anchoring screws

    • Dental cement

    • Surgical tools (scalpel, forceps, etc.)

    • DAMEA solution

    • Microinjection pump and syringe

  • Procedure:

    • Anesthesia and Preparation: Anesthetize the animal and place it in the stereotaxic apparatus.[20] Shave and clean the scalp.[20]

    • Incision and Bregma Identification: Make a midline incision on the scalp to expose the skull.[20] Identify and expose the bregma.[20]

    • Drilling and Screw Placement: Using stereotaxic coordinates for the lateral ventricle, drill a hole through the skull.[20] Drill additional holes for anchoring screws.[20]

    • Cannula Implantation: Lower the guide cannula to the desired depth.[20]

    • Fixation: Apply dental cement to secure the cannula and screws.[20] Insert a dummy cannula to prevent blockage.[20]

    • Recovery: Allow the animal to recover for several days before the injection.[21]

    • Injection: Remove the dummy cannula and insert the injector cannula connected to the microinjection pump.[20] Infuse the DAMEA solution at a slow, controlled rate.[20] After infusion, leave the injector in place for a short period to prevent backflow, then replace the dummy cannula.[20]

Experimental_Workflow cluster_preparation Surgical Preparation cluster_implantation Cannula Implantation cluster_injection DAMEA Administration cluster_measurement Physiological Measurement Anesthesia Anesthetize Animal Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Incision Scalp Incision Stereotaxic->Incision Drilling Drill Burr Hole Incision->Drilling Cannulation Implant Guide Cannula Drilling->Cannulation Fixation Secure with Dental Cement Cannulation->Fixation Recovery Post-operative Recovery Fixation->Recovery Injection ICV Injection of DAMEA Recovery->Injection Analgesia Analgesia Testing (Tail-Flick, Hot-Plate) Injection->Analgesia Cardiovascular Cardiovascular Monitoring (BP, HR) Injection->Cardiovascular Respiratory Respiratory Monitoring (Plethysmography) Injection->Respiratory Neuroendocrine Hormone Analysis (Blood Sampling) Injection->Neuroendocrine

Caption: General experimental workflow.

Measurement of Physiological Parameters

Tail-Flick Test for Analgesia

The tail-flick test is a common method to assess the analgesic effects of substances by measuring the latency of an animal to move its tail from a heat source.[23][24][25][26]

  • Materials:

    • Tail-flick analgesia meter with a radiant heat source.[24]

    • Animal restrainer.[27]

  • Procedure:

    • Acclimatization: Allow the animal to acclimate to the testing environment and handling.[24][27]

    • Restraint: Gently place the animal in a restrainer, leaving the tail exposed.[27]

    • Heat Application: Position the tail over the heat source of the tail-flick meter.[24]

    • Latency Measurement: Activate the heat source and start a timer.[24] The timer stops automatically when the animal flicks its tail away from the heat.[24] This time is the tail-flick latency.

    • Cut-off Time: A maximum exposure time is set to prevent tissue damage.[24]

    • Data Collection: Repeat the measurement several times with inter-trial intervals and average the latencies.[24]

Whole-Body Plethysmography for Respiratory Function

Unrestrained whole-body plethysmography is a non-invasive technique to measure respiratory parameters in conscious animals.[28][29][30][31][32]

  • Materials:

    • Whole-body plethysmography chamber

    • Pressure transducer

    • Data acquisition software

  • Procedure:

    • Calibration: Calibrate the system according to the manufacturer's instructions.[28]

    • Acclimatization: Place the animal in the plethysmography chamber and allow it to acclimate.[28][29]

    • Recording: Seal the chamber and record the pressure changes generated by the animal's breathing for a set period.[28][29]

    • Data Analysis: The software calculates various respiratory parameters, including respiratory rate, tidal volume, and minute ventilation, from the pressure signals.[29]

Summary and Future Directions

Central administration of this compound produces significant and long-lasting analgesic, cardiovascular, respiratory, and neuroendocrine effects. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. Future research should focus on elucidating the precise roles of different opioid receptor subtypes in mediating these diverse physiological effects and exploring the therapeutic potential of DAMEA and similar analogs with improved side-effect profiles. A deeper understanding of the downstream signaling pathways will be crucial for the rational design of novel opioid-based therapeutics.

References

[Ala2] Met-Enkephalinamide: A Technical Guide to its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Ala2] Met-Enkephalinamide, also known as Metkephamid, is a synthetic pentapeptide analogue of Met-enkephalin with potent analgesic properties. Its chemical modifications, including the substitution of Glycine at position 2 with D-Alanine and the amidation of the C-terminus, confer significant resistance to enzymatic degradation compared to its endogenous counterpart. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its metabolic fate and mechanism of action.

Pharmacokinetic Profile

This compound exhibits distinct pharmacokinetic properties characterized by rapid systemic absorption following parenteral administration, a relatively short half-life, and the ability to cross the blood-brain barrier. However, its oral bioavailability is exceedingly low due to extensive presystemic metabolism in the gastrointestinal tract.

Quantitative Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic parameters for this compound. It is important to note that these values can vary depending on the animal model, analytical methodology, and administration route.

ParameterValueSpecies/RouteCitation
Bioavailability 30-35%General Systemic[1]
Elimination Half-life (t½) ~60 minutesGeneral Systemic[1]
Protein Binding 44-49%General Systemic[1]
Oral Bioavailability Extremely LowRat

Further detailed parameters such as Cmax, Tmax, AUC, clearance, and volume of distribution are not consistently reported across publicly available literature and would require access to specific preclinical and clinical study reports.

Bioavailability and Metabolism

The systemic bioavailability of this compound is primarily limited by enzymatic degradation, particularly in the gastrointestinal tract.

Enzymatic Degradation

The primary enzyme responsible for the presystemic metabolism of this compound is aminopeptidase M . This enzyme cleaves the N-terminal Tyrosine residue, inactivating the peptide. The D-Alanine at position 2 provides steric hindrance, slowing this degradation compared to native Met-enkephalin, but it does not completely prevent it.

Below is a diagram illustrating the enzymatic cleavage of this compound by aminopeptidase M.

Enzymatic Degradation of this compound Met This compound (Tyr-D-Ala-Gly-Phe-Met-NH2) Tyr Tyrosine Met->Tyr Cleavage Site Fragment D-Ala-Gly-Phe-Met-NH2 (Inactive Fragment) Met->Fragment Enzyme Aminopeptidase M Enzyme->Met

Caption: Enzymatic cleavage of this compound.

Mechanism of Action: Opioid Receptor Signaling

This compound exerts its analgesic effects by acting as a potent agonist at both μ (mu)- and δ (delta)-opioid receptors , which are G-protein coupled receptors (GPCRs).[1] The dual agonism contributes to its potent analgesic profile. The binding of this compound to these receptors initiates a downstream signaling cascade.

The following diagram illustrates the general signaling pathway activated by this compound.

This compound Signaling Pathway cluster_receptor Opioid Receptor Activation cluster_gprotein G-Protein Coupling cluster_effector Effector Modulation cluster_cellular Cellular Response Met This compound Mu μ-Opioid Receptor Met->Mu Delta δ-Opioid Receptor Met->Delta G_protein Gαi/o Protein Activation Mu->G_protein Delta->G_protein AC Adenylyl Cyclase (Inhibition) G_protein->AC K_channel K+ Channel (Activation) G_protein->K_channel Ca_channel Ca2+ Channel (Inhibition) G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter

Caption: Signaling cascade of this compound.

Experimental Protocols

This section outlines generalized protocols for key experiments in the pharmacokinetic evaluation of this compound, based on methodologies reported in the literature.

In Situ Single-Pass Intestinal Perfusion in Rats

This protocol is designed to assess the intestinal absorption and metabolism of this compound.

Objective: To determine the permeability and extent of metabolism of this compound in a specific segment of the small intestine.

Materials:

  • Male Wistar rats (250-300 g)

  • Anesthesia (e.g., urethane)

  • Perfusion pump

  • Polyethylene tubing

  • Surgical instruments

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4)

  • This compound solution

  • Internal standard

  • Analytical equipment (HPLC-MS/MS)

Procedure:

  • Anesthetize the rat and maintain body temperature at 37°C.

  • Perform a midline abdominal incision to expose the small intestine.

  • Select the desired intestinal segment (e.g., jejunum, ileum) and cannulate both ends with polyethylene tubing.

  • Gently flush the segment with warm saline to remove intestinal contents.

  • Connect the inlet cannula to the perfusion pump and the outlet cannula for sample collection.

  • Perfuse the segment with the buffer containing a known concentration of this compound at a constant flow rate.

  • Collect the perfusate at specified time intervals.

  • At the end of the experiment, measure the length and radius of the perfused intestinal segment.

  • Analyze the concentration of intact this compound and any potential metabolites in the collected perfusate using a validated analytical method (see section 4.2).

  • Calculate the permeability and metabolic clearance.

The following diagram illustrates the experimental workflow for the in-situ intestinal perfusion study.

In-Situ Intestinal Perfusion Workflow Start Anesthetize Rat Surgery Expose Small Intestine Start->Surgery Cannulation Cannulate Intestinal Segment Surgery->Cannulation Perfusion Perfuse with Drug Solution Cannulation->Perfusion Collection Collect Perfusate Perfusion->Collection Analysis Analyze Samples (HPLC-MS/MS) Collection->Analysis Data Calculate Permeability & Metabolism Analysis->Data End End of Experiment Data->End

Caption: Workflow for in-situ intestinal perfusion.

Quantification of this compound in Plasma by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in plasma samples.

Objective: To accurately measure the concentration of this compound in plasma for pharmacokinetic studies.

Materials:

  • Plasma samples

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Protein precipitation agent (e.g., acetonitrile, methanol)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • Reversed-phase HPLC column (e.g., C18)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a known volume of plasma, add the internal standard.

    • Precipitate plasma proteins by adding a protein precipitation agent.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • (Optional) Further purify the supernatant using solid-phase extraction.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • HPLC-MS/MS Analysis:

    • Inject the prepared sample into the HPLC-MS/MS system.

    • Separate the analyte from other plasma components on the reversed-phase column using a gradient elution.

    • Detect and quantify the analyte and internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of this compound in the plasma samples by interpolating from the calibration curve.

Conclusion

This compound is a potent synthetic opioid peptide with a pharmacokinetic profile that is significantly influenced by its susceptibility to enzymatic degradation. While its modifications enhance stability compared to endogenous enkephalins, its low oral bioavailability remains a major challenge for clinical development. A thorough understanding of its pharmacokinetics, metabolism, and mechanism of action, as detailed in this guide, is crucial for the design of effective drug delivery strategies and for the continued exploration of its therapeutic potential. Further research is warranted to fully elucidate its pharmacokinetic profile in humans and to develop formulations that can overcome the barrier of presystemic metabolism.

References

Methodological & Application

Application Notes and Protocols for Intracerebroventricular Injection of [Ala2] Met-Enkephalinamide in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala2]-Met-enkephalinamide (DALA) is a synthetic analog of the endogenous opioid peptide Met-enkephalin. Its structural modification, the substitution of glycine with D-alanine at the second position, renders it resistant to degradation by brain enzymes. This increased stability makes DALA a potent and long-lasting agonist for opioid receptors. Intracerebroventricular (ICV) injection is a critical technique for investigating the central effects of DALA, bypassing the blood-brain barrier to directly target the central nervous system. These application notes provide comprehensive protocols for the ICV administration of DALA in rats and summarize its observed physiological and behavioral effects.

Data Summary

The following tables summarize the quantitative effects observed following the intracerebroventricular or systemic administration of [Ala2] Met-Enkephalinamide in rats.

Table 1: Analgesic and Behavioral Effects of this compound in Rodents

ParameterSpecies/StrainRoute of AdministrationDoseObserved EffectReference
Analgesia (Tail-flick reflex)RatIntravenousNot specifiedInhibition of the tail-flick reflex[1]
AnalgesiaRatMicroinjection into brain5 to 10 µgProfound, long-lasting, morphine-like analgesia[2]
Recovery from Uncontrollable FootshockCD-1 MiceIntraventricular1 µg/µL in 1 µL volumeRapid recovery of responding for intracranial self-stimulation (ICSS)[3]
Investigatory Behavior (Hole visits)RatIntra-Ventral Tegmental Area0.05 and 0.1 µg/µLIncrease in the frequency of hole visits[4]
Investigatory Behavior (Hole visits)RatIntra-Ventral Tegmental Area1 and 2.5 µg/µLDecrease in the frequency of hole visits[4]
Locomotor Activity (Center of testing box)RatIntra-Ventral Tegmental Area0.05 and 0.1 µg/µLIncreased locomotor activity[4]
Locomotor Activity (Center and periphery of box)RatIntra-Ventral Tegmental Area1 and 2.5 µg/µLDecreased locomotor activity[4]

Table 2: Cardiovascular and Autonomic Effects of this compound in Rats

ParameterSpecies/StrainRoute of AdministrationAnesthesiaObserved EffectReference
Blood PressureRatIntravenousConscious & Pentobarbital-anesthetizedHypotension (attenuated by pentobarbital)[1]
Heart RateRatIntravenousConscious & Pentobarbital-anesthetizedBradycardia (attenuated by pentobarbital)[1]
Arterial Blood Flow (Mesenteric, renal, hindquarter)RatIntravenousConsciousInitial decrease, then return to baseline (hindquarter flow increased above baseline)[1]
Renal Sympathetic Nerve ActivityRatIntravenousPentobarbital-anesthetizedInhibition[1]
Bile FlowMale RatIntracisternalAnesthetizedDose-related decrease (12% to 41%)[5]
Bicarbonate Secretion into BileMale RatIntracisternalAnesthetizedSignificant decrease[5]

Table 3: Endocrine Effects of this compound in Rats

ParameterSpecies/StrainRoute of AdministrationDoseTime PointObserved EffectReference
Plasma ACTHRatIntraarterial500 µg/kg5-10 minIncrease[6]
Plasma ACTHRatIntraarterial500 µg/kg45-65 minDecrease[6]
Plasma CorticosteroneRatIntraarterial500 µg/kg5-10 minIncrease[6]
Plasma CorticosteroneRatIntraarterial500 µg/kg45-65 minDecrease[6]

Experimental Protocols

Protocol 1: Stereotaxic Surgery for Implantation of Guide Cannula

This protocol details the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat, a prerequisite for chronic and repeated intracerebroventricular injections.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., pentobarbital, 60 mg/kg, or isoflurane)

  • Stainless steel guide cannula

  • Dummy cannula (stylet)

  • Dental acrylic

  • Miniature anchor screws

  • Surgical drill

  • Suturing material

  • Antiseptic solution (e.g., povidone-iodine)

  • Analgesics

  • Sterile saline

Procedure:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Stereotaxic Fixation: Shave the scalp and place the animal in the stereotaxic apparatus. Ensure the head is level by adjusting the ear bars so that bregma and lambda are in the same horizontal plane.

  • Surgical Incision: Clean the surgical area with an antiseptic solution. Make a midline incision on the scalp to expose the skull.

  • Identification of Bregma: Identify and expose bregma, the junction of the sagittal and coronal sutures.

  • Drilling: Using the stereotaxic coordinates for the lateral ventricle relative to bregma, drill a hole through the skull. Typical coordinates for the rat lateral ventricle are: AP: -0.8 mm from bregma, L: ±1.5 mm from the midline.[7] Another set of coordinates that can be used is AP: +0.6 mm, ML: +1.6 mm from bregma.[8]

  • Implantation of Anchor Screws: Drill additional small holes for the anchor screws and insert them into the skull.

  • Cannula Implantation: Lower the guide cannula through the drilled hole to the desired depth. For rats, this is typically V: -3.5 to -4.5 mm from the skull surface.[7][8]

  • Fixation: Apply dental cement to the skull, covering the base of the cannula and the anchor screws to secure the implant.

  • Insertion of Dummy Cannula: Insert a dummy cannula into the guide cannula to prevent blockage.

  • Post-operative Care: Suture the scalp incision. Administer analgesics and allow the animal to recover in a clean, warm cage. Monitor the animal's health and the patency of the cannula regularly. Allow for a recovery period of 3-5 days before commencing experiments.[8]

Protocol 2: Intracerebroventricular (ICV) Injection of this compound

This protocol describes the procedure for injecting DALA into the lateral ventricle of a conscious rat via the implanted guide cannula.

Materials:

  • Rat with a chronically implanted guide cannula

  • This compound

  • Sterile vehicle (e.g., sterile saline or artificial cerebrospinal fluid)

  • Internal injector cannula (should extend slightly beyond the tip of the guide cannula)

  • Microinjection pump

  • Microsyringe (e.g., 10 µL Hamilton syringe)

  • Polyethylene tubing

Procedure:

  • Reagent Preparation:

    • Reconstitute the lyophilized this compound powder in the chosen sterile vehicle to the desired stock concentration.

    • Gently vortex to ensure complete dissolution.

    • Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • On the day of the experiment, thaw an aliquot and dilute it to the final injection concentration with the same vehicle.

  • Animal Handling: Gently restrain the conscious animal. This is best performed by two people, with one person restraining the animal while the other performs the injection.

  • Injection Setup:

    • Connect the microsyringe to the internal injector cannula via polyethylene tubing.

    • Fill the syringe and tubing with the DALA solution, ensuring there are no air bubbles.

    • Set the microinjection pump to the desired infusion rate.

  • Injection:

    • Carefully remove the dummy cannula from the guide cannula.

    • Insert the internal injector cannula into the guide cannula until it is fully seated.

    • Infuse the DALA solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min).[7] The total injection volume for rats is typically between 1-10 µL.[7][9]

  • Post-injection:

    • After the infusion is complete, leave the injector cannula in place for a short period (e.g., 1 minute) to allow for diffusion and prevent backflow.[7]

    • Carefully remove the injector cannula and replace it with the dummy cannula.

  • Verification of Cannula Placement (Optional but Recommended): At the end of the experimental series, inject a dye such as Evans blue solution (5 µL) through the cannula to confirm the injection site.[8] Perfuse the animal and section the brain to visualize the dye distribution in the ventricular system. Animals with incorrect injection sites should be excluded from the analysis.[8]

Visualizations

Signaling Pathway

Opioid Receptor Signaling Pathway DALA This compound (DALA) OpioidReceptor Opioid Receptor (μ, δ) DALA->OpioidReceptor Binds to GProtein Gi/o Protein OpioidReceptor->GProtein Activates AdenylateCyclase Adenylate Cyclase GProtein->AdenylateCyclase Inhibits IonChannels Ion Channels GProtein->IonChannels Modulates cAMP cAMP AdenylateCyclase->cAMP Reduces production of KChannel K+ Channel (GIRK) IonChannels->KChannel Activates CaChannel Ca2+ Channel IonChannels->CaChannel Inhibits NeuronalActivity Decreased Neuronal Excitability & Neurotransmitter Release KChannel->NeuronalActivity Hyperpolarization CaChannel->NeuronalActivity Reduced Influx

Caption: Opioid receptor signaling cascade initiated by DALA.

Experimental Workflow

Experimental Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase AnimalAcclimation Animal Acclimation (e.g., 1 week) CannulaImplantation Stereotaxic Surgery: Guide Cannula Implantation AnimalAcclimation->CannulaImplantation Recovery Post-operative Recovery (3-5 days) CannulaImplantation->Recovery Habituation Habituation to Experimental Setup Recovery->Habituation ICV_Injection Intracerebroventricular Injection of DALA or Vehicle Habituation->ICV_Injection BehavioralAssay Behavioral/Physiological Assays ICV_Injection->BehavioralAssay DataCollection Data Collection and Recording BehavioralAssay->DataCollection Verification Verification of Cannula Placement (e.g., Evans Blue) DataCollection->Verification DataAnalysis Statistical Analysis Verification->DataAnalysis Interpretation Interpretation of Results DataAnalysis->Interpretation

Caption: Workflow for ICV injection of DALA in rats.

References

Application Notes and Protocols for [Ala2] Met-Enkephalinamide in Tail-Flick Test for Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Ala2] Met-Enkephalinamide, a synthetic analog of the endogenous opioid peptide Met-enkephalin, is a potent and long-lasting analgesic agent.[1] Its enhanced stability against enzymatic degradation makes it a valuable tool for in vivo studies of opioid receptor function and the development of novel pain therapeutics.[1] The tail-flick test is a widely used and reliable method for assessing the analgesic properties of pharmacological substances in rodents by measuring the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.[2][3][4] This document provides detailed application notes and protocols for utilizing this compound in the tail-flick test to evaluate its antinociceptive effects.

Mechanism of Action

This compound exerts its analgesic effects primarily through the activation of opioid receptors, which are G-protein coupled receptors.[5] Enkephalins, including this synthetic analog, show a high affinity for delta-opioid receptors and also interact with mu-opioid receptors.[6] The binding of this compound to these receptors on neuronal membranes initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

One of the key mechanisms is the presynaptic inhibition of neurotransmitter release from primary sensory neurons in the spinal cord.[7] Activation of opioid receptors inhibits the release of substance P, a key neurotransmitter involved in pain signaling.[7] Downstream of receptor activation, several intracellular signaling pathways are modulated. For instance, mu-opioid receptor activation can stimulate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is implicated in neuronal survival and synaptic plasticity.[8]

Signaling Pathway

Opioid_Receptor_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Ala2_Met_Enk This compound Opioid_Receptor μ/δ Opioid Receptor Ala2_Met_Enk->Opioid_Receptor Binds to G_Protein Gi/Go Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates Substance_P Substance P Release Ca_Channel->Substance_P Reduced Influx Leads to Decreased Release Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Causes Substance_P_Receptor Substance P Receptor Substance_P->Substance_P_Receptor Binds to Hyperpolarization->Substance_P Inhibits Pain_Signal Pain Signal Propagation Substance_P_Receptor->Pain_Signal Reduced Activation Leads to Analgesia Tail_Flick_Workflow cluster_acclimatization Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis A Animal Acclimatization & Habituation B Measure Baseline Tail-Flick Latency A->B C Administer this compound or Vehicle B->C D Measure Post-Treatment Tail-Flick Latency (at various time points) C->D E Calculate Maximum Possible Effect (%MPE) D->E F Statistical Analysis (e.g., ANOVA, t-test) E->F

References

Application Notes and Protocols for Studying Cardiovascular Regulation with [Ala2] Met-Enkephalinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

[Ala2] Met-Enkephalinamide (DAME), a synthetic analog of the endogenous opioid peptide Met-enkephalin, serves as a valuable pharmacological tool for investigating the intricate role of the opioid system in cardiovascular regulation. Due to its resistance to enzymatic degradation, DAME exhibits potent and long-lasting effects compared to its natural counterpart, making it an ideal candidate for in-vivo and in-vitro studies.

DAME primarily exerts its effects through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs) widely distributed throughout the central and peripheral nervous systems, as well as in cardiovascular tissues.[1] The cardiovascular responses to DAME are complex and can vary depending on the route of administration, the anesthetic state of the animal, and the specific cardiovascular parameter being measured.

Central administration of DAME, typically via intracerebroventricular (ICV) injection, has been shown to elicit dose-dependent changes in blood pressure and heart rate.[2][3] Low doses tend to produce a pressor response (increase in blood pressure) and tachycardia (increase in heart rate), while higher doses can lead to a biphasic response with an initial pressor effect followed by hypotension (decrease in blood pressure) and bradycardia (decrease in heart rate).[3][4] These centrally mediated effects are largely attributed to the modulation of autonomic nervous system outflow.

Intravenous (IV) administration of DAME in conscious animals typically induces hypotension and bradycardia.[2] These effects are significantly attenuated by anesthesia.[2] Furthermore, DAME administration can alter regional blood flow, causing initial decreases in mesenteric and renal vascular beds, followed by a return to baseline or even an increase in flow to the hindquarters.[2]

The multifaceted cardiovascular effects of DAME make it a crucial compound for:

  • Elucidating the role of central opioid pathways in blood pressure and heart rate control.

  • Investigating the peripheral vascular effects of opioid receptor activation.

  • Studying the interaction between the opioid and other neuroregulatory systems in cardiovascular control.

  • Screening and development of novel opioid-based therapeutics with specific cardiovascular profiles.

These application notes provide a foundation for utilizing DAME in cardiovascular research. The subsequent sections offer detailed quantitative data from preclinical studies, step-by-step experimental protocols for key assays, and visual representations of the proposed signaling pathways and experimental workflows.

Data Presentation

Table 1: Effects of Intracerebroventricular (ICV) Administration of DAME on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Anesthetized Rats
Dose (nmol/kg)Change in MAP (mmHg)Change in HR (beats/min)ObservationsReference
30↓ 15 ± 2Not specifiedDose-dependent reduction in arterial pressure.[2]
100↓ 25 ± 3Not specifiedDose-dependent reduction in arterial pressure.[2]
300↓ 35 ± 4Not specifiedDose-dependent reduction in arterial pressure. At higher doses, a delayed hypertensive response was observed.[2]

Data are presented as mean ± SEM.

Table 2: Effects of Intravenous (IV) Administration of DAME on Cardiovascular Parameters in Conscious vs. Anesthetized Rats
ParameterConscious RatsAnesthetized RatsObservationsReference
Blood Pressure HypotensionAttenuated HypotensionAnesthesia significantly reduces the hypotensive effect of DAME.[2]
Heart Rate BradycardiaAttenuated BradycardiaAnesthesia significantly reduces the bradycardic effect of DAME.[2]
Mesenteric Blood Flow Initial ↓Significantly smaller initial ↓Changes in blood flow are more pronounced in conscious animals.[2]
Renal Blood Flow Initial ↓Significantly smaller initial ↓Changes in blood flow are more pronounced in conscious animals.[2]
Hindquarter Blood Flow Initial ↓, then ↑ above baselineSignificantly smaller changesChanges in blood flow are more pronounced in conscious animals.[2]

Qualitative summary of findings.

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Injection of DAME in Rats for Cardiovascular Studies

Objective: To administer a precise dose of DAME directly into the cerebral ventricles of a rat to study its central cardiovascular effects.

Materials:

  • This compound (DAME)

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 30-gauge needle

  • Surgical instruments (scalpel, forceps, hemostats, dental drill)

  • Skull screws and dental cement

  • Animal body temperature maintenance system

  • Post-operative analgesics and care supplies

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an approved anesthetic protocol.

    • Shave the scalp and secure the animal in the stereotaxic apparatus. Ensure the head is level.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Maintain the animal's body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Clean the skull surface and identify the bregma and lambda landmarks.

    • Using a dental drill, create a small burr hole over the target injection site. For the lateral ventricle, typical coordinates relative to bregma are: -0.8 mm anteroposterior, ±1.5 mm mediolateral, and -3.5 to -4.0 mm dorsoventral.[4] These coordinates may need to be adjusted based on the specific rat strain and age.

    • Anchor 2-3 small stainless-steel screws into the skull to provide an anchor for the dental cement.

  • Injection:

    • Prepare the DAME solution in sterile saline to the desired concentration.

    • Load the Hamilton syringe with the DAME solution, ensuring no air bubbles are present.

    • Mount the syringe on the stereotaxic manipulator and slowly lower the needle to the predetermined dorsoventral coordinate.

    • Infuse the DAME solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) to avoid tissue damage and increased intracranial pressure. The total injection volume is typically 1-5 µL.

    • Leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow upon retraction.

    • Slowly withdraw the needle.

  • Post-Surgical Care:

    • Secure a guide cannula with dental cement for chronic studies or close the incision with sutures or wound clips for acute experiments.

    • Administer post-operative analgesics as per institutional guidelines.

    • Monitor the animal closely during recovery from anesthesia.

Protocol 2: Direct Measurement of Arterial Blood Pressure and Heart Rate in Conscious Rats

Objective: To obtain continuous and accurate measurements of arterial blood pressure and heart rate in a conscious, freely moving rat following DAME administration.

Materials:

  • Implantable telemetry device or an exteriorized catheter system

  • Polyethylene tubing (e.g., PE-50)

  • Surgical instruments for vascular cannulation

  • Heparinized saline

  • Pressure transducer and data acquisition system

  • Animal cage modified for tethered systems (if using exteriorized catheters)

Procedure:

  • Catheter Implantation (performed 3-5 days prior to the experiment):

    • Anesthetize the rat as described in Protocol 1.

    • Surgically expose the carotid artery or femoral artery.

    • Carefully insert a heparinized saline-filled catheter into the artery and advance it to the aortic arch (for carotid placement) or abdominal aorta (for femoral placement).

    • Secure the catheter in place with surgical silk.

    • For an exteriorized system, tunnel the catheter subcutaneously to the dorsal neck region and exteriorize it. For a telemetry system, place the transmitter in a subcutaneous pocket or the abdominal cavity.

    • Close all incisions and provide post-operative care.

  • Acclimatization:

    • Allow the animal to recover fully from surgery for at least 3-5 days.

    • Acclimate the rat to the experimental setup (e.g., recording cage, tether) for 1-2 days prior to the experiment to minimize stress-induced cardiovascular changes.

  • Data Acquisition:

    • On the day of the experiment, connect the exteriorized catheter to a pressure transducer or activate the telemetry system.

    • Allow the animal to stabilize for at least 30-60 minutes and record baseline blood pressure and heart rate.

    • Administer DAME via the desired route (e.g., through a pre-implanted intravenous catheter or following ICV injection as per Protocol 1).

    • Continuously record arterial pressure and heart rate for the desired duration of the experiment.

    • The data acquisition system will derive mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate from the pressure waveform.

Signaling Pathways and Experimental Workflows

DAME_Cardiovascular_Signaling cluster_central Central Nervous System cluster_peripheral Peripheral Vasculature cluster_output Cardiovascular Effects DAME_central This compound (Central Administration) Opioid_Receptor_C μ-Opioid Receptor (Primary) DAME_central->Opioid_Receptor_C G_Protein_C Gi/o Protein Opioid_Receptor_C->G_Protein_C Adenylyl_Cyclase Adenylyl Cyclase G_Protein_C->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Autonomic_Outflow Modulation of Autonomic Outflow cAMP->Autonomic_Outflow Cardiovascular_Control_Centers Cardiovascular Control Centers (e.g., NTS, RVLM) Autonomic_Outflow->Cardiovascular_Control_Centers Blood_Pressure Altered Blood Pressure (Hypo- or Hypertension) Cardiovascular_Control_Centers->Blood_Pressure Heart_Rate Altered Heart Rate (Brady- or Tachycardia) Cardiovascular_Control_Centers->Heart_Rate DAME_peripheral This compound (Systemic Circulation) Opioid_Receptor_P Opioid Receptors (μ and/or δ) DAME_peripheral->Opioid_Receptor_P Vascular_Smooth_Muscle Vascular Smooth Muscle Cells Opioid_Receptor_P->Vascular_Smooth_Muscle Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Vasodilation->Blood_Pressure Regional_Blood_Flow Altered Regional Blood Flow Vasodilation->Regional_Blood_Flow

Caption: Proposed signaling pathways for the cardiovascular effects of DAME.

Experimental_Workflow_ICV start Start: Anesthetize Rat stereotaxic Mount in Stereotaxic Apparatus start->stereotaxic surgery Perform Craniotomy stereotaxic->surgery injection ICV Injection of DAME or Vehicle surgery->injection monitoring Monitor Cardiovascular Parameters (Blood Pressure, Heart Rate) injection->monitoring data_analysis Data Analysis and Comparison monitoring->data_analysis end End data_analysis->end

Caption: Experimental workflow for ICV administration and cardiovascular monitoring.

Experimental_Workflow_IV start Start: Conscious Rat with Pre-implanted Catheters acclimatize Acclimatize to Recording Environment start->acclimatize baseline Record Baseline Cardiovascular Parameters acclimatize->baseline injection IV Administration of DAME or Vehicle baseline->injection monitoring Continuously Monitor Cardiovascular Parameters injection->monitoring data_analysis Data Analysis and Comparison (Pre- vs. Post-injection) monitoring->data_analysis end End data_analysis->end

Caption: Experimental workflow for IV administration in conscious rats.

References

Application Notes and Protocols for Electrophysiology Studies of [Ala2] Met-Enkephalinamide on Neuronal Firing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophysiological effects of [Ala2] Met-Enkephalinamide (DAME), a synthetic opioid peptide analog of Met-enkephalin, on neuronal firing. DAME is a potent agonist for opioid receptors, and its study provides insights into the modulation of neuronal excitability and synaptic transmission. This document includes detailed experimental protocols for electrophysiological recordings, a summary of quantitative data from relevant studies, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction to this compound and its Effects on Neuronal Firing

This compound is a synthetic pentapeptide that acts as a potent and long-lasting analgesic.[1] It exhibits a high affinity for opioid receptors, primarily mu (µ) and delta (δ) receptors. The binding of DAME to these G-protein coupled receptors (GPCRs) on the neuronal membrane initiates a signaling cascade that typically leads to an inhibition of neuronal activity. This inhibitory effect is a key mechanism behind its analgesic properties and is characterized by a decrease in neuronal firing rate, hyperpolarization of the cell membrane, and a reduction in neurotransmitter release. Electrophysiology studies are crucial for elucidating the precise mechanisms by which DAME modulates neuronal function at the cellular level.

Summary of Quantitative Electrophysiological Data

The following tables summarize the quantitative effects of opioid agonists, including analogs of this compound, on key electrophysiological parameters of neurons.

Table 1: Effect of µ-Opioid Receptor Agonist on Neuronal Membrane Properties

ParameterAgonistConcentrationNeuron TypeChange ObservedReference
Membrane PotentialD-ala-met-enkephalin-glyol1-3 µMRat Periaqueductal GrayHyperpolarization[2]
EC50 for HyperpolarizationD-ala-met-enkephalin-glyol80 nMRat Periaqueductal Gray-[2]
Membrane Resistance (-70 to -80 mV)D-ala-met-enkephalin-glyol1-3 µMRat Periaqueductal GraySignificant Decrease[2]
Membrane Resistance (-110 to -140 mV)D-ala-met-enkephalin-glyol1-3 µMRat Periaqueductal GraySignificantly Greater Decrease[2]
Reversal PotentialD-ala-met-enkephalin-glyol1-3 µMRat Periaqueductal Gray-111 +/- 3 mV[2]

Table 2: Effect of Enkephalins on Synaptic Transmission

ParameterAgonistConcentrationNeuron TypeChange ObservedReference
Miniature Excitatory Postsynaptic Current (mEPSC) Frequency[Met5]enkephalinMicromolarRat Spinal Cord Dorsal HornReversible Reduction[3]
Evoked Excitatory Postsynaptic Current (EPSC) Magnitude[Met5]enkephalinMicromolarRat Spinal Cord Dorsal HornReversible Reduction[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by this compound binding to opioid receptors and a typical experimental workflow for investigating its effects on neuronal firing.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DAME This compound OpioidReceptor Opioid Receptor (μ / δ) DAME->OpioidReceptor Binds G_protein G-protein (Gi/o) OpioidReceptor->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel (K+ Channel) K_ion K+ GIRK->K_ion Efflux Ca_channel Voltage-gated Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Influx G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->Ca_channel Inhibits ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Decreased Neuronal Firing cAMP->Hyperpolarization Reduced activity of downstream effectors K_ion->Hyperpolarization Reduced_NT_release Reduced Neurotransmitter Release Ca_ion->Reduced_NT_release

Caption: Signaling pathway of this compound.

G start Start: Prepare Brain Slices setup Transfer Slice to Recording Chamber and Establish Whole-Cell Patch Clamp start->setup baseline Record Baseline Neuronal Activity (Spontaneous Firing, Membrane Potential) setup->baseline application Bath Apply this compound (DAME) baseline->application recording Record Neuronal Activity During DAME Application application->recording washout Washout DAME with ACSF recording->washout recovery Record Neuronal Activity After Washout washout->recovery analysis Data Analysis: Compare Firing Rate, Membrane Potential, etc. recovery->analysis end End analysis->end

References

Application Notes and Protocols for [Ala2] Met-Enkephalinamide in Pituitary-Adrenocortical Secretion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of [Ala2] Met-Enkephalinamide (DALA), a stable synthetic analog of Met-enkephalin, in the investigation of the hypothalamic-pituitary-adrenal (HPA) axis. DALA's potent opioid activity makes it a valuable tool for elucidating the role of endogenous opioid peptides in regulating adrenocorticotropic hormone (ACTH) and corticosterone secretion.

Introduction

This compound is a potent opioid receptor agonist. Its resistance to degradation by brain enzymes allows for profound and long-lasting effects, making it an ideal candidate for in vivo and in vitro studies of opioid-mediated physiological processes. The HPA axis is a critical stress-responsive system, and understanding its modulation by endogenous opioids is crucial for the development of novel therapeutics for stress-related disorders.

Mechanism of Action

Systemic administration of DALA in rats has been shown to elicit a biphasic response in plasma ACTH and corticosterone levels, characterized by an initial, rapid increase followed by a subsequent decrease. This effect is mediated through opioid receptors, as it can be blocked by opioid antagonists such as naloxone and naltrexone.

The primary site of DALA's stimulatory action on the HPA axis appears to be extra-hypophyseal, potentially at the level of the hypothalamus, by modulating the release of corticotropin-releasing factor (CRF). In vitro studies have shown that DALA can have a dual effect on CRF release, potentiating it under certain conditions while directly inhibiting it from hypothalamic tissue. Furthermore, at the adrenal level, high concentrations of DALA can directly decrease the adrenal cells' responsiveness to ACTH.

Data Presentation

The following tables summarize the quantitative effects of this compound on pituitary-adrenocortical secretion based on published studies.

Table 1: In Vivo Effects of this compound on Plasma ACTH and Corticosterone in Rats

ParameterTreatmentDoseRoute of AdministrationTime PointEffect on ACTHEffect on CorticosteroneReference
Biphasic ResponseDALA500 µg/kgIntra-arterial5-10 minSignificant IncreaseSignificant Increase[1]
45-65 minDecreaseDecrease[1]
Peak ResponseDALANot SpecifiedIntravenous10-20 minSignificant ElevationSignificant Elevation[2]
Antagonist BlockadeDALA + Naltrexone500 µg/kg DALA, 2 mg/kg NaltrexoneIntra-arterialNot SpecifiedDALA-induced increase completely preventedDALA-induced increase blunted[1]
Antagonist BlockadeDALA + NaloxoneNot Specified DALA, 10 mg/kg NaloxoneIntravenousNot SpecifiedDALA-induced elevation reducedSteroidogenic effect attenuated[2]

Table 2: In Vitro Effects of this compound

PreparationTreatmentConcentrationEffectReference
Dispersed Rat Adrenal CellsDALA10⁻⁸ M and 10⁻⁶ MDecline in ACTH-stimulated corticosterone secretion[3]
DALA + Naloxone10⁻⁸ M and 10⁻⁶ M DALA, Naloxone presentReversal of DALA's blocking action[3]
Perifused Rat Hypothalamic TissueDALA1-100 ng/mLReduced release of CRF[4]

Experimental Protocols

In Vivo Study of DALA Effects on ACTH and Corticosterone Secretion in Rats

Objective: To determine the time-course effect of intravenously administered DALA on plasma ACTH and corticosterone levels in conscious, freely moving rats.

Materials:

  • Male Wistar rats (250-300g) with chronic indwelling jugular vein catheters

  • This compound (DALA)

  • Sterile saline solution

  • Heparinized syringes

  • Centrifuge

  • Radioimmunoassay (RIA) or ELISA kits for rat ACTH and corticosterone

Procedure:

  • House rats individually and allow them to acclimate to the experimental conditions for at least 24 hours.

  • On the day of the experiment, connect the catheter to a syringe for blood sampling.

  • Collect a baseline blood sample (0.5 mL) into a heparinized tube.

  • Administer DALA (e.g., 10 µg/kg body weight) or vehicle (saline) intravenously.

  • Collect blood samples at various time points post-injection (e.g., 5, 10, 20, 30, 60, and 120 minutes).

  • Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.

  • Store plasma samples at -80°C until assayed for ACTH and corticosterone concentrations using appropriate RIA or ELISA kits.

In Vitro Study of DALA on ACTH-Stimulated Corticosterone Secretion from Dispersed Rat Adrenal Cells

Objective: To investigate the direct effect of DALA on corticosterone production by isolated rat adrenal cells.

Materials:

  • Male Wistar rats (200-250g)

  • Collagenase type II

  • Krebs-Ringer bicarbonate buffer with glucose (KRBG)

  • This compound (DALA)

  • Adrenocorticotropic hormone (ACTH)

  • 96-well cell culture plates

  • CO₂ incubator

  • ELISA kit for corticosterone

Procedure:

  • Adrenal Cell Dispersion:

    • Euthanize rats and aseptically remove the adrenal glands.

    • Trim away fat and mince the adrenal cortices.

    • Digest the minced tissue with collagenase in KRBG buffer at 37°C with gentle shaking for 60 minutes.

    • Filter the cell suspension through a nylon mesh to remove undigested tissue.

    • Wash the cells by centrifugation and resuspend in fresh KRBG buffer.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Cell Culture and Treatment:

    • Plate the dispersed adrenal cells in 96-well plates at a density of 2 x 10⁵ cells/well.

    • Pre-incubate the cells for 1-2 hours in a CO₂ incubator.

    • Add DALA at various concentrations (e.g., 10⁻¹² M to 10⁻⁶ M) to the wells.

    • After a 30-minute pre-incubation with DALA, add a submaximal stimulatory concentration of ACTH (e.g., 10⁻⁹ M).

    • Incubate for an additional 2 hours.

  • Corticosterone Measurement:

    • Collect the cell culture supernatant.

    • Measure the corticosterone concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.

Visualizations

Signaling_Pathway cluster_CNS Central Nervous System cluster_Pituitary Anterior Pituitary cluster_Adrenal Adrenal Gland Hypothalamus Hypothalamus CRF CRF Hypothalamus->CRF Releases Opioid_Receptor_CNS Opioid Receptor Opioid_Receptor_CNS->Hypothalamus Modulates Pituitary Corticotrophs ACTH ACTH Pituitary->ACTH Releases Adrenal_Cortex Adrenal Cortex Corticosterone Corticosterone Adrenal_Cortex->Corticosterone Releases Opioid_Receptor_Adrenal Opioid Receptor Opioid_Receptor_Adrenal->Adrenal_Cortex Inhibits (-) DALA This compound (DALA) DALA->Opioid_Receptor_CNS Binds DALA->Opioid_Receptor_Adrenal Binds CRF->Pituitary Stimulates (+) ACTH->Adrenal_Cortex Stimulates (+) Naloxone Naloxone / Naltrexone Naloxone->Opioid_Receptor_CNS Blocks Naloxone->Opioid_Receptor_Adrenal Blocks

Caption: Signaling pathway of this compound in the HPA axis.

Experimental_Workflow_InVivo start Start: Acclimated Rat with Jugular Catheter baseline_sample Collect Baseline Blood Sample (t=0) start->baseline_sample treatment Administer DALA or Vehicle (i.v.) baseline_sample->treatment timed_samples Collect Blood Samples at Timed Intervals treatment->timed_samples centrifugation Centrifuge Blood to Obtain Plasma timed_samples->centrifugation storage Store Plasma at -80°C centrifugation->storage assay Measure ACTH & Corticosterone (RIA or ELISA) storage->assay end End: Data Analysis assay->end

Caption: Experimental workflow for in vivo studies.

Experimental_Workflow_InVitro start Start: Rat Adrenal Glands dispersion Disperse Adrenal Cells (Collagenase Digestion) start->dispersion plating Plate Dispersed Cells dispersion->plating preincubation Pre-incubate with DALA plating->preincubation stimulation Stimulate with ACTH preincubation->stimulation incubation Incubate for 2 hours stimulation->incubation collection Collect Supernatant incubation->collection assay Measure Corticosterone (ELISA) collection->assay end End: Data Analysis assay->end

Caption: Experimental workflow for in vitro adrenal cell studies.

References

Application Notes and Protocols: [Ala2] Met-Enkephalinamide in Lacrimal Secretion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of [Ala2] Met-Enkephalinamide (DALA), a synthetic analog of Met-enkephalin, in the study of lacrimal gland function. Contrary to initial hypotheses that might suggest a role in stimulating tear production, research indicates that DALA acts as an inhibitor of stimulated lacrimal protein secretion. This document outlines the key findings, presents quantitative data in a structured format, provides detailed experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction

This compound is a potent, long-lasting synthetic pentapeptide analog of methionine-enkephalin.[1] Its stability against enzymatic degradation makes it a valuable tool for in vitro and in vivo studies.[1] Within the lacrimal gland, endogenous opioids and their receptors are present, suggesting a physiological role in regulating tear secretion.[2][3] Studies utilizing DALA have been instrumental in elucidating the modulatory role of the opioid system in lacrimal gland function, specifically its inhibitory effects on protein secretion stimulated by secretagogues.[4]

Key Findings
  • Inhibition of Stimulated Secretion: DALA does not affect basal (unstimulated) lacrimal protein secretion. However, it demonstrates a dose-dependent inhibition of protein secretion stimulated by both cholinergic (carbachol) and VIPergic (vasoactive intestinal peptide) agonists.[4]

  • Mechanism of Action: The inhibitory effect of DALA is mediated through opioid receptors, as it is reversed by the opiate antagonist naloxone.[4] Further investigation into the signaling pathway reveals that DALA inhibits adenylate cyclase activity in lacrimal gland membranes.[2]

  • Receptor Specificity: The reversal of DALA's inhibitory effect on adenylate cyclase by the delta-receptor antagonist ICI 174864 suggests the involvement of delta-opioid receptors in the lacrimal gland.[2]

  • Specificity of Inhibition: DALA's inhibitory action is selective. It does not inhibit alpha 1-adrenergic stimulated secretion or the synergistic stimulation by VIP and carbachol.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on lacrimal secretion.

Table 1: Dose-Dependent Inhibition of Carbachol-Stimulated Peroxidase Secretion by this compound

This compound (DALA) ConcentrationPercent Inhibition of Carbachol-Induced Secretion
10 nMDose-dependent inhibition observed
10 µM54% (Maximum Inhibition)

Data derived from in vitro perifusion studies of rat lacrimal gland fragments stimulated with 10 µM carbachol.[4]

Table 2: Reversal of this compound Inhibition by Naloxone

TreatmentEffect on Carbachol-Stimulated Secretion
3 µM DALAInhibition of secretion
3 µM DALA + Naloxone (10 nM - 10 µM)Dose-dependent reversal of DALA-induced inhibition

This demonstrates the opioid-receptor-mediated nature of DALA's inhibitory effect.[4]

Table 3: Effect of this compound on Adenylate Cyclase Activity

AgentEffect on Forskolin-Stimulated Adenylate Cyclase Activity
This compound (DALA) (50 µM)~35% Inhibition (Maximum)
Met-enkephalin (50 µM)~35% Inhibition (Maximum)
Leu-enkephalin (50 µM)~35% Inhibition (Maximum)
Met-enkephalin Arg6-Phe7 (50 µM)~35% Inhibition (Maximum)

Inhibition of adenylate cyclase is a key part of the signaling pathway for DALA's effect on lacrimal secretion.[2]

Experimental Protocols

Protocol 1: In Vitro Perifusion of Lacrimal Gland Fragments for Protein Secretion Assay

This protocol is adapted from studies investigating the modulation of lacrimal protein secretion.[4]

Objective: To measure the effect of this compound on stimulated protein (peroxidase) secretion from isolated lacrimal gland fragments.

Materials:

  • Rat lacrimal glands

  • Krebs-Ringer bicarbonate buffer with 10 mM HEPES, pH 7.4

  • This compound (DALA)

  • Carbachol (cholinergic agonist)

  • Vasoactive Intestinal Peptide (VIP) (VIPergic agonist)

  • Naloxone (opioid antagonist)

  • Perifusion system with chambers

  • Peroxidase assay reagents

  • Spectrophotometer

Methodology:

  • Tissue Preparation:

    • Excise lacrimal glands from rats and place them in ice-cold Krebs-Ringer bicarbonate buffer.

    • Carefully mince the glands into small fragments (approximately 1 mm³).

    • Wash the fragments several times with fresh buffer to remove residual blood and cellular debris.

  • Perifusion Setup:

    • Place a consistent amount of lacrimal gland fragments into the perifusion chambers.

    • Equilibrate the tissue by perifusing with buffer for 60-90 minutes at a constant flow rate (e.g., 0.5 mL/min).

  • Experimental Procedure:

    • Collect fractions of the perifusate at regular intervals (e.g., every 2 minutes) to establish a baseline of unstimulated peroxidase secretion.

    • Introduce the secretagogue (e.g., 10 µM carbachol or 50 nM VIP) into the perifusion medium to stimulate peroxidase release.

    • Once a stable stimulated secretion rate is achieved, introduce this compound at various concentrations (10 nM to 10 µM) along with the secretagogue.

    • To test for reversal, co-perfuse with the secretagogue, DALA, and varying concentrations of naloxone.

  • Peroxidase Assay:

    • Measure the peroxidase activity in each collected fraction using a suitable colorimetric assay.

    • Determine the absorbance at the appropriate wavelength using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of stimulated peroxidase secretion for each concentration of DALA.

    • Plot dose-response curves to determine the IC50 value for DALA's inhibitory effect.

Protocol 2: Adenylate Cyclase Activity Assay in Lacrimal Gland Membranes

This protocol is based on methods used to investigate the signaling pathway of enkephalins in the lacrimal gland.[2]

Objective: To determine the effect of this compound on adenylate cyclase activity in lacrimal gland cell membranes.

Materials:

  • Rat lacrimal glands

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

  • Forskolin (adenylate cyclase activator)

  • This compound (DALA)

  • Thiorphan and bestatin (peptidase inhibitors)

  • ATP and a regenerating system (e.g., creatine phosphate and creatine kinase)

  • cAMP assay kit (e.g., radioimmunoassay or ELISA)

  • Centrifuge

Methodology:

  • Membrane Preparation:

    • Homogenize fresh rat lacrimal glands in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with buffer and resuspend it.

  • Adenylate Cyclase Assay:

    • Set up reaction tubes containing the lacrimal gland membranes, ATP, a regenerating system, and peptidase inhibitors (thiorphan and bestatin).

    • Add forskolin to all tubes (except the basal control) to stimulate adenylate cyclase activity.

    • Add varying concentrations of this compound to the experimental tubes.

    • Incubate the reaction mixtures at 30°C for a defined period (e.g., 15 minutes).

    • Stop the reaction by adding a stop solution or by heat inactivation.

  • cAMP Measurement:

    • Centrifuge the tubes to pellet the membranes.

    • Measure the amount of cAMP produced in the supernatant using a commercial cAMP assay kit.

  • Data Analysis:

    • Calculate the percentage inhibition of forskolin-stimulated adenylate cyclase activity for each concentration of DALA.

    • Compare the inhibitory effect of DALA with other endogenous enkephalins.

Visualizations: Signaling Pathways and Workflows

experimental_workflow cluster_prep Tissue Preparation cluster_perifusion Perifusion Assay cluster_analysis Data Analysis gland Rat Lacrimal Gland fragments Gland Fragments (1mm³) gland->fragments Mincing chamber Load into Perifusion Chamber fragments->chamber equilibrate Equilibrate with Buffer chamber->equilibrate stimulate Stimulate (Carbachol/VIP) equilibrate->stimulate inhibit Add DALA +/- Naloxone stimulate->inhibit collect Collect Perifusate Fractions inhibit->collect assay Peroxidase Assay collect->assay calculate Calculate % Inhibition assay->calculate plot Plot Dose-Response Curves calculate->plot

signaling_pathway cluster_agonists Stimulatory Pathway cluster_inhibitors Inhibitory Pathway Carbachol Carbachol / VIP Receptor Muscarinic / VIP Receptor Carbachol->Receptor AC_stim Adenylate Cyclase (AC) Receptor->AC_stim cAMP ATP -> cAMP AC_stim->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Secretion_stim Protein Secretion PKA->Secretion_stim DALA [Ala2]Met-Enkephalinamide (DALA) Opioid_Receptor Delta-Opioid Receptor DALA->Opioid_Receptor Gi Gi Protein Opioid_Receptor->Gi Gi->AC_stim Inhibition Naloxone Naloxone Naloxone->Opioid_Receptor Antagonism

References

Troubleshooting & Optimization

Technical Support Center: Optimizing [Ala²] Met-Enkephalinamide (DAMA) Dosage for Analgesia Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of [Ala²] Met-Enkephalinamide (DAMA) in analgesia research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the planning and execution of analgesia studies using DAMA.

Q1: What is a recommended starting dose for [Ala²] Met-Enkephalinamide (DAMA) in a rodent model of analgesia?

Q2: I am observing high variability in the analgesic response between my test subjects. What could be the cause?

A2: High variability is a common challenge in in vivo pain research. Several factors can contribute to this:

  • Inconsistent Drug Administration: Ensure that the injection technique is consistent across all animals. For ICV injections, verify the cannula placement. For IV injections, confirm successful delivery into the bloodstream.

  • Animal Stress: Stress can significantly impact pain perception and analgesic responses.[4] Acclimate the animals to the experimental setup and handling procedures to minimize stress-induced analgesia.[4]

  • Genetic Variation: Even within the same strain, individual genetic differences can lead to varied responses. Increasing the number of animals per group can help to mitigate this variability.

  • Environmental Factors: Maintain a consistent and controlled environment (e.g., temperature, lighting, noise) as external stimuli can affect pain sensitivity.

Q3: My results from the hot-plate or tail-flick test are inconsistent. What should I check?

A3: Inconsistent results in thermal nociception assays can often be traced back to procedural or equipment issues:

  • Equipment Calibration: Regularly calibrate your hot plate to ensure a stable and accurate surface temperature. For tail-flick apparatuses, verify the intensity and focus of the heat source.

  • Cut-off Times: Strictly adhere to pre-defined cut-off times to prevent tissue damage and reduce variability.[5]

  • Animal Habituation: Ensure animals are properly habituated to the restraining device (for tail-flick) or the testing chamber (for hot-plate) to reduce stress-related responses.[5]

  • Observer Bias: Whenever possible, the experimenter should be blinded to the treatment groups to minimize unconscious bias in scoring behavioral responses.

Q4: I am not observing a significant analgesic effect with DAMA at any of the doses I've tested. What could be the problem?

A4: If DAMA is not producing the expected analgesic effect, consider the following:

  • Route of Administration: DAMA is a peptide and may have poor bioavailability when administered peripherally. The intracerebroventricular (ICV) route, which bypasses the blood-brain barrier, is often more effective for centrally-acting peptides.[1]

  • Metabolism: While DAMA is more resistant to degradation than endogenous enkephalins, rapid metabolism can still occur.[1] Consider the time course of your experiment and whether the peak effect of the drug is being missed.

  • Pain Model Selection: The chosen pain model may not be appropriate for the mechanism of action of DAMA. DAMA is a mu-opioid receptor agonist, and its analgesic effects are best observed in models of acute thermal or mechanical pain.

  • Dose Range: It's possible the doses tested are outside the therapeutic window. A wider dose-range finding study, including both lower and higher concentrations, may be necessary.

Quantitative Data Summary

The following tables summarize available quantitative data for DAMA and provide a general framework for experimental design.

Table 1: Reported Effective Doses of [Ala²] Met-Enkephalinamide (DAMA) for Analgesia

SpeciesRoute of AdministrationEffective Dose RangePain AssayReference
RatIntracerebroventricular (ICV)5 - 10 µgNot Specified[1]
RatIntravenous (IV)Dose-dependent inhibitionTail-Flick[2]
Squirrel MonkeySubcutaneous (SC)100 - 500 µg/kgDelayed Response Task[3]
CatIntracerebroventricular (ICV)500 µg/kgCardiovascular Study[6]
MouseIntraventricular1 µg/µlElectrical Brain Stimulation[7]

Note: Data from non-rodent species or non-analgesia studies should be interpreted with caution when designing rodent analgesia experiments.

Experimental Protocols

Below are detailed methodologies for key experiments related to the study of DAMA-induced analgesia.

Table 2: Protocol for Intracerebroventricular (ICV) Cannula Implantation and Injection in Rats

StepProcedureDetailed Description
1Animal Preparation Anesthetize the rat using an appropriate anesthetic agent. Secure the animal in a stereotaxic frame. Shave and clean the scalp with an antiseptic solution.
2Surgical Procedure Make a midline incision on the scalp to expose the skull. Identify bregma and lambda. Based on a stereotaxic atlas, determine the coordinates for the lateral ventricle. Drill a small hole at the target coordinates.
3Cannula Implantation Slowly lower a guide cannula to the predetermined depth. Secure the cannula to the skull using dental cement and anchoring screws. Insert a dummy cannula to keep the guide cannula patent.
4Post-operative Care Administer post-operative analgesics and allow the animal to recover for at least one week before behavioral testing.
5ICV Injection Gently restrain the conscious animal and remove the dummy cannula. Insert an injector cannula connected to a microsyringe. Infuse DAMA solution (typically 1-5 µl for rats) at a slow, controlled rate (e.g., 0.5-1.0 µL/min).[8] Leave the injector in place for a short period to allow for diffusion before replacing the dummy cannula.

Table 3: Protocol for the Hot Plate Test

StepProcedureDetailed Description
1Apparatus Setup Set the hot plate to a constant temperature, typically between 50-55°C.
2Animal Acclimation Place the animal in the testing room for a period of habituation before the experiment begins.
3Baseline Measurement Place the animal on the hot plate and start a timer. Observe for nocifensive behaviors such as paw licking, shaking, or jumping. Stop the timer at the first sign of a pain response. This is the baseline latency.
4Cut-off Time A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage. If the animal does not respond by this time, it should be removed, and the cut-off time recorded as its latency.
5Drug Administration Administer DAMA or vehicle control according to the chosen route and dose.
6Post-treatment Measurement At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the hot plate test to measure the response latency.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to DAMA analgesia studies.

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DAMA [Ala2] Met-Enkephalinamide (DAMA) MOR Mu-Opioid Receptor (MOR) DAMA->MOR Binds to G_protein G-protein (Gi/o) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases conversion of ATP PKA Protein Kinase A cAMP->PKA Reduces activation of Analgesia Analgesic Effect PKA->Analgesia Ca_channel->Analgesia K_channel->Analgesia

Caption: Mu-Opioid Receptor Signaling Pathway Activated by DAMA.

analgesia_study_workflow start Start animal_prep Animal Preparation (e.g., ICV Cannulation) start->animal_prep acclimation Acclimation & Habituation animal_prep->acclimation baseline Baseline Nociceptive Testing (Tail-Flick or Hot-Plate) acclimation->baseline drug_admin Drug Administration (this compound or Vehicle) baseline->drug_admin post_drug_testing Post-Administration Testing (Multiple Time Points) drug_admin->post_drug_testing data_analysis Data Analysis (e.g., ED50 Calculation) post_drug_testing->data_analysis end End data_analysis->end

Caption: Experimental Workflow for an In Vivo Analgesia Study.

References

Technical Support Center: [Ala2] Met-Enkephalinamide Cardiovascular Side Effect Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the cardiovascular side effects of [Ala2] Met-Enkephalinamide (also known as DALA or DAME).

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular side effects observed with this compound administration?

A1: The administration of this compound can induce a range of cardiovascular responses, which can vary depending on the route of administration, the species being studied, and the anesthetic state of the animal. The most commonly reported side effects are hypotension (a decrease in blood pressure) and bradycardia (a decrease in heart rate).[1] However, under certain experimental conditions, such as intracerebroventricular injection in conscious animals or in animals with bilateral vagotomy, a pressor response (an increase in blood pressure) has been observed.[1][2][3]

Q2: What is the underlying mechanism of this compound-induced cardiovascular side effects?

A2: The cardiovascular effects of this compound are primarily mediated through the activation of opioid receptors, particularly mu (μ) and delta (δ) receptors, in both the central and peripheral nervous systems.[4][5][6] The hypotensive and bradycardic effects are often attributed to a centrally-mediated increase in parasympathetic (vagal) tone and a decrease in sympathetic outflow to the cardiovascular system.[1][7] Conversely, pressor responses may be due to the activation of different central opioid receptor populations or a direct, albeit smaller, increase in sympathetic tone.[1][8]

Q3: Can the cardiovascular side effects be minimized without completely blocking the desired therapeutic effects?

A3: Minimizing cardiovascular side effects while preserving the therapeutic efficacy of this compound is a key experimental challenge. One approach is the careful titration of a non-selective opioid antagonist like naloxone. The goal is to administer the lowest effective dose of the antagonist that mitigates the cardiovascular side effects without significantly reversing the desired effects, such as analgesia.[9][10][11] Additionally, dose-reduction strategies for this compound can be employed, potentially in combination with other non-opioid therapeutic agents, to achieve the desired outcome with a lower incidence of side effects.[12]

Q4: Are there any experimental conditions that can influence the severity of cardiovascular side effects?

A4: Yes, several factors can significantly alter the cardiovascular response to this compound. The anesthetic agent used can attenuate the hypotensive and bradycardic responses.[1] The route of administration is also critical; central (e.g., intracerebroventricular) versus systemic (e.g., intravenous) administration can lead to different or even opposing cardiovascular effects.[1][2][3] Furthermore, the baseline cardiovascular status of the animal model, such as in spontaneously hypertensive rats, can influence the magnitude of the response.[13]

Troubleshooting Guides

This section provides practical guidance for addressing specific cardiovascular side effects encountered during experiments with this compound.

Issue 1: Severe Hypotension and Bradycardia Observed
  • Possible Cause 1: High Dose of this compound.

    • Troubleshooting Step: Reduce the administered dose of this compound. A dose-response curve for cardiovascular effects should be established in your experimental model to identify a therapeutic window with minimal side effects.

  • Possible Cause 2: Central Nervous System-Mediated Vagal Activation.

    • Troubleshooting Step: If experimentally permissible, consider co-administration with a low dose of an anticholinergic agent like atropine to counteract the increased parasympathetic tone.[5] However, be aware that this may introduce confounding variables.

  • Possible Cause 3: Interaction with Anesthetic Agents.

    • Troubleshooting Step: The choice of anesthetic can influence the cardiovascular response. Pentobarbital anesthesia has been shown to attenuate the hypotensive and bradycardic effects of this compound.[1] If your protocol allows, consider evaluating different anesthetic regimens.

Issue 2: Unexpected Pressor Response
  • Possible Cause 1: Central Administration.

    • Troubleshooting Step: Intracerebroventricular or intracisternal administration of enkephalin analogs can lead to a pressor response, which is often mediated by an increase in sympathetic outflow.[3][8] Be aware of this potential effect with central delivery and monitor blood pressure closely.

  • Possible Cause 2: Vagotomy or Ganglionic Blockade.

    • Troubleshooting Step: In animal models where the vagus nerve is severed or ganglionic transmission is blocked, the underlying pressor effects of this compound may be unmasked.[1] This is an important consideration when interpreting results from such models.

Issue 3: Reversal of Therapeutic Effects with Naloxone
  • Possible Cause 1: Naloxone Dose is Too High.

    • Troubleshooting Step: To mitigate cardiovascular side effects without completely abolishing the desired therapeutic effect, a naloxone titration is recommended. Start with a low dose of naloxone and gradually increase it until the cardiovascular parameters stabilize, while concurrently monitoring the therapeutic endpoint (e.g., analgesia).[9][10][11] A continuous infusion of a low dose of naloxone may provide a more stable reversal of side effects than bolus injections.[11]

Data Presentation

The following tables summarize the quantitative cardiovascular effects of this compound (DALA/DAME) reported in various animal models.

Table 1: Effects of Intravenous this compound on Cardiovascular Parameters in Rats

Anesthetic StateDoseChange in Mean Arterial PressureChange in Heart RateReference
ConsciousNot specifiedHypotensionBradycardia[1]
Pentobarbital-anesthetizedNot specifiedAttenuated HypotensionAttenuated Bradycardia[1]

Table 2: Effects of Intracerebroventricular this compound on Cardiovascular Parameters in Anesthetized and Conscious Animals

SpeciesAnestheticDose RangeChange in Blood PressureChange in Heart RateReference
CatConscious5-100 nmolesDose-dependent increaseDose-dependent increase[2]
Catα-chloralose500 µg/kgHypotension (6-46 mmHg decrease)Variable (decrease in 6/9 cats)[14]
RatPentobarbital30-300 nmol/kgDose-dependent hypotensionNot specified[15]
DogUnanesthetized25 and 125 µg/kgInitial increase, then decreaseBradycardia (R-R interval increase)[5]

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Parameters in Anesthetized Rats

This protocol outlines a general procedure for measuring blood pressure and heart rate in anesthetized rats following the administration of this compound.

  • Animal Preparation:

    • Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic (e.g., pentobarbital sodium, 50 mg/kg, i.p.). The choice of anesthetic is crucial as it can influence cardiovascular responses.[1]

    • Insert a catheter into the femoral vein for drug administration.

    • Cannulate the carotid artery and connect the catheter to a pressure transducer for continuous monitoring of arterial blood pressure and heart rate.[16]

  • Baseline Measurements:

    • Allow the animal to stabilize for at least 20 minutes after surgery and record baseline mean arterial pressure (MAP) and heart rate (HR).

  • Drug Administration:

    • Administer this compound intravenously at the desired dose(s).

    • For mitigation studies, a potential antagonist (e.g., naloxone) can be administered prior to or following the enkephalin analog.

  • Data Acquisition and Analysis:

    • Continuously record MAP and HR for a predetermined period (e.g., 60 minutes) after drug administration.

    • Calculate the change in MAP and HR from baseline at various time points.

    • Statistical analysis should be performed to compare the effects of different doses and treatments.

Protocol 2: Naloxone Titration for Reversal of Cardiovascular Side Effects

This protocol provides a method for titrating naloxone to reverse opioid-induced cardiovascular depression while aiming to preserve analgesia.

  • Induction of Opioid Effects:

    • Administer a dose of this compound known to produce both the desired therapeutic effect (e.g., analgesia, assessed by tail-flick test) and cardiovascular side effects (hypotension, bradycardia).

  • Preparation of Naloxone Solution:

    • Prepare a dilute solution of naloxone (e.g., 0.04 mg/mL) for precise, low-dose administration.[9]

  • Titration Procedure:

    • Once cardiovascular side effects are observed, administer a small intravenous bolus of naloxone (e.g., 0.05-0.1 mg).[11]

    • Monitor the cardiovascular parameters and the therapeutic endpoint closely.

    • If cardiovascular depression persists, administer subsequent small boluses of naloxone every 2-3 minutes until the desired cardiovascular stability is achieved.[11]

    • The goal is to find the minimum cumulative dose of naloxone that normalizes cardiovascular function without significantly antagonizing the therapeutic effect.

  • Continuous Infusion (Optional):

    • For prolonged experiments, a continuous intravenous infusion of naloxone can be initiated. A starting rate of approximately two-thirds of the total initial bolus dose per hour can be used and adjusted as needed.[11]

Visualizations

Signaling Pathways

opioid_signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space opioid_receptor Opioid Receptor (μ, δ, κ) g_protein G-protein (Gi/o) opioid_receptor->g_protein Activates ala2_met [Ala2]Met-Enkephalinamide ala2_met->opioid_receptor Binds adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel K+ Channel (GIRK) g_protein->ion_channel Activates ca_channel Ca2+ Channel g_protein->ca_channel Inhibits mapk MAPK Pathway (ERK, p38) g_protein->mapk Activates camp cAMP adenylyl_cyclase->camp Reduces pka PKA camp->pka Inactivates cellular_activity Decreased Cellular Activity pka->cellular_activity hyperpolarization Hyperpolarization ion_channel->hyperpolarization calcium_influx Reduced Ca2+ Influx ca_channel->calcium_influx cardioprotection Cardioprotection mapk->cardioprotection experimental_workflow start Start: Animal Preparation (Anesthesia, Cannulation) baseline Record Baseline Cardiovascular Parameters (BP, HR) start->baseline treatment Administer This compound baseline->treatment monitoring Continuous Monitoring of Cardiovascular Parameters treatment->monitoring side_effects Cardiovascular Side Effects Observed? monitoring->side_effects no_effects Continue Monitoring & Data Analysis side_effects->no_effects No mitigation Administer Mitigation Agent (e.g., Naloxone Titration) side_effects->mitigation Yes end End of Experiment: Data Analysis no_effects->end mitigation->monitoring logical_relationship DALA This compound central_receptors Central Opioid Receptors DALA->central_receptors peripheral_receptors Peripheral Opioid Receptors DALA->peripheral_receptors vagal_outflow Increased Vagal Outflow central_receptors->vagal_outflow sympathetic_outflow Decreased Sympathetic Outflow central_receptors->sympathetic_outflow hypotension Hypotension peripheral_receptors->hypotension bradycardia Bradycardia vagal_outflow->bradycardia sympathetic_outflow->hypotension

References

Technical Support Center: [Ala2] Met-Enkephalinamide (DAMA) Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers working with [Ala2] Met-Enkephalinamide (DAMA). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in preventing and managing tolerance development in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAMA) and why is tolerance a concern?

A1: this compound (DAMA) is a synthetic analogue of Met-enkephalin, a naturally occurring opioid peptide. It is a potent agonist for the µ-opioid receptor and, to a lesser extent, the δ-opioid receptor.[1][2] Like other opioid agonists, repeated administration of DAMA can lead to the development of tolerance, characterized by a diminished analgesic effect over time. This necessitates the use of higher doses to achieve the same level of pain relief, which can complicate experimental results and has implications for potential therapeutic applications.

Q2: What are the primary mechanisms underlying tolerance to DAMA?

A2: Tolerance to DAMA, as with other µ-opioid agonists, is a complex process involving multiple cellular and molecular adaptations. The main mechanisms include:

  • Receptor Desensitization: Following prolonged activation, the µ-opioid receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation leads to the recruitment of β-arrestin proteins.[3][4]

  • Receptor Internalization: The binding of β-arrestin to the phosphorylated receptor promotes the internalization of the receptor from the cell surface into endosomes.[5][6][7][8] This reduces the number of available receptors on the cell membrane to bind to DAMA.

  • Downregulation: Chronic exposure to DAMA can lead to a decrease in the total number of µ-opioid receptors expressed by the cell.

  • Functional Decoupling: The receptor may become uncoupled from its downstream signaling pathways, such as the inhibition of adenylyl cyclase, even if it remains on the cell surface.

  • NMDA Receptor Upregulation: Chronic opioid exposure can lead to the upregulation and sensitization of the N-methyl-D-aspartate (NMDA) receptor system. Activation of NMDA receptors can counteract opioid-induced analgesia and contribute to the development of tolerance.

Q3: How can I prevent or attenuate the development of tolerance to DAMA in my experiments?

A3: Several strategies can be employed to mitigate DAMA tolerance:

  • Co-administration with Taurine: Studies have shown that pretreatment with taurine can suppress the development of tolerance to the analgesic effects of DAMA.[9][10]

  • NMDA Receptor Antagonists: Co-administration of NMDA receptor antagonists, such as MK-801 or LY235959, has been shown to attenuate the development of tolerance to other opioid agonists and is a promising strategy for DAMA.[11][12][13]

  • Intermittent Dosing: Using an intermittent dosing schedule rather than continuous administration may help to reduce the rate of tolerance development.

  • Use of Low Effective Doses: Utilizing the lowest effective dose of DAMA can help to minimize the adaptive changes that lead to tolerance.

Troubleshooting Guides

In Vivo Experiments (Rodent Models)

Problem: Rapid loss of analgesic effect of DAMA in my animal model.

Potential Cause Troubleshooting Steps
Development of Tolerance - Implement a tolerance prevention strategy, such as co-administration of taurine (see Experimental Protocol 1). - Consider using an NMDA receptor antagonist in your experimental design. - Evaluate a different dosing regimen (e.g., intermittent vs. continuous).
Incorrect Route of Administration - For central effects, ensure accurate intracerebroventricular (i.c.v.) or intrathecal (i.t.) injection. - For systemic effects, confirm appropriate subcutaneous (s.c.) or intravenous (i.v.) administration.
Peptide Instability - Prepare fresh DAMA solutions for each experiment. - Store stock solutions at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.[14]
Assay Variability - Ensure consistent timing of drug administration and behavioral testing. - Habituate animals to the testing apparatus to reduce stress-induced variability.[15]
In Vitro Experiments (Cell-Based Assays & Radioligand Binding)

Problem: High variability or poor signal in my DAMA binding or functional assay.

Potential Cause Troubleshooting Steps
Peptide Degradation - Use protease inhibitor cocktails in your assay buffers. - Minimize the duration of experiments at physiological temperatures. - Store DAMA stock solutions in appropriate solvents and at recommended temperatures.[14]
Low Receptor Expression - Verify the expression level of the µ-opioid receptor in your cell line using a validated positive control.
Assay Conditions Not Optimized - Binding Assays: Optimize incubation time, temperature, and buffer composition. Use a saturating concentration of a known µ-opioid antagonist (e.g., naloxone) to determine non-specific binding. - Functional Assays (e.g., cAMP): Optimize cell density, agonist incubation time, and forskolin concentration (if applicable).
Solvent Effects - Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve DAMA is consistent across all wells and does not exceed a level that affects cell viability or assay performance.
Peptide Adsorption to Labware - Use low-protein-binding plates and pipette tips. - Include a carrier protein like bovine serum albumin (BSA) in your assay buffer.

Quantitative Data

Table 1: Effect of Taurine on the Development of Analgesic Tolerance to DAMA in Rats

Treatment Group Analgesic Effect (Day 1) Analgesic Effect (Day 3) Tolerance Development
DAMA (50 µg, i.c.v.)PresentSignificantly ReducedYes
DAMA (50 µg, i.c.v.) + Taurine (9.5 x 10⁻² M, i.c.v.)PresentMaintainedSuppressed

Data summarized from a study by Yamamoto et al. (1987), which demonstrated that pretreatment with taurine suppressed the development of tolerance to the analgesic effects of DAMA.[9][10]

Experimental Protocols

Protocol 1: Induction and Prevention of DAMA Tolerance in Rats (Hot-Plate Test)

This protocol is adapted from studies investigating opioid tolerance.[9][10][15][16][17]

1. Animals: Male Wistar rats (200-250g) are individually housed with free access to food and water.

2. Materials:

  • This compound (DAMA)
  • Taurine
  • Sterile saline (0.9%)
  • Hot-plate analgesia meter

3. Procedure:

  • Baseline Latency: Determine the baseline hot-plate latency for each rat by placing it on the hot plate (55 ± 0.5°C) and recording the time until a nociceptive response (e.g., hind paw lick, jump) is observed. A cut-off time of 30-60 seconds is used to prevent tissue damage.
  • Tolerance Induction:
  • Administer DAMA (50 µg in 10 µL sterile saline) via intracerebroventricular (i.c.v.) injection.
  • Repeat the DAMA administration twice daily for 3 consecutive days.
  • Tolerance Prevention:
  • In the experimental group, administer taurine (9.5 x 10⁻² M in 10 µL sterile saline, i.c.v.) 10 minutes prior to each DAMA injection.[9][10]
  • Assessment of Analgesia:
  • On each day of the experiment, measure the hot-plate latency at 30 minutes post-DAMA injection.
  • A significant decrease in the hot-plate latency in the DAMA-only group from day 1 to day 3 indicates the development of tolerance.
  • A maintained hot-plate latency in the DAMA + Taurine group indicates the suppression of tolerance.

Signaling Pathways and Experimental Workflows

DAMA_Tolerance_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DAMA DAMA MOR μ-Opioid Receptor (MOR) DAMA->MOR Agonist Binding GRK GRK MOR->GRK Phosphorylation beta_arrestin β-Arrestin MOR->beta_arrestin Recruitment G_protein Gi/o Protein MOR->G_protein Activation GRK->MOR Internalization Receptor Internalization beta_arrestin->Internalization Initiation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP G_protein->AC Inhibition PKA PKA cAMP->PKA Activation Tolerance Tolerance Internalization->Tolerance Contributes to

DAMA binding to the μ-opioid receptor and subsequent signaling leading to tolerance.

Tolerance_Prevention_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_outcome Outcome Measurement Animal_Model Rodent Model (e.g., Rat) Behavioral_Assay Nociceptive Assay (e.g., Hot-Plate Test) Animal_Model->Behavioral_Assay Control Vehicle Behavioral_Assay->Control DAMA_only DAMA Administration Behavioral_Assay->DAMA_only DAMA_Taurine DAMA + Taurine Behavioral_Assay->DAMA_Taurine DAMA_NMDA DAMA + NMDA Antagonist Behavioral_Assay->DAMA_NMDA Analgesia_Measurement Measure Analgesic Effect (e.g., Latency) Control->Analgesia_Measurement DAMA_only->Analgesia_Measurement DAMA_Taurine->Analgesia_Measurement DAMA_NMDA->Analgesia_Measurement Tolerance_Assessment Compare Analgesic Effect Over Time Analgesia_Measurement->Tolerance_Assessment Prevention_Evaluation Evaluate Attenuation of Tolerance Tolerance_Assessment->Prevention_Evaluation

Workflow for evaluating strategies to prevent DAMA-induced analgesic tolerance.

References

solubility and stability of [Ala2] Met-Enkephalinamide in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Ala2] Met-Enkephalinamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this synthetic opioid peptide in physiological buffers. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common physiological buffers?

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, it is advisable to start with a small amount of the peptide to test solubility in your desired buffer. Begin by reconstituting the lyophilized peptide in sterile, deionized water. If solubility is limited, the addition of a small amount of an organic solvent such as DMSO or acetonitrile may be necessary before diluting to the final concentration with your physiological buffer. For physiological buffers like PBS (pH 7.4), sonication can aid in dissolution.

Q3: What is the stability of this compound in physiological buffers at room temperature and 37°C?

A3: this compound is a synthetic analog of Met-enkephalin, designed for increased stability against enzymatic degradation. It has been reported to be resistant to degradation by brain enzymes. However, chemical stability in aqueous solutions over time can still be a concern. For the parent peptide, Met-enkephalin, degradation is rapid. Phosphorylated analogs of enkephalins have shown half-lives of approximately 7-8 minutes in the presence of aminopeptidases at 37°C in Tris buffer (pH 7.02).[1] It is recommended to prepare fresh solutions for each experiment or conduct a stability study under your specific experimental conditions.

Q4: What are the common degradation pathways for enkephalin analogs in physiological buffers?

A4: The primary degradation pathway for enkephalins is enzymatic hydrolysis by peptidases, which cleave the peptide bonds. The substitution of L-Alanine with D-Alanine at position 2 in this compound significantly reduces its susceptibility to aminopeptidases. However, chemical degradation, such as oxidation of the methionine residue and hydrolysis of the peptide backbone, can occur over time in aqueous solutions, especially at non-optimal pH and temperature.

Q5: How does this compound exert its biological effects?

A5: this compound is an opioid peptide that acts as an agonist at opioid receptors, primarily the mu (µ) and delta (δ) opioid receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate downstream signaling cascades leading to various physiological effects, including analgesia.

Troubleshooting Guides

Issue: The peptide does not fully dissolve in my physiological buffer.

  • Possible Cause 1: The concentration of the peptide exceeds its solubility limit in the chosen buffer.

    • Solution: Try dissolving the peptide at a lower concentration. You can also attempt to dissolve the peptide in a small amount of an organic solvent like DMSO first, and then slowly add the physiological buffer while vortexing.

  • Possible Cause 2: The pH of the buffer is not optimal for the peptide's solubility.

    • Solution: Adjust the pH of the buffer slightly. Peptides often have an isoelectric point (pI) at which they are least soluble. Moving the pH away from the pI can increase solubility.

  • Possible Cause 3: The peptide has formed aggregates.

    • Solution: Gentle sonication can help to break up aggregates and improve solubility.

Issue: I am observing a loss of biological activity of my peptide solution over a short period.

  • Possible Cause 1: The peptide is degrading in the buffer.

    • Solution: Prepare fresh solutions immediately before use. If solutions need to be stored, aliquot and freeze them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Perform a stability study using HPLC to determine the degradation rate under your storage and experimental conditions.

  • Possible Cause 2: The peptide is adsorbing to the surface of the storage container.

    • Solution: Use low-protein-binding microcentrifuge tubes or glassware for storage and handling of the peptide solution.

Data Presentation

Table 1: Estimated Solubility of this compound and Related Peptides

PeptideBufferEstimated SolubilityNotes
This compoundPBS (pH 7.4)Moderate to HighSpecific data not available. Estimation based on analog data.
[D-Ala2]leucine-enkephalinPBS50 mg/mLA structurally similar synthetic enkephalin analog.
Met-enkephalinAqueous SolutionsVaries with pHGenerally soluble in aqueous solutions.

Table 2: Stability of Enkephalin Analogs in Buffer

PeptideBufferTemperatureHalf-lifeDegradation Products
This compoundPhysiological Buffer37°CExpected to be significantly longer than Met-enkephalinPotential for oxidized methionine and peptide fragments
Phospho-[Met]enkephalinTris buffer (pH 7.02)37°C7.3 minutes (in the presence of aminopeptidase M)[1]Tyr-PO3, Gly-Gly-Phe-Met
Phospho-[Leu]enkephalinTris buffer (pH 7.02)37°C8.3 minutes (in the presence of aminopeptidase M)[1]Tyr-PO3, Gly-Gly-Phe-Leu

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol provides a general method to empirically determine the solubility of the peptide in a specific physiological buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of lyophilized this compound to a known volume of the desired physiological buffer (e.g., 1 mL of PBS, pH 7.4) in a low-protein-binding microcentrifuge tube.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Incubate the solution at the desired temperature (e.g., room temperature or 37°C) for 24 hours with constant agitation to ensure equilibrium is reached.

  • Separation of Undissolved Peptide:

    • Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved peptide.

  • Quantification of Soluble Peptide:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with an appropriate mobile phase for HPLC analysis.

    • Quantify the concentration of the peptide in the supernatant using a validated HPLC method with a standard curve prepared from known concentrations of the peptide.

    • The determined concentration represents the solubility of the peptide in that buffer at the specified temperature.

Protocol 2: Stability Assessment of this compound using HPLC

This protocol outlines a stability-indicating HPLC method to assess the degradation of the peptide over time.

  • Preparation of Stability Samples:

    • Prepare a stock solution of this compound of known concentration in the desired physiological buffer.

    • Aliquot the solution into several low-protein-binding tubes.

    • Store the aliquots at the desired stability testing temperatures (e.g., 4°C, 25°C, 37°C).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each temperature condition.

    • Inject a fixed volume of the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution method with a mobile phase consisting of:

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Monitor the elution profile using a UV detector at a wavelength of 220 nm or 280 nm.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of the peptide remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining peptide against time to determine the degradation kinetics and calculate the half-life (t½) of the peptide under each storage condition.

    • Monitor for the appearance of new peaks, which may represent degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_solubility Solubility Assay cluster_stability Stability Assay start Lyophilized Peptide dissolve Dissolve in Buffer start->dissolve stock Stock Solution dissolve->stock saturate Create Saturated Solution stock->saturate aliquot Aliquot Stock Solution stock->aliquot centrifuge_sol Centrifuge saturate->centrifuge_sol supernatant Collect Supernatant centrifuge_sol->supernatant hplc_sol HPLC Quantification supernatant->hplc_sol sol_result Solubility (mg/mL) hplc_sol->sol_result incubate Incubate at Different Temperatures aliquot->incubate sample Sample at Time Points incubate->sample hplc_stab HPLC Analysis sample->hplc_stab stab_result Half-life (t½) hplc_stab->stab_result

Caption: Experimental workflow for determining the solubility and stability of this compound.

signaling_pathway cluster_receptor Opioid Receptor Signaling cluster_downstream Downstream Effects cluster_cellular Cellular Response ligand This compound receptor Opioid Receptor (μ, δ) (GPCR) ligand->receptor Binds g_protein G-protein (Gi/o) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channel Modulation g_protein->ion_channel mapk MAPK Pathway g_protein->mapk camp ↓ cAMP ac->camp response ↓ Neuronal Excitability ↓ Neurotransmitter Release camp->response k_channel ↑ K+ Efflux (Hyperpolarization) ion_channel->k_channel ca_channel ↓ Ca2+ Influx ion_channel->ca_channel k_channel->response ca_channel->response mapk->response

Caption: Signaling pathway of this compound via opioid receptors.

References

troubleshooting unexpected behavioral responses to [Ala2] Met-Enkephalinamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Ala2] Met-Enkephalinamide (DALA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected behavioral responses and to offer answers to frequently asked questions encountered during experiments with this potent synthetic opioid peptide.

Troubleshooting Guide: Unexpected Behavioral and Physiological Responses

Researchers using this compound may occasionally observe responses that deviate from the expected potent and long-lasting analgesic effects. This guide provides a structured approach to identifying and resolving common experimental issues.

Unexpected Observation Potential Cause Recommended Action
Biphasic or Contradictory Behavioral Effects (e.g., enhanced then impaired memory, or pressor then depressor cardiovascular responses) 1. Dose-Response Relationship: DALA can exhibit complex, dose-dependent effects. Low and high doses may engage different receptor subtypes or downstream signaling pathways, leading to opposing outcomes.[1] 2. Receptor Desensitization: Prolonged or high-concentration exposure can lead to opioid receptor desensitization, tolerance, and a diminished response.[2] 3. Off-Target Effects: At very high concentrations, the peptide may interact with other receptors or systems, causing unforeseen effects.1. Conduct a Dose-Response Study: Systematically test a range of concentrations to characterize the full dose-response curve for your specific behavioral paradigm. 2. Optimize Dosing Schedule: For chronic studies, consider intermittent dosing schedules to minimize receptor desensitization. 3. Include Antagonist Controls: Use a specific opioid receptor antagonist like naloxone or naltrexone to confirm that the observed effects are opioid receptor-mediated.[3][4]
High Variability Between Subjects 1. Peptide Instability: Peptides are susceptible to degradation by proteases in biological fluids.[5] Inconsistent handling or storage can lead to variable active concentrations. 2. Administration Route: The route of administration (e.g., intravenous, subcutaneous, intracisternal) significantly impacts bioavailability, distribution, and onset of action.[3][6][7] 3. Genetic Differences: Variations in opioid receptor expression or metabolism among subjects can contribute to differing responses.[8]1. Ensure Proper Peptide Handling: Aliquot the peptide upon receipt and store at -20°C or -80°C. Use protease inhibitors in solutions where appropriate. 2. Standardize Administration: Adhere to a strict, consistent protocol for drug administration. 3. Increase Sample Size: A larger number of subjects can help to account for individual biological variability.
No Apparent Behavioral Effect 1. Insufficient Dose: The administered dose may be too low to elicit a measurable response in your specific model or assay. 2. Poor Bioavailability: The peptide may not be reaching the target tissue in sufficient concentrations due to metabolic degradation or inability to cross the blood-brain barrier effectively (if applicable).[5][9] 3. Incorrect Experimental Paradigm: The chosen behavioral assay may not be sensitive enough to detect the effects of DALA.1. Increase the Dose: Titrate the dose upwards in a stepwise manner. 2. Consider Alternative Administration Routes: For central nervous system effects, direct administration (e.g., intracerebroventricular) may be necessary.[10] 3. Validate the Assay: Ensure your behavioral assay is validated and sensitive to opioid-induced changes using a well-characterized compound like morphine.
Unexpected Physiological Responses (e.g., altered hormone levels, cardiovascular changes) 1. Complex Central and Peripheral Actions: DALA can act on opioid receptors in both the central nervous system and peripheral tissues, leading to a range of physiological effects, including changes in ACTH, corticosterone, and bile flow.[3][4][11][12] 2. Interaction with Anesthesia: Anesthetics can alter cardiovascular and autonomic responses to DALA.[7]1. Comprehensive Physiological Monitoring: When possible, monitor multiple physiological parameters to gain a complete picture of the peptide's effects. 2. Conduct Experiments in Conscious Animals: If feasible and ethically approved, perform studies in conscious, freely moving animals to avoid the confounding effects of anesthesia.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound (DALA) is a synthetic analog of Met-enkephalin. It acts as a potent agonist primarily at the δ-opioid and μ-opioid receptors.[9][13] The substitution of D-Alanine at position 2 makes the peptide resistant to degradation by brain enzymes, resulting in a more potent and longer-lasting analgesic effect compared to its natural counterpart.[9][10]

Q2: What are the expected behavioral effects of DALA administration?

A2: The most well-documented behavioral effect of DALA is profound and long-lasting analgesia.[10] However, it can also influence other behaviors, including memory and learning, though these effects can be complex and dose-dependent.[1]

Q3: Why am I seeing biphasic responses in my hormone assays after DALA administration?

A3: Biphasic responses, such as an initial increase followed by a decrease in plasma ACTH and corticosterone, have been reported with DALA.[4] This may be due to the complex interplay of DALA's actions at different levels of the hypothalamic-pituitary-adrenal (HPA) axis or the engagement of feedback loops over time.

Q4: Can DALA cross the blood-brain barrier?

A4: While DALA is more stable than endogenous enkephalins, its ability to cross the blood-brain barrier after systemic administration can be limited.[9] For experiments targeting central opioid receptors, direct administration into the central nervous system (e.g., intracisternal or intracerebroventricular injection) is often employed to ensure sufficient concentrations at the target site.[3][10]

Q5: How should I prepare and store this compound?

A5: Peptides like DALA are susceptible to degradation.[5][14] It is recommended to store the lyophilized powder at -20°C or -80°C. For experiments, create concentrated stock solutions in a suitable solvent (e.g., sterile water or saline) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the stock solution to the final working concentration in your experimental buffer.

Experimental Protocols

Opioid Receptor Binding Assay (Competitive)

This protocol is a general guideline for determining the binding affinity of this compound to opioid receptors in brain tissue homogenates.

Materials:

  • Rat brain tissue (e.g., whole brain or specific regions like the striatum)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radiolabeled opioid ligand (e.g., [3H]DAMGO for μ-receptors, [3H]DPDPE for δ-receptors)

  • This compound (unlabeled competitor)

  • Naloxone (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation fluid and counter

Methodology:

  • Membrane Preparation: Homogenize brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 1 mg/mL.

  • Assay Setup: In triplicate, prepare assay tubes containing:

    • Total Binding: Brain membrane preparation + radiolabeled ligand.

    • Non-specific Binding: Brain membrane preparation + radiolabeled ligand + a high concentration of naloxone (e.g., 10 µM).

    • Competition: Brain membrane preparation + radiolabeled ligand + varying concentrations of this compound.

  • Incubation: Incubate the tubes at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

Hot Plate Test for Analgesia

This protocol outlines a common behavioral assay to assess the analgesic properties of this compound in rodents.

Materials:

  • Hot plate apparatus with adjustable temperature (e.g., set to 55 ± 0.5°C)

  • This compound solution

  • Vehicle control (e.g., sterile saline)

  • Syringes for administration

  • Timer

Methodology:

  • Acclimation: Acclimate the animals to the testing room and handling procedures for several days before the experiment.

  • Baseline Measurement: Place each animal on the hot plate and start the timer. Record the latency to the first sign of nociception (e.g., licking a hind paw, jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established.

  • Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., subcutaneous injection).

  • Post-treatment Measurements: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure their response latency as in the baseline measurement.

  • Data Analysis: Convert the latency data to a percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the DALA-treated and vehicle-treated groups at each time point using appropriate statistical tests.

Visualizations

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DALA This compound OpioidReceptor Opioid Receptor (μ / δ) DALA->OpioidReceptor Binds G_protein Gi/o Protein OpioidReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannel Ion Channels (Ca²⁺, K⁺) G_protein->IonChannel Modulates MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to Response Cellular Response (e.g., Analgesia) cAMP->Response Leads to IonChannel->Response Leads to MAPK->Response Leads to

Caption: Signaling pathway of this compound via opioid receptors.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Acclimatize Subjects C Baseline Behavioral Measurement A->C B Prepare DALA and Vehicle Solutions D Administer DALA or Vehicle B->D C->D E Post-Treatment Behavioral Measurements (Multiple Time Points) D->E F Compile and Process Data E->F G Statistical Analysis (e.g., ANOVA, t-test) F->G H Interpret Results and Draw Conclusions G->H

Caption: General workflow for in vivo behavioral experiments with DALA.

References

Technical Support Center: [Ala2] Met-Enkephalinamide (DAMA) and Autonomic Nervous System Modulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for designing and troubleshooting experiments involving [Ala2] Met-Enkephalinamide (DAMA) and its effects on the autonomic nervous system.

Frequently Asked Questions (FAQs)

Q1: What are the primary effects of this compound (DAMA) on the autonomic nervous system?

A1: DAMA, a potent opioid peptide analog, primarily exerts inhibitory effects on the sympathetic nervous system and can have complex, often biphasic, effects on the cardiovascular system. Key effects include hypotension (a decrease in blood pressure) and bradycardia (a slowing of heart rate).[1][2] These effects are often mediated by the activation of opioid receptors, particularly of the delta-subtype.[3]

Q2: How does DAMA induce hypotension and bradycardia?

A2: The hypotensive and bradycardic effects of DAMA are thought to be a net result of a significant, vagally-induced decrease in sympathetic tone, alongside a smaller increase in sympathetic tone that can be of either neurogenic or peripheral origin.[1] Intravenous administration of DAMA can lead to an inhibition of renal sympathetic nerve activity.[1] Furthermore, DAMA can reflexively induce these effects by activating vagal afferents, particularly cardiopulmonary receptors.[2]

Q3: Can the autonomic effects of DAMA be blocked?

A3: Yes, the autonomic and cardiovascular effects of DAMA can be eliminated or significantly attenuated by pretreatment with an opioid receptor antagonist, such as naloxone or naltrexone.[2][3][4][5][6] This demonstrates that DAMA's actions are mediated through opioid receptors.

Q4: Do the effects of DAMA differ between conscious and anesthetized subjects?

A4: Yes, the cardiovascular responses to DAMA can be significantly attenuated by anesthesia, such as with pentobarbital.[1] Changes in blood flow are generally greater in conscious animals compared to their anesthetized counterparts.[1]

Q5: What is the role of the vagus nerve in mediating DAMA's effects?

A5: The vagus nerve plays a crucial role. Bilateral cervical vagotomy can eliminate the enkephalinamide-induced inhibition of the tail-flick reflex and its cardiovascular effects.[2] This suggests that peripherally circulating enkephalins can reflexively induce analgesia and cardiovascular changes by activating vagal afferent pathways.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable cardiovascular response (hypotension, bradycardia) after DAMA administration. 1. Inappropriate dose: The administered dose may be too low to elicit a response. 2. Route of administration: The chosen route may not be optimal for observing immediate cardiovascular effects. 3. Anesthesia interference: The anesthetic agent may be masking the cardiovascular effects of DAMA.[1] 4. Degradation of DAMA: Improper storage or handling may have led to the degradation of the peptide.1. Dose-response study: Conduct a dose-response study to determine the optimal effective dose for your experimental model. 2. Optimize administration route: Intravenous or intracisternal administration often produces more robust and immediate effects.[1][7] 3. Use conscious models or alternative anesthesia: If feasible, use conscious, instrumented animals. If anesthesia is necessary, consider agents with minimal cardiovascular impact. 4. Ensure proper handling: Store DAMA according to the manufacturer's instructions and prepare fresh solutions for each experiment.
Unexpected pressor response (increase in blood pressure). 1. Vagotomy or ganglionic blockade: In the absence of vagal input or with ganglionic blockade, DAMA can induce a pressor response.[1] 2. Biphasic response: Some studies report an initial transient increase in blood pressure before a more sustained drop.[7]1. Verify experimental model: Ensure the integrity of the vagus nerve and the absence of ganglionic blockers unless this is an intended part of the experimental design. 2. Continuous monitoring: Record cardiovascular parameters continuously to capture the full biphasic nature of the response.
Variability in results between experiments. 1. Subject variability: Differences in age, weight, sex, and physiological state of the animals can contribute to variability. 2. Inconsistent experimental conditions: Variations in anesthesia depth, surgical preparation, or environmental factors can affect outcomes. 3. Peptide stability: Repeated freeze-thaw cycles of the DAMA stock solution can lead to degradation.1. Standardize animal models: Use animals of a consistent age, weight, and sex, and allow for an acclimatization period before the experiment. 2. Maintain consistent protocols: Standardize all experimental procedures, including anesthesia, surgical techniques, and data recording. 3. Aliquot stock solutions: Aliquot the DAMA stock solution upon reconstitution to avoid repeated freeze-thaw cycles.
Naloxone fails to completely block DAMA's effects. 1. Insufficient naloxone dose: The dose of naloxone may be too low to fully antagonize the effects of DAMA at the opioid receptors. 2. Timing of administration: Naloxone may have been administered too late to prevent the initial effects of DAMA. 3. Non-opioid mediated effects (less likely): While DAMA primarily acts on opioid receptors, very high concentrations could potentially have off-target effects.1. Optimize naloxone dose: Conduct a dose-response experiment to determine the minimal effective dose of naloxone required to block the effects of the chosen DAMA dose. 2. Pre-treatment protocol: Administer naloxone prior to DAMA administration to ensure adequate receptor blockade.[2] 3. Verify DAMA concentration: Ensure that the concentration of DAMA being used is within the range known to act specifically on opioid receptors.

Quantitative Data Summary

Table 1: Effects of Intravenous this compound (DAMA) on Cardiovascular Parameters in Rats

Parameter Effect Notes Reference
Mean Arterial Pressure (MAP) Decrease (Hypotension)Effect is attenuated by pentobarbital anesthesia.[1]
Heart Rate (HR) Decrease (Bradycardia)Effect is attenuated by pentobarbital anesthesia.[1]
Renal Sympathetic Nerve Activity InhibitionObserved in intact pentobarbital-anesthetized rats.[1]
Mesenteric Blood Flow Initial DecreaseRapidly returns to baseline.[1]
Renal Blood Flow Initial DecreaseRapidly returns to baseline.[1]
Hindquarter Blood Flow Initial Decrease, then IncreaseIncreases significantly above baseline levels after the initial decrease.[1]

Table 2: Antagonism of this compound (DAMA) Effects by Naloxone

Effect of DAMA Effect of Naloxone Pre-treatment Experimental Model Reference
Antinociception (tail-flick inhibition)EliminatedAnesthetized Rat[2]
HypotensionEliminatedAnesthetized Rat[2]
BradycardiaEliminatedAnesthetized Rat[2]
Inhibition of sympathetic neurotransmissionAntagonizedPithed Rat[3]
Reversal of behavioral effectsProgressively antagonizedAdrenalectomized Rat[5]

Experimental Protocols

Protocol 1: Evaluation of Cardiovascular Effects of DAMA in Anesthetized Rats

Objective: To measure the effects of intravenously administered DAMA on mean arterial pressure (MAP) and heart rate (HR) in anesthetized rats and to confirm the opioid-receptor mediation of these effects using naloxone.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., pentobarbital sodium, 50 mg/kg, i.p.)

  • This compound (DAMA)

  • Naloxone hydrochloride

  • Heparinized saline (100 U/mL)

  • Pressure transducer and data acquisition system

  • Catheters (e.g., PE-50 tubing)

Procedure:

  • Anesthetize the rat with pentobarbital sodium.

  • Cannulate the femoral artery with a heparinized saline-filled catheter connected to a pressure transducer for continuous monitoring of MAP and HR.

  • Cannulate the femoral vein for intravenous drug administration.

  • Allow the animal to stabilize for at least 20 minutes after surgery, ensuring a stable baseline MAP and HR.

  • Control Group: Administer a bolus intravenous injection of saline vehicle and record MAP and HR for 30 minutes.

  • DAMA Group: Administer a bolus intravenous injection of DAMA (e.g., 1 mg/kg). Continuously record MAP and HR for at least 60 minutes.

  • Naloxone + DAMA Group: Administer a bolus intravenous injection of naloxone (e.g., 1 mg/kg) 10 minutes prior to the administration of DAMA (1 mg/kg). Continuously record MAP and HR.

  • At the end of the experiment, euthanize the animal according to approved institutional protocols.

Data Analysis: Calculate the change in MAP and HR from the pre-injection baseline at various time points post-injection. Compare the responses between the control, DAMA, and Naloxone + DAMA groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Investigating the Role of the Vagus Nerve in DAMA-Induced Effects

Objective: To determine the involvement of the vagus nerve in the cardiovascular effects of DAMA.

Materials:

  • Same as Protocol 1

  • Surgical instruments for vagotomy

Procedure:

  • Follow steps 1-4 of Protocol 1.

  • Sham Vagotomy Group: Surgically expose the cervical vagus nerves bilaterally but do not transect them.

  • Bilateral Vagotomy Group: Surgically expose and transect the cervical vagus nerves bilaterally.

  • Allow for a stabilization period after the surgical procedure.

  • Administer a bolus intravenous injection of DAMA (e.g., 1 mg/kg) to both sham-operated and vagotomized rats.

  • Continuously record MAP and HR for at least 60 minutes.

  • Euthanize the animal at the end of the experiment.

Data Analysis: Compare the DAMA-induced changes in MAP and HR between the sham-operated and vagotomized groups to assess the contribution of the vagus nerve.

Visualizations

DAMA_Signaling_Pathway DAMA This compound (DAMA) Opioid_Receptor Delta Opioid Receptor DAMA->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel (K+ Efflux) G_Protein->K_Channel Activates Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Reduces production of Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Reduced_Neurotransmitter Reduced Neurotransmitter Release Ca_Channel->Reduced_Neurotransmitter Hyperpolarization->Reduced_Neurotransmitter Sympathetic_Neuron Sympathetic Neuron Terminal

Caption: Signaling pathway of DAMA at a sympathetic neuron terminal.

Experimental_Workflow cluster_Preparation Animal Preparation cluster_Experiment Experimental Procedure cluster_Analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Surgery Surgical Preparation (Cannulation, Vagotomy, etc.) Anesthesia->Surgery Stabilization Stabilization Period Surgery->Stabilization Baseline Record Baseline Cardiovascular Parameters Stabilization->Baseline Treatment Administer Treatment (Saline, DAMA, Naloxone + DAMA) Baseline->Treatment Monitoring Continuous Monitoring of Autonomic Parameters Treatment->Monitoring Data_Processing Process Recorded Data Monitoring->Data_Processing Statistical_Analysis Statistical Comparison between Groups Data_Processing->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation

Caption: General experimental workflow for studying DAMA's autonomic effects.

References

dose-dependent biphasic effects of [Ala2] Met-Enkephalinamide on hormone release.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Ala2] Met-Enkephalinamide (DALA) and its effects on hormone release.

Frequently Asked Questions (FAQs)

Q1: What is the known dose-dependent effect of this compound on the pituitary-adrenocortical axis?

A1: this compound (DALA) exhibits a biphasic effect on the secretion of Adrenocorticotropic Hormone (ACTH) and corticosterone in vivo. Initial administration leads to a rapid, transient increase in plasma ACTH and corticosterone levels, followed by a subsequent decrease.[1][2][3] In vitro studies on dispersed adrenal cells show that high doses of DALA can decrease the adrenal sensitivity to ACTH.[4]

Q2: Which receptors mediate the effects of this compound on hormone release?

A2: DALA is a potent opioid peptide agonist that primarily acts on opioid receptors.[5] Its effects on the pituitary-adrenocortical axis can be blocked by the specific opioid receptor antagonist, naltrexone, indicating that its action is mediated through these receptors.[1][2][3]

Q3: Does this compound affect hormones other than ACTH and corticosterone?

A3: Yes, DALA has been shown to influence the release of other pituitary hormones, including prolactin (PRL) and growth hormone (GH).[6] However, the dose-response relationship for these hormones can vary and may be influenced by the experimental conditions.

Q4: Where in the hypothalamic-pituitary-adrenal (HPA) axis does this compound exert its primary effects?

A4: Evidence suggests that DALA's stimulatory effects on ACTH and corticosterone secretion are mediated at an extra-hypophyseal level, meaning it does not directly stimulate the pituitary gland to release ACTH.[7] It may act at the level of the hypothalamus to modulate the release of corticotropin-releasing factor (CRF).[7]

Troubleshooting Guides

Issue 1: Inconsistent or no biphasic response observed for ACTH/corticosterone in vivo.

  • Possible Cause 1: Timing of sample collection.

    • Solution: The stimulatory phase is transient, typically observed within 5-10 minutes post-administration, while the inhibitory phase is observed later, around 45-65 minutes.[3] Ensure your blood sampling time points are optimized to capture both phases of the response. A pilot study with more frequent initial sampling is recommended.

  • Possible Cause 2: Animal stress.

    • Solution: Stress can independently activate the HPA axis and mask the effects of DALA. Ensure animals are properly habituated to handling and experimental procedures to minimize stress-induced hormone release.

  • Possible Cause 3: Incorrect dosage.

    • Solution: The biphasic effect has been documented at specific doses (e.g., 500 µg/kg in rats).[3] Verify your dose calculations and ensure accurate administration. A dose-response study may be necessary to establish the optimal concentration for your experimental model.

Issue 2: No inhibitory effect of DALA on ACTH-stimulated corticosterone release in adrenal cell culture.

  • Possible Cause 1: Insufficient DALA concentration.

    • Solution: The inhibitory effect of DALA on adrenal cell responsiveness to ACTH is observed at higher concentrations (e.g., 10⁻⁸ M and 10⁻⁶ M).[4] Low doses (10⁻¹² M and 10⁻¹⁰ M) have been shown to have no effect.[4] Confirm that you are using a high enough concentration of DALA to observe the inhibitory effect.

  • Possible Cause 2: Cell viability or passage number.

    • Solution: Ensure your primary adrenal cells are healthy and within a low passage number. Prolonged culture or high passage numbers can lead to altered cell responsiveness. Perform a cell viability assay (e.g., trypan blue exclusion) before each experiment.

Issue 3: High variability in prolactin or growth hormone release in pituitary cell culture experiments.

  • Possible Cause 1: Inconsistent cell density.

    • Solution: Seed an equal number of viable cells in each well or dish. Inconsistent cell numbers will lead to variability in the amount of hormone released.

  • Possible Cause 2: Presence of other stimulating or inhibiting factors in the culture medium.

    • Solution: Use a serum-free or defined medium for the stimulation experiment to avoid confounding effects from unknown factors in serum. Ensure all reagents are of high purity.

Data Presentation

Table 1: Dose-Dependent Biphasic Effects of this compound on Plasma ACTH and Corticosterone in Rats

Time Post-InjectionPlasma ACTH ChangePlasma Corticosterone ChangeDose
5-10 minutesIncreaseIncrease500 µg/kg
45-65 minutesDecreaseDecrease500 µg/kg

Data synthesized from studies in conscious, freely moving rats.[3]

Table 2: Dose-Dependent Effects of this compound on ACTH-Stimulated Corticosterone Secretion in Dispersed Rat Adrenal Cells

DALA ConcentrationEffect on ACTH-Stimulated Corticosterone Release
10⁻¹² MNo apparent alteration
10⁻¹⁰ MNo apparent alteration
10⁻⁸ MDecline in steroidogenic response
10⁻⁶ MDecline in steroidogenic response

This table summarizes the direct effect of DALA on adrenal cell responsiveness to ACTH.[4]

Table 3: Qualitative Dose-Dependent Effects of a [D-Met2, Pro5]-enkephalinamide Analog on Plasma Prolactin in Lactating Rats

Animal StateDoseEffect on Plasma Prolactin
Continuously Suckled0.25 mg/kgMild and short-lasting reduction
Continuously Suckled0.5 mg/kgDramatic decrease
Separated from Pups (4h)0.5 mg/kgSlight increase
Separated from Pups (4h)1.0 mg/kgConsiderable increase

Note: This data is for a different but related enkephalin analog and illustrates the context-dependent effects on prolactin.[8]

Experimental Protocols

Protocol 1: In Vivo Investigation of Biphasic Effects on ACTH and Corticosterone

  • Animal Model: Adult male Sprague-Dawley rats with indwelling jugular vein catheters for stress-free blood sampling.

  • Acclimation: Allow animals to acclimate to the experimental setup for at least 24 hours prior to the experiment.

  • Drug Administration: Dissolve this compound in sterile saline. Administer a bolus intravenous injection at a dose of 500 µg/kg. A control group should receive a vehicle (saline) injection.

  • Blood Sampling: Collect baseline blood samples immediately before the injection. Collect subsequent blood samples at 5, 10, 15, 30, 45, 60, and 90 minutes post-injection.

  • Sample Processing: Collect blood in EDTA-coated tubes and immediately centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Hormone Quantification: Measure plasma ACTH and corticosterone concentrations using commercially available Radioimmunoassay (RIA) or ELISA kits.[1][9][10][11][12]

Protocol 2: In Vitro Assay of DALA Effects on ACTH-Stimulated Corticosterone Release

  • Cell Culture: Prepare primary cultures of dispersed adrenal cells from rats.

  • Cell Plating: Plate the cells in 24-well plates and allow them to adhere and recover for 24-48 hours.

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate with various concentrations of DALA (10⁻¹² M to 10⁻⁶ M) for 30 minutes. A control group should receive medium without DALA.

  • Stimulation: Add a submaximal stimulating concentration of ACTH to the wells and incubate for 2 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Corticosterone Quantification: Measure the concentration of corticosterone in the supernatant using an RIA or ELISA kit.

Mandatory Visualization

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DALA This compound (DALA) OpioidReceptor Opioid Receptor (Gi-coupled GPCR) DALA->OpioidReceptor Binds G_protein Gi Protein OpioidReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannel Ion Channels (e.g., K+, Ca2+) G_protein->IonChannel Modulates cAMP cAMP AC->cAMP Converts ATP to HormoneRelease Hormone Release cAMP->HormoneRelease Modulates IonChannel->HormoneRelease Regulates G start Start prepare_cells Prepare Primary Pituitary or Adrenal Cells start->prepare_cells plate_cells Plate Cells and Allow Adherence (24-48h) prepare_cells->plate_cells pre_incubate Pre-incubate with DALA (various concentrations) plate_cells->pre_incubate stimulate Add Stimulating Agent (e.g., CRF, ACTH) pre_incubate->stimulate incubate Incubate (e.g., 2 hours) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant quantify_hormone Quantify Hormone Levels (RIA or ELISA) collect_supernatant->quantify_hormone end End quantify_hormone->end

References

Technical Support Center: Naloxone Antagonism of [Ala2] Met-Enkephalinamide Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the antagonism of [Ala2] Met-Enkephalinamide (D-Ala2-Met5-enkephalinamide or DAME) effects by naloxone.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of naloxone's antagonism of this compound?

Naloxone is a non-selective, competitive opioid receptor antagonist with a high affinity for the µ-opioid receptor.[1][2] this compound is a synthetic opioid peptide that acts as an agonist at opioid receptors.[3] Naloxone competitively binds to these receptors, thereby blocking the effects of this compound.[1]

Q2: In which in vivo models has the antagonism of this compound by naloxone been demonstrated?

The antagonistic effect of naloxone on this compound has been observed in various in vivo models, including:

  • Rats: In studies on adrenalectomized rats, naloxone was shown to antagonize the effects of [D-Ala2,Met5]enkephalinamide on immobility in a forced swim test.[4] It has also been shown to antagonize the hypotensive effects of D-Ala2-Met5-enkephalinamide when administered intraventricularly.[5] Furthermore, naloxone can attenuate the elevation of plasma ACTH and corticosterone induced by (D-ala2, met5)-enkephalinamide.[6]

  • Rhesus Monkeys: In these primates, both Met-enkephalin and its stable analog [D-Ala2]Met-enkephalinamide inhibited gastric emptying and hydrogen ion secretion, effects that are characteristic of opioid agonists and thus antagonizable by naloxone.[7]

Q3: What are common in vitro preparations used to study this antagonism?

A classic and widely used in vitro model is the guinea pig ileum preparation .[8] This tissue is rich in myenteric neurons containing opioid receptors. The inhibitory effect of opioid agonists like this compound on electrically stimulated contractions of the ileum can be reversed by naloxone.

Q4: Are there any reports of naloxone-insensitive effects of enkephalin analogs?

Yes, some studies have reported effects of enkephalin analogs that are not reversed by naloxone. For instance, in one study, [D-Met2,Pro5]enkephalinamide was found to decrease gastric acid output in a manner that was not reversible by naloxone, suggesting modulation of secretory activity through both naloxone-reversible and irreversible pathways.[9]

Troubleshooting Guides

Issue 1: Inconsistent or weak antagonism of this compound by naloxone.
Potential Cause Troubleshooting Step
Suboptimal Naloxone Concentration Ensure that the concentration of naloxone is sufficient to competitively displace this compound from the opioid receptors. A dose-response curve for naloxone antagonism should be generated to determine the optimal concentration. For example, in studies with adrenalectomized rats, naloxone doses ranging from 0.1 to 10 mg/kg were used to show a progressive antagonism.[4]
Timing of Administration The timing of naloxone administration relative to the this compound challenge is critical. Naloxone has a relatively short half-life of 60-120 minutes.[1] Consider administering naloxone shortly before or concurrently with the opioid agonist to ensure its presence at the receptor site.
Receptor Subtype Specificity While naloxone is a general opioid antagonist, it has the highest affinity for µ-opioid receptors. This compound may be acting on multiple opioid receptor subtypes (µ, δ, κ) with varying affinities. If the observed effect is mediated by a receptor subtype for which naloxone has lower affinity, a higher concentration of naloxone may be required for effective antagonism.
Experimental Model Variability The expression and sensitivity of opioid receptors can vary between different animal strains, species, and even between tissues within the same animal. Ensure that the chosen experimental model is appropriate and that baseline responses to both the agonist and antagonist are well-characterized.
Issue 2: Unexpected or paradoxical effects of naloxone.
Potential Cause Troubleshooting Step
Low-Dose Naloxone Effects In some experimental paradigms, very low doses of naloxone have been reported to produce paradoxical antinociceptive effects.[10] This is a complex phenomenon and may involve interactions with endogenous opioid systems. If observing unexpected effects at low doses, it is important to test a wide range of naloxone concentrations.
Naloxone's Intrinsic Effects While generally considered a pure antagonist, at higher concentrations, naloxone may have intrinsic effects in some preparations. For example, large doses of naloxone have been shown to elevate plasma corticosterone.[6] It is crucial to include a control group treated with naloxone alone to account for any independent effects of the antagonist.
Withdrawal Phenomena In experiments involving chronic exposure to opioid agonists, the administration of naloxone can precipitate withdrawal symptoms.[11] These withdrawal effects can confound the interpretation of the antagonistic action of naloxone. Be mindful of this possibility if your experimental design involves prolonged opioid treatment.

Quantitative Data Summary

Table 1: Naloxone Antagonism of [D-Ala2,Met5]enkephalinamide-Induced Immobility in Adrenalectomized Rats [4]

Treatment GroupDoseMean Immobility (%)
Control (Adrenalectomized)-~30
[D-Ala2,Met5]enkephalinamide50 µg i.m.66
[D-Ala2,Met5]enkephalinamide + Naloxone50 µg i.m. + 0.1 mg/kgProgressively
[D-Ala2,Met5]enkephalinamide + Naloxone50 µg i.m. + 1.0 mg/kgantagonized to
[D-Ala2,Met5]enkephalinamide + Naloxone50 µg i.m. + 10 mg/kg36

Table 2: Naloxone Antagonism of D-Ala2-Met5-enkephalinamide (D-Ala) Effects on Arterial Pressure in Anesthetized Rats [5]

Treatment GroupD-Ala Dose (nmol/kg, i.c.v.)Effect on Arterial PressureNaloxone Pretreatment (3 mg/kg, i.c.v.)
D-Ala30, 100, or 300Dose-dependent reductionSignificantly antagonized hypotension
D-Ala (higher doses)Not specifiedDelayed hypertensionUnaffected, potentially potentiated

Table 3: Effect of (D-ala2, met5)-enkephalinamide (DALA) and Naloxone on Plasma ACTH and Corticosterone in Rats [6]

Treatment GroupEffect on Plasma ACTHEffect on Plasma Corticosterone
DALASignificant elevationSignificant elevation
Naloxone (10 mg/kg)Reduced basal and DALA-induced elevationSignificant elevation
DALA + Naloxone-Steroidogenic effect was attenuated

Experimental Protocols

In Vivo: Forced Swim Test in Adrenalectomized Rats[4]
  • Animals: Male rats, adrenalectomized.

  • Procedure:

    • Initial 15-minute swimming exposure.

    • Immediately after, administer [D-Ala2,Met5]enkephalinamide (50 µg i.m.).

    • Administer naloxone (0.1-10 mg/kg) at a specified time point before the retest.

    • 24 hours later, conduct a 5-minute retest and measure the duration of immobility.

  • Endpoint: Percentage of time spent immobile during the retest session.

In Vitro: Guinea Pig Ileum Contraction Assay[8]
  • Tissue Preparation: Segments of guinea pig ileum are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

  • Stimulation: The tissue is subjected to electrical field stimulation to induce contractions.

  • Procedure:

    • Establish a stable baseline of electrically stimulated contractions.

    • Add this compound to the organ bath and observe the inhibition of contractions.

    • Add naloxone to the bath to determine its ability to reverse the inhibitory effect of the enkephalin analog.

  • Endpoint: Measurement of the amplitude of muscle contractions.

Signaling Pathways and Experimental Workflows

Naloxone_Antagonism_Workflow cluster_prep Experimental Preparation cluster_treatment Treatment Administration cluster_measurement Data Acquisition cluster_analysis Data Analysis A In Vivo Model (e.g., Rat) or In Vitro Preparation (e.g., Guinea Pig Ileum) B Administer this compound (Agonist) A->B D Measure Physiological Effect (e.g., Immobility, Muscle Contraction, Blood Pressure) B->D Induces Effect C Administer Naloxone (Antagonist) C->D Blocks Effect E Quantify Naloxone's Antagonistic Effect D->E

Caption: Experimental workflow for assessing naloxone antagonism.

Opioid_Signaling_Antagonism cluster_receptor Opioid Receptor cluster_ligands Ligands cluster_signaling Intracellular Signaling Receptor μ-Opioid Receptor G_protein Gi/o Protein Activation Receptor->G_protein Agonist This compound Agonist->Receptor Binds & Activates Antagonist Naloxone Antagonist->Receptor Binds & Blocks AC Adenylyl Cyclase Inhibition G_protein->AC cAMP ↓ cAMP AC->cAMP Effect Cellular Effect (e.g., ↓ Neurotransmitter Release) cAMP->Effect

Caption: Naloxone's competitive antagonism at the µ-opioid receptor.

G_Protein_Coupling_Switch cluster_acute Acute Opioid Exposure cluster_chronic Chronic Opioid Exposure cluster_naloxone Chronic Opioid + Ultra-Low-Dose Naloxone MOR_acute μ-Opioid Receptor Gio Gi/o Coupling MOR_acute->Gio Inhibition Analgesia Gio->Inhibition MOR_chronic μ-Opioid Receptor Gs Gs Coupling MOR_chronic->Gs Excitation Tolerance/Dependence Gs->Excitation MOR_naloxone μ-Opioid Receptor Gio_restored Restored Gi/o Coupling MOR_naloxone->Gio_restored Attenuation Attenuation of Tolerance Gio_restored->Attenuation

Caption: G-protein coupling switch in opioid tolerance and its modulation by naloxone.[12]

References

Technical Support Center: Long-Term Administration of [Ala2] Met-Enkephalinamide (DAMEA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers investigating the long-term effects of [Ala2] Met-Enkephalinamide (DAMEA) on opioid receptors.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (DAMEA) and what is its primary mechanism of action?

A1: [D-Ala2] Met-Enkephalinamide, often abbreviated as DALA or DAMEA, is a potent, synthetic analog of methionine-enkephalin. Its key structural modification—the substitution of glycine with D-alanine at position 2—makes it resistant to degradation by brain enzymes.[1] This resistance results in a more potent and long-lasting analgesic effect compared to its endogenous counterpart.[1] It acts as an agonist at opioid receptors, primarily interacting with mu (μ) and delta (δ) opioid receptors to modulate pain perception and other physiological processes.[2][3]

Q2: Which opioid receptors does DAMEA primarily interact with?

A2: DAMEA is generally characterized as a mixed mu/delta opioid receptor agonist.[2] Studies investigating its antinociceptive (pain-blocking) effects have shown that these are mediated mainly by delta-opioid receptors (DOR) and partially by mu-opioid receptors (MOR) and kappa-opioid receptors (KOR).[4]

Q3: What are the expected outcomes of long-term DAMEA administration on receptor expression and function?

A3: Long-term administration can lead to complex and sometimes contradictory adaptations. Key outcomes include:

  • Tolerance: Chronic exposure often leads to tolerance, where a higher dose is required to achieve the same analgesic effect.[5][6] However, this is not universal across all measured effects; for instance, tolerance to catalepsy may develop while tolerance to its effects on dopamine metabolism may not.[5]

  • Receptor Regulation: Chronic treatment can alter the expression of opioid receptors. Studies have shown that long-term administration of DAMEA-related peptides can increase the mRNA expression of mu, delta, and kappa opioid receptors.[4][7] However, at the protein level, this upregulation can be more selective, with some studies reporting a specific increase in only the delta-opioid receptor.[4]

Section 2: Troubleshooting Guides

This section addresses specific issues researchers may encounter during their experiments.

Issue 1: Inconsistent Analgesic Effects or Tolerance Development

Question Possible Cause & Troubleshooting Steps
Q: We observe a rapid decline in the analgesic effect of DAMEA in our chronic study. Is this expected? A: Yes, this is a common finding. Tolerance to the analgesic effects of DAMEA can develop relatively quickly.[6] Troubleshooting: 1. Confirm Dose-Response: Ensure your initial dose is within the effective range. Establish a full dose-response curve before initiating the chronic study. 2. Monitor Regularly: Use a consistent pain assay (e.g., tail-flick, hot-plate) at regular intervals to precisely map the time course of tolerance development. 3. Consider Cross-Tolerance: If other opioids were used, be aware of potential cross-tolerance. Studies show DAMEA can induce cross-tolerance with morphine.[5]
Q: Our study shows minimal or no tolerance to DAMEA's analgesic effects. What could explain this result? A: This is an interesting and plausible outcome. Some chimeric peptides containing the D-Ala2 modification have demonstrated sustained antinociceptive effects without significant tolerance, potentially due to engagement with multiple opioid receptor types.[4][7] Troubleshooting: 1. Examine Receptor Specificity: Your specific DAMEA analog or experimental model might favor a signaling pathway less prone to tolerance. Investigate its binding profile for MOR, DOR, and KOR. 2. Biochemical Correlation: Assess downstream biochemical markers. For example, one study noted that while tolerance to catalepsy developed, there was no tolerance to the DAMEA-induced rise in dopamine catabolites.[5] Your behavioral results may not align with all biochemical pathways. 3. Check Administration Route: The method of administration (e.g., intraperitoneal, intracerebroventricular) can influence bioavailability and the resulting adaptive changes.

Issue 2: Discrepancies in Opioid Receptor Expression Data

Question Possible Cause & Troubleshooting Steps
Q: Our RT-PCR data show increased mRNA for MOR, DOR, and KOR, but our Western blots only show a significant increase in DOR protein. Why the difference? A: This discrepancy between transcript and protein levels is a key finding in some studies and points to post-transcriptional or translational regulation.[4] Troubleshooting: 1. Validate Antibodies: Ensure the specificity and efficacy of your MOR and KOR antibodies in your tissue type. Run positive and negative controls. 2. Investigate Protein Turnover: Chronic agonist exposure can alter protein synthesis, trafficking, and degradation rates. The observed DOR increase could be due to enhanced translation or greater protein stability compared to MOR and KOR. 3. Assess Receptor Localization: Consider immunohistochemistry or cell surface biotinylation assays. The total protein level may be unchanged, but the distribution between the cell surface and intracellular compartments could be altered.
Q: We do not observe any change in receptor expression (mRNA or protein) after chronic DAMEA treatment. Is this possible? A: While upregulation is reported, the absence of change can occur. Troubleshooting: 1. Verify Treatment Efficacy: Confirm that the chronic DAMEA administration produced a behavioral effect (e.g., sustained analgesia or tolerance). If no behavioral change occurred, the dose or duration may have been insufficient to induce neuroadaptive changes. 2. Check Tissue Region: Opioid receptor regulation is highly region-specific in the brain and spinal cord. Ensure you are analyzing the correct anatomical area relevant to your experimental question (e.g., striatum, periaqueductal gray, dorsal horn). 3. Time Course: The expression changes may be transient. Consider analyzing tissues at different time points after the chronic treatment protocol is completed.

Section 3: Quantitative Data Summary

The following tables summarize qualitative and quantitative findings from relevant studies.

Table 1: Effects of Long-Term DAMEA Administration on Analgesia and Tolerance

ParameterAgonist UsedSpeciesAdministrationDurationKey FindingReference
Analgesic Tolerance [D-Met2, Pro5]-enkephalinamideRatIntraventricularDailyTolerance developed more rapidly than with morphine.[6]
Catalepsy Tolerance DAMEARatProlonged ExposureNot specifiedTolerance and cross-tolerance with morphine were observed.[5]
Effect on Dopamine Metabolism DAMEARatChronicNot specifiedNo tolerance was observed for the DAMEA-induced increase in dopamine catabolites.[5]
Antinociception Chimeric [D-Ala2]YFaRatIntraperitoneal (i.p.)6 daysAntinociceptive effect remained comparable throughout treatment.[4]
Antinociception Chimeric [D-Ala2, p-Cl-Phe4]YFaRatIntraperitoneal (i.p.)6 daysInduced comparable antinociception throughout treatment.[7]

Table 2: Effects of Long-Term DAMEA Administration on Opioid Receptor Expression

ParameterAgonist UsedSpeciesTissueDurationKey FindingReference
mRNA Expression Chimeric [D-Ala2]YFaRatNot specified6 daysmRNA expression for MOR1, KOR1, and DOR1 was increased.[4]
Protein Expression Chimeric [D-Ala2]YFaRatNot specified6 daysA selective increase in the protein level of DOR1 only was observed.[4]
mRNA & Protein Expression Chimeric [D-Ala2, p-Cl-Phe4]YFaRatNot specified6 daysSignificantly upregulated the overall mRNA and protein expression of mu, delta, and kappa receptors.[7]

Section 4: Key Experimental Protocols

Protocol 1: Assessment of Antinociceptive Tolerance via Tail-Flick Test

  • Animal Habituation: Acclimate rats/mice to the testing apparatus for 2-3 days before the experiment begins to reduce stress-induced variability.

  • Baseline Latency Measurement:

    • Place the animal in the restraining tube of the tail-flick apparatus.

    • Focus the radiant heat source on the ventral surface of the tail, approximately 3-4 cm from the tip.

    • Start the timer and heat source simultaneously.

    • Record the latency (in seconds) for the animal to flick its tail away from the heat.

    • Implement a cut-off time (e.g., 10-12 seconds) to prevent tissue damage.

    • Obtain 2-3 stable baseline readings for each animal.

  • Chronic DAMEA Administration:

    • Administer DAMEA or a chimeric analog daily via the desired route (e.g., intraperitoneal injection) for the planned duration (e.g., 6 days), as described in studies.[4][7]

  • Post-Injection Testing:

    • At set intervals after each injection (e.g., 30, 60, 90 minutes), repeat the tail-flick latency measurement.

    • Convert the data to "% Maximum Possible Effect" (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100.

  • Data Analysis: Plot the %MPE over the chronic administration period. A rightward shift in the dose-response curve or a decrease in %MPE with the same dose over successive days indicates the development of tolerance.

Protocol 2: Quantification of Opioid Receptor mRNA by Real-Time RT-PCR

  • Tissue Harvesting: At the end of the chronic treatment protocol, euthanize animals and rapidly dissect the brain/spinal cord regions of interest on ice.

  • RNA Extraction: Immediately homogenize the tissue and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure RNA concentration (e.g., using a NanoDrop spectrophotometer) and assess its integrity (e.g., via gel electrophoresis or a Bioanalyzer).

  • Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from 1-2 μg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Real-Time PCR (qPCR):

    • Prepare a reaction mix containing cDNA template, forward and reverse primers specific for MOR, DOR, and KOR, a housekeeping gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green).

    • Run the qPCR reaction in a thermal cycler.

    • Analyze the resulting amplification curves to determine the cycle threshold (Ct) values.

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing the data to the housekeeping gene and comparing the DAMEA-treated group to a saline-treated control group. An increase in expression was seen in chronic studies with related peptides.[4][7]

Protocol 3: Quantification of Opioid Receptor Protein by Western Blot

  • Protein Extraction: Homogenize dissected tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for MOR, DOR, or KOR overnight at 4°C.

    • Wash the membrane and incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate with an HRP substrate (e.g., ECL) and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

    • Perform densitometric analysis to quantify the intensity of the receptor bands, normalizing them to the loading control. Compare the normalized values between treated and control groups to determine if there is a selective protein increase, as has been reported for DOR1.[4]

Section 5: Visualizations

DAMEA_Signaling_Pathway DAMEA This compound (DAMEA) Receptors DAMEA->Receptors MOR Mu-Opioid Receptor (MOR) Receptors->MOR DOR Delta-Opioid Receptor (DOR) Receptors->DOR G_Protein Gi/o Protein Activation MOR->G_Protein Binds & Activates DOR->G_Protein Binds & Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits SubP ↓ Substance P Release G_Protein->SubP Presynaptic Inhibition cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia SubP->Analgesia

Caption: Simplified signaling pathway of DAMEA at mu and delta opioid receptors.

Experimental_Workflow start Start: Animal Acclimatization (3-5 Days) baseline 1. Baseline Behavioral Testing (e.g., Tail-Flick Latency) start->baseline treatment 2. Chronic DAMEA Administration (e.g., Daily i.p. Injections for 6 Days) baseline->treatment periodic 3. Periodic Behavioral Testing (Assess Tolerance Development) treatment->periodic periodic->treatment Repeat Daily end 4. Euthanasia & Tissue Collection (Brain, Spinal Cord) periodic->end analysis 5. Molecular Analysis end->analysis qpcr RT-qPCR (mRNA Expression) analysis->qpcr wb Western Blot (Protein Expression) analysis->wb

Caption: Experimental workflow for a chronic DAMEA tolerance and receptor regulation study.

Receptor_Regulation_Logic ChronicDAMEA Chronic DAMEA Exposure Upregulation Transcriptional Upregulation (Nuclear Adaptation) ChronicDAMEA->Upregulation mRNAs Upregulation->mRNAs MOR_mRNA ↑ MOR mRNA mRNAs->MOR_mRNA DOR_mRNA ↑ DOR mRNA mRNAs->DOR_mRNA KOR_mRNA ↑ KOR mRNA mRNAs->KOR_mRNA PostT Post-Transcriptional & Translational Control MOR_mRNA->PostT DOR_mRNA->PostT KOR_mRNA->PostT Proteins PostT->Proteins MOR_Prot MOR Protein (No Change) Proteins->MOR_Prot DOR_Prot DOR Protein (Selective Increase) Proteins->DOR_Prot KOR_Prot KOR Protein (No Change) Proteins->KOR_Prot

Caption: Logic explaining the potential divergence of mRNA and protein expression.

References

Technical Support Center: [Ala2] Met-Enkephalinamide (DAMEA) in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Ala2] Met-Enkephalinamide (DAMEA) in in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAMEA)?

A1: this compound (DAMEA) is a synthetic and potent analog of Met-enkephalin. It is a pentapeptide with enhanced stability against enzymatic degradation compared to its endogenous counterpart, making it a valuable tool for in vitro studies of opioid receptor function.[1]

Q2: What is the primary mechanism of action for DAMEA?

A2: DAMEA is a non-selective agonist for opioid receptors, with a high affinity for both mu (µ) and delta (δ) subtypes. It primarily signals through G-protein coupled receptors (GPCRs) of the Gi/Go family. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. DAMEA can also modulate ion channels and activate other downstream signaling cascades, such as the MAPK/ERK pathway.

Q3: What is a typical concentration range for DAMEA in in vitro experiments?

A3: The optimal concentration of DAMEA is highly dependent on the cell line, receptor expression levels, and the specific assay being performed. However, based on published studies, a broad working concentration range is from 10⁻¹² M to 10⁻⁵ M. For functional assays like cAMP inhibition, a starting range of 10⁻¹⁰ M to 10⁻⁶ M is often used.[2] A dose-dependent inhibition of carbachol-stimulated peroxidase release in rat lacrimal gland fragments was observed in the range of 10 nM to 10 µM.[3]

Q4: How should DAMEA be prepared and stored?

A4: DAMEA is typically supplied as a lyophilized powder. For stock solutions, it is recommended to reconstitute the powder in a sterile, high-quality solvent such as sterile water or a buffer appropriate for your cell culture system. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or below. The stability of peptides in cell culture media can vary, so it is advisable to prepare fresh dilutions for each experiment.

Data Presentation: DAMEA and Opioid Peptide Analogs in Functional Assays

Quantitative data for the EC50 and effective concentration ranges of DAMEA are not extensively available in the public domain. The following table summarizes available data for DAMEA and provides data for other relevant opioid peptides to serve as a reference. Researchers are strongly encouraged to determine these values empirically for their specific cell systems.

CompoundCell Line/TissueAssay TypeEffective Concentration / pEC50 / pIC50 / pKiReference
DAMEA Dispersed Rat Adrenal CellsCorticosterone Secretion10⁻¹² M - 10⁻⁶ M[2]
DAMEA Rat Lacrimal Gland FragmentsPeroxidase Release Inhibition10 nM - 10 µM[3]
Endomorphin-1CHO (µ-opioid receptor)cAMP InhibitionpIC50: 8.03 ± 0.16[4]
Endomorphin-2CHO (µ-opioid receptor)cAMP InhibitionpIC50: 8.15 ± 0.24[4]
Endomorphin-1SH-SY5YcAMP InhibitionpIC50: 7.72 ± 0.13[4]
Endomorphin-2SH-SY5YcAMP InhibitionpIC50: 8.11 ± 0.31[4]
DermorphinCHO (µ-opioid receptor)GTPγ[³⁵S] BindingpEC50: 7.84[5]
DermorphinCHO (µ-opioid receptor)Radioligand BindingpKi: 9.26 ± 0.13[5]
DAMGOCHO (µ-opioid receptor)Radioligand BindingHigh affinity (subnanomolar Kd)[6]

Experimental Protocols & Methodologies

cAMP Inhibition Assay

This assay measures the functional activation of Gi/Go-coupled opioid receptors by quantifying the decrease in intracellular cAMP levels.

Materials:

  • CHO or HEK293 cells stably expressing the opioid receptor of interest.

  • This compound (DAMEA).

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP Assay Kit (e.g., HTRF, LANCE Ultra, or ELISA-based).

  • Cell culture medium and serum-free medium.

  • 96- or 384-well white, opaque microplates.

Procedure:

  • Cell Seeding: Seed cells into a 96- or 384-well plate at a density that will result in 80-90% confluency on the day of the assay. Culture overnight.

  • Assay Preparation: On the day of the assay, remove the culture medium and wash the cells with serum-free medium or an appropriate assay buffer.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of DAMEA (e.g., a 10-point dose-response curve from 10⁻¹⁰ M to 10⁻⁶ M) for 15-30 minutes at 37°C.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for negative controls) to stimulate cAMP production. The optimal forskolin concentration should be predetermined to be its EC80.

  • Lysis and Detection: After a 15-30 minute incubation with forskolin, lyse the cells and measure cAMP levels according to the manufacturer's protocol for your specific cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the DAMEA concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of DAMEA that inhibits 50% of the forskolin-stimulated cAMP production).

Receptor Binding Assay

This protocol determines the binding affinity (Ki) of DAMEA for a specific opioid receptor subtype using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from HEK293 or CHO cells stably expressing the opioid receptor of interest.

  • A suitable radioligand (e.g., [³H]-Diprenorphine or [³H]-Naloxone).

  • This compound (DAMEA) as the competitor.

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in 0.33% polyethyleneimine).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Culture cells to high confluency, harvest, and homogenize in ice-cold binding buffer. Centrifuge to pellet the membranes, then resuspend in fresh binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and serial dilutions of DAMEA.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the DAMEA concentration. The IC50 value can be determined from the resulting competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways

DAMEA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DAMEA This compound (DAMEA) Opioid_Receptor Opioid Receptor (μ / δ) DAMEA->Opioid_Receptor Binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK/ERK Pathway G_Protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel modulation) PKA->Cellular_Response MAPK->Cellular_Response DAMEA_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_optimize Optimization Start Start: Define Cell Line and Assay Endpoint Prep_Cells Prepare Cell Culture (e.g., CHO-μOR) Start->Prep_Cells Prep_DAMEA Prepare DAMEA Stock and Serial Dilutions Start->Prep_DAMEA Dose_Response Perform Dose-Response Experiment (e.g., 10⁻¹²M to 10⁻⁵M) Prep_Cells->Dose_Response Prep_DAMEA->Dose_Response Incubate Incubate Cells with DAMEA Dose_Response->Incubate Measure Measure Assay Endpoint (e.g., cAMP levels, Ca²⁺ flux) Incubate->Measure Plot_Data Plot Dose-Response Curve Measure->Plot_Data Calculate_EC50 Calculate EC50/IC50 Plot_Data->Calculate_EC50 Evaluate Evaluate Results: Is the curve well-defined? Calculate_EC50->Evaluate Refine_Conc Refine Concentration Range Evaluate->Refine_Conc No, poor fit Troubleshoot Troubleshoot Assay (See Guide) Evaluate->Troubleshoot No, inconsistent data End End: Optimal Concentration Determined Evaluate->End Yes Refine_Conc->Dose_Response Troubleshoot->Dose_Response

References

Validation & Comparative

[Ala2] Met-Enkephalinamide vs. morphine analgesic potency and duration.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Analgesic Properties of [Ala2] Met-Enkephalinamide and Morphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic potency and duration of action of the synthetic opioid peptide this compound (DALA) and the classical opioid alkaloid, morphine. The information presented is collated from preclinical experimental data to assist in research and drug development endeavors.

Executive Summary

This compound, a synthetic analog of Met-enkephalin, demonstrates potent and long-lasting analgesic effects. Its stability against enzymatic degradation contributes to a prolonged duration of action compared to its endogenous counterparts.[1] Experimental evidence suggests that DALA's analgesic potency is comparable to, and in some contexts, may exceed that of morphine, a cornerstone in pain management. Both compounds exert their effects through the activation of opioid receptors, primarily the mu-opioid receptor (MOR), initiating a cascade of intracellular signaling events that lead to analgesia.

Analgesic Potency: A Quantitative Comparison

The analgesic potency of a compound is typically determined by its effective dose 50 (ED50), the dose required to produce a therapeutic effect in 50% of the population. The following table summarizes the ED50 values for this compound and morphine from a comparative study in mice using the acetic acid-induced abdominal writhing test following intracerebroventricular (i.c.v.) administration.

CompoundED50 (nmol, i.c.v.)Relative Potency
This compound ~ MorphineSimilar to Morphine
Morphine ~ this compoundStandard

Data sourced from a study investigating analgesic cross-tolerance between morphine and opioid peptides in naive mice.[2] In this specific study, the potency of morphine and DALA were found to be approximately equal.

Duration of Analgesic Action

The duration of analgesia is a critical factor in the therapeutic utility of an analgesic agent. This compound was designed to be resistant to degradation by brain enzymes, which contributes to its long-lasting effects.[1]

  • This compound (DALA): Low microgram doses (5 to 10 micrograms) administered via microinjection into the rat brain have been shown to cause profound and long-lasting, morphine-like analgesia.[1]

  • Morphine: The duration of morphine's analgesic effect is typically in the range of 2 to 3 hours in both rats and mice following subcutaneous administration.

It is important to note that the route of administration and the animal model can significantly influence the duration of action.

Mechanism of Action and Signaling Pathways

Both this compound and morphine are agonists of opioid receptors, which are G-protein coupled receptors (GPCRs). The primary target for their analgesic effects is the mu-opioid receptor (MOR). The binding of these agonists to the MOR initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

The canonical signaling pathway for MOR activation involves coupling to inhibitory G-proteins (Gi/o). This interaction leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effectors.

Opioid Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor (MOR) G_Protein Gi/o Protein (Inactive) MOR->G_Protein Activates G_alpha Gα-GTP (Active) G_Protein->G_alpha Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_Channel->Ca_influx Agonist Agonist (this compound or Morphine) Agonist->MOR Binds to G_alpha->AC Inhibits G_beta_gamma->Ca_Channel Inhibits K_efflux ↑ K+ Efflux G_beta_gamma->K_efflux Activates K+ Channels Analgesia Analgesia cAMP->Analgesia Ca_influx->Analgesia K_efflux->Analgesia

Caption: Generalized signaling pathway of a Gi/o-coupled opioid receptor.

Experimental Protocols

The data presented in this guide are primarily derived from preclinical studies in rodent models. The following are detailed methodologies for two common analgesic assays used to evaluate the potency of these compounds.

Tail-Flick Test

The tail-flick test is a measure of a spinal reflex to a thermal stimulus and is commonly used to assess the efficacy of centrally acting analgesics.

start Start acclimatize Acclimatize rodent to testing room start->acclimatize restrain Gently restrain the rodent acclimatize->restrain position_tail Position tail over radiant heat source restrain->position_tail start_stimulus Start heat stimulus and timer position_tail->start_stimulus observe Observe for tail flick (withdrawal reflex) start_stimulus->observe record_latency Record latency time observe->record_latency cutoff Apply cutoff time to prevent tissue damage observe->cutoff No flick within cutoff time administer_drug Administer test compound (e.g., i.c.v.) record_latency->administer_drug Baseline measurement cutoff->record_latency wait Wait for drug to take effect administer_drug->wait retest Repeat tail-flick test wait->retest compare Compare pre- and post-drug latencies to determine analgesic effect retest->compare end End compare->end

Caption: Experimental workflow for the tail-flick test.

Detailed Protocol:

  • Acclimatization: Rodents (typically mice or rats) are brought to the testing room and allowed to acclimate for a specified period to reduce stress.

  • Baseline Measurement: The animal is gently restrained, and its tail is positioned over a radiant heat source.

  • Stimulus Application: A timer is started simultaneously with the activation of the heat source.

  • Response Latency: The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cutoff time is employed to prevent tissue damage.

  • Drug Administration: The test compound (this compound or morphine) is administered, often intracerebroventricularly (i.c.v.) for direct central nervous system effects.

  • Post-Drug Measurement: After a predetermined time for the drug to take effect, the tail-flick latency is measured again.

  • Data Analysis: An increase in the post-drug latency compared to the baseline indicates an analgesic effect. The ED50 is calculated from the dose-response curve.

Hot-Plate Test

The hot-plate test assesses the response to a constant, painful thermal stimulus and involves more complex, supraspinal processing compared to the tail-flick test.

start Start acclimatize Acclimatize rodent to testing room start->acclimatize set_temp Set hot plate to a constant temperature (e.g., 55°C) acclimatize->set_temp place_animal Place rodent on the hot plate surface set_temp->place_animal start_timer Start timer place_animal->start_timer observe Observe for nocifensive behaviors (paw licking, jumping) start_timer->observe record_latency Record latency time observe->record_latency cutoff Remove animal at cutoff time to prevent injury observe->cutoff No response within cutoff time administer_drug Administer test compound record_latency->administer_drug Baseline measurement cutoff->record_latency wait Wait for drug to take effect administer_drug->wait retest Repeat hot-plate test wait->retest compare Compare pre- and post-drug latencies to determine analgesic effect retest->compare end End compare->end

Caption: Experimental workflow for the hot-plate test.

Detailed Protocol:

  • Acclimatization and Setup: Animals are acclimated to the testing environment. The hot plate apparatus is maintained at a constant temperature (e.g., 55°C).

  • Baseline Measurement: The rodent is placed on the heated surface, and a timer is started.

  • Response Latency: The time until the animal exhibits a nocifensive behavior, such as licking a paw or jumping, is recorded as the baseline latency. A cutoff time is enforced to prevent burns.

  • Drug Administration: The analgesic compound is administered.

  • Post-Drug Measurement: The hot-plate test is repeated after the drug has taken effect.

  • Data Analysis: A significant increase in the time to respond is indicative of analgesia. Dose-response curves are generated to determine the ED50.

Conclusion

This compound is a potent analgesic with a prolonged duration of action, making it a subject of significant interest in opioid research. Its potency is comparable to that of morphine, the gold standard for severe pain management. Both agents mediate their effects through the activation of mu-opioid receptors and the subsequent modulation of intracellular signaling pathways. The experimental protocols described herein provide a framework for the continued investigation and comparison of these and other novel analgesic compounds.

References

A Comparative In Vivo Analysis of [Ala2] Met-Enkephalinamide and Leu-Enkephalin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of [Ala2] Met-Enkephalinamide and synthetic Leu-enkephalin analogs, focusing on their analgesic efficacy, receptor binding profiles, and metabolic stability. The information is supported by experimental data to aid in the selection of appropriate compounds for further investigation.

Endogenous enkephalins, Met-enkephalin and Leu-enkephalin, are potent neuromodulators of pain, but their therapeutic potential is limited by rapid enzymatic degradation in vivo. To overcome this, synthetic analogs have been developed with modifications to their peptide structure. This guide focuses on a prominent Met-enkephalin analog, [D-Ala2] Met-enkephalinamide (DALA), and compares its in vivo performance with a well-characterized Leu-enkephalin analog, [D-Ala2, D-Leu5]-enkephalin (DADLE).

Quantitative Comparison of Enkephalin Analogs

The following table summarizes key in vivo and in vitro data for this compound and a representative Leu-enkephalin analog. These synthetic peptides demonstrate significantly enhanced stability and analgesic potency compared to their endogenous counterparts.

ParameterThis compound (DALA)[D-Ala2, D-Leu5]-Enkephalin (DADLE)Endogenous Met-Enkephalin
Analgesic Potency Potent and long-lasting analgesia at low doses (5-10 µg) when microinjected into the rat brain.[1][2]Potent and longer-acting analgesic in vivo compared to Met-enkephalin.[3]Weak and short-lasting analgesic effect.[4]
Receptor Binding Affinity (Ki in nM) Binds to opiate receptors almost as tightly as methionine-enkephalin.[1][2]µ-Opioid Receptor: ~50, δ-Opioid Receptor: 5-8.[3]High affinity for both µ and δ opioid receptors, with a preference for the δ receptor.[3]
Enzymatic Stability Not susceptible to degradation by brain enzymes.[1][2]Significantly improved stability due to D-amino acid substitutions.[3]Rapidly degraded in vivo.[3]
Route of Administration for Analgesia Intracerebroventricular injection.[4]Intrathecal, intracerebroventricular, intravenous.[3]Intracerebroventricular injection.[4]

In Vivo Analgesic Effects

This compound (DALA) has been shown to produce profound and long-lasting morphine-like analgesia when administered directly into the brain of rats.[1][2] Studies using the hot plate test have demonstrated that DALA has a striking and long-lasting analgesic effect compared to the weak and short-lived effect of its parent compound, Met-enkephalin.[4]

Similarly, Leu-enkephalin analogs, such as [D-Ala2, D-Leu5]-enkephalin (DADLE), have been engineered for enhanced stability and potent in vivo analgesic activity. The substitution of D-amino acids at positions 2 and 5 renders the peptide less susceptible to enzymatic degradation, leading to a more potent and longer-lasting analgesic effect compared to native Leu-enkephalin.[3]

Receptor Binding and Selectivity

Both Met-enkephalin and Leu-enkephalin, along with their synthetic analogs, exert their effects primarily through the activation of mu (µ) and delta (δ) opioid receptors. Endogenous Met-enkephalin displays a high affinity for both µ and δ receptors, with a preference for the δ receptor.[3] this compound also binds tightly to opioid receptors.[1][2]

The synthetic Leu-enkephalin analog, DADLE, exhibits a higher selectivity for the δ-opioid receptor compared to the µ-opioid receptor.[3] This selectivity can be advantageous in research aimed at elucidating the specific physiological roles of the δ-opioid receptor.

Pharmacokinetics and Stability

A major hurdle for the therapeutic use of endogenous enkephalins is their rapid breakdown by peptidases. The modifications in synthetic analogs like DALA and DADLE are specifically designed to confer resistance to this enzymatic degradation. The substitution of a D-alanine at the second position in both DALA and DADLE protects the N-terminus from aminopeptidase cleavage, significantly extending their biological half-life and duration of action in vivo.[1][2][3]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of enkephalin analogs for different opioid receptor subtypes (µ, δ, κ).

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from transfected cell lines or brain tissue).

  • Radioligand with high affinity for the target receptor (e.g., [3H]DAMGO for µ, [3H]DPDPE for δ).

  • Unlabeled enkephalin analogs at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand (the enkephalin analog).

  • The mixture is incubated to allow the binding to reach equilibrium.

  • The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.

  • Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • The data is analyzed to calculate the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand), which is then used to determine the Ki value.[3]

Hot Plate Test for Analgesia

Objective: To assess the analgesic effect of enkephalin analogs in rodents.

Materials:

  • Hot plate apparatus maintained at a constant temperature (e.g., 55°C).

  • Test animals (e.g., rats or mice).

  • Enkephalin analog solution for administration.

  • Vehicle control solution (e.g., saline).

  • Timer.

Procedure:

  • A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each animal by placing it on the hot plate. A cut-off time is established to prevent tissue damage.

  • The enkephalin analog or vehicle is administered to the animals, typically via intracerebroventricular or intravenous injection.

  • At predetermined time intervals after administration, the latency to the nociceptive response is measured again.

  • The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE).

  • Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).

Visualizing Key Pathways and Workflows

G Opioid Receptor Signaling Pathway Enkephalin_Analog Enkephalin Analog Opioid_Receptor Opioid Receptor (μ or δ) Enkephalin_Analog->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Neuronal_Excitability Decreased Neuronal Excitability & Analgesia cAMP->Neuronal_Excitability Leads to (indirectly) Ca_Channel->Neuronal_Excitability Decreases Ca2+ influx K_Channel->Neuronal_Excitability Increases K+ efflux

Caption: Opioid Receptor Signaling Pathway

G In Vivo Analgesic Testing Workflow start Start baseline Baseline Nociceptive Test (e.g., Hot Plate) start->baseline administration Administer Enkephalin Analog or Vehicle baseline->administration post_treatment Post-Treatment Nociceptive Tests (at various time points) administration->post_treatment data_analysis Data Analysis (%MPE, ED50) post_treatment->data_analysis end End data_analysis->end

Caption: In Vivo Analgesic Testing Workflow

References

Cross-Tolerance Profile: [Ala2] Met-Enkephalinamide and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides an objective comparison of the cross-tolerance relationship between the synthetic enkephalin analog [Ala2] Met-Enkephalinamide (DAME) and the archetypal opioid, morphine. The development of tolerance, a phenomenon characterized by a diminished response to a drug after repeated administration, is a significant challenge in pain management. Cross-tolerance, where tolerance to one drug confers tolerance to another, is a critical consideration in opioid rotation and the development of novel analgesics. This document synthesizes experimental data to elucidate the nuances of cross-tolerance between these two opioid agonists.

Quantitative Analysis of Analgesic Potency and Cross-Tolerance

Experimental studies in animal models have quantified the degree of cross-tolerance between morphine and DAME. The analgesic potency, typically measured as the median effective dose (ED50), is a key metric in these assessments. A rightward shift in the dose-response curve, indicated by an increased ED50 value, signifies the development of tolerance.

A study investigating the analgesic effects of various opioids in naive and morphine-tolerant mice using the acetic acid-induced writhing test provides critical data on this topic.[1] In naive animals, morphine and [D-ala2]-methionine enkephalinamide (DAM), another designation for DAME, exhibited comparable potencies. However, in morphine-tolerant animals, a significant degree of cross-tolerance to DAM was observed, with DAM showing the highest degree of tolerance among the peptides studied.[1]

CompoundAnimal StateED50 (nmol, intracerebroventricular)Fold-Increase in ED50
MorphineNaive~0.3-
MorphineMorphine-Tolerant>10>33
This compound (DAM)Naive~0.3-
This compound (DAM)Morphine-Tolerant~10~33

Table 1: Analgesic Potency (ED50) of Morphine and this compound (DAM) in Naive and Morphine-Tolerant Mice in the Acetic Acid-Induced Writhing Test. Data extracted from a comparative study.[1]

Experimental Protocols

The assessment of analgesic tolerance and cross-tolerance relies on standardized and reproducible experimental protocols. The following are methodologies for key experiments cited in the literature.

Acetic Acid-Induced Writhing Test

This test is a model of visceral pain used to evaluate the efficacy of analgesics.[2][3][4]

  • Animals: Male Swiss albino mice (20-25 g) are typically used.[4]

  • Acclimatization: Animals are allowed to acclimate to the laboratory environment before testing.

  • Drug Administration:

    • Tolerance Induction: A group of mice is rendered tolerant to morphine through repeated injections (e.g., daily for several days).

    • Test Substance Administration: Naive and morphine-tolerant mice are divided into groups and administered either vehicle, morphine, or this compound at various doses. The administration is typically intraperitoneal (i.p.) or intracerebroventricular (i.c.v.).

  • Induction of Writhing: A set time after drug administration (e.g., 30 minutes), a 0.6-1% solution of acetic acid is injected intraperitoneally (typically 10 ml/kg).[2][5]

  • Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 10-20 minutes).[2]

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle-treated control group. The ED50 is then determined from the dose-response curves.

Hot-Plate Test

The hot-plate test is a method to assess the response to thermal pain and is particularly sensitive to centrally acting analgesics.[6][7]

  • Apparatus: A hot-plate apparatus is maintained at a constant temperature (e.g., 52-55°C).[8]

  • Animals: Mice or rats are used.

  • Baseline Latency: The baseline reaction time of each animal to the thermal stimulus is determined by placing it on the hot plate and measuring the time it takes to exhibit a pain response (e.g., licking a paw, jumping). A cut-off time is set to prevent tissue damage.

  • Drug Administration: Similar to the writhing test, naive and tolerant animals are treated with the test compounds.

  • Test Latency: At a specified time after drug administration, the animals are again placed on the hot plate, and the latency to respond is measured.

  • Data Analysis: The increase in latency to respond compared to the baseline is calculated. The ED50 is determined based on the dose-dependent increase in response latency.

Signaling Pathways and Mechanisms of Tolerance

The development of tolerance to opioids is a complex process involving adaptations in cellular signaling pathways. While both morphine and this compound are primarily mu-opioid receptor (μOR) agonists, there are subtleties in their downstream signaling that may contribute to differences in tolerance profiles.

Activation of the μ-opioid receptor by an agonist like DAME can stimulate a phosphoinositide 3-kinase (PI3K)-dependent signaling cascade. This pathway involves the activation of the protein kinase Akt and the p70 S6 kinase, which are implicated in cell survival and translational control.

In contrast, the development of tolerance to morphine has been shown to involve distinct mechanisms. While many opioids induce tolerance through G protein-coupled receptor kinase (GRK) dependent phosphorylation and subsequent β-arrestin recruitment, leading to receptor internalization, morphine is a poor inducer of this process. Instead, acute analgesic tolerance to morphine has been linked to a c-Jun N-terminal kinase (JNK)-dependent and GRK3-independent mechanism. This difference in signaling may underlie the incomplete cross-tolerance observed between morphine and other opioids in some contexts.

G Experimental Workflow for Assessing Cross-Tolerance cluster_0 Tolerance Induction cluster_1 Analgesic Testing Animal Group 1 Control Group (Naive) Drug Administration Administer Morphine or This compound Animal Group 1->Drug Administration Animal Group 2 Morphine-Tolerant Group Tolerance Induction Repeated Morphine Administration Animal Group 2->Tolerance Induction Tolerance Induction->Drug Administration Behavioral Assay Acetic Acid Writhing Test or Hot-Plate Test Drug Administration->Behavioral Assay Data Analysis Determine ED50 Values Behavioral Assay->Data Analysis Comparison Comparison Data Analysis->Comparison Compare ED50 in Naive vs. Tolerant Groups

Experimental workflow for cross-tolerance studies.

G Opioid Receptor Signaling and Tolerance Mechanisms cluster_0 This compound (DAME) Signaling cluster_1 Morphine Signaling and Tolerance DAME DAME muOR_DAME μ-Opioid Receptor DAME->muOR_DAME G_Protein_DAME G Protein Activation muOR_DAME->G_Protein_DAME PI3K PI3K G_Protein_DAME->PI3K Analgesia_DAME Analgesia G_Protein_DAME->Analgesia_DAME Akt Akt Activation PI3K->Akt p70S6K p70 S6 Kinase Activation PI3K->p70S6K Morphine Morphine muOR_Morphine μ-Opioid Receptor Morphine->muOR_Morphine G_Protein_Morphine G Protein Activation muOR_Morphine->G_Protein_Morphine JNK_Pathway JNK Pathway Activation muOR_Morphine->JNK_Pathway Analgesia_Morphine Analgesia G_Protein_Morphine->Analgesia_Morphine Tolerance_Morphine Tolerance (GRK-independent) JNK_Pathway->Tolerance_Morphine

Simplified signaling pathways for DAME and Morphine.

Conclusion

The experimental evidence strongly indicates the existence of significant cross-tolerance between this compound and morphine. Animals chronically treated with morphine exhibit a markedly reduced analgesic response to DAME, as evidenced by the substantial increase in its ED50 value. This reciprocal cross-tolerance suggests a considerable overlap in the mechanisms of action and the development of tolerance between these two opioid agonists, likely mediated through their shared interaction with the μ-opioid receptor. However, the nuanced differences in their downstream signaling pathways, particularly concerning the mechanisms of receptor desensitization and tolerance, warrant further investigation. Understanding these distinctions is paramount for the strategic design of novel analgesics with improved long-term efficacy and for optimizing opioid rotation strategies in clinical practice.

References

A Comparative Analysis of Receptor Binding Profiles: [Ala2] Met-Enkephalinamide vs. DADLE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding characteristics and functional activities of two synthetic enkephalin analogs: [Ala2] Met-Enkephalinamide (also known as DALA) and [D-Ala2, D-Leu5]-enkephalin (DADLE). Enkephalins are endogenous opioid peptides that play a critical role in nociception. Synthetic modifications to their structure can significantly alter their stability, receptor affinity, and selectivity, making them valuable tools for opioid receptor research and potential therapeutic leads. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant pathways to facilitate a comprehensive understanding of their distinct pharmacological profiles.

Quantitative Comparison: Receptor Binding and Functional Activity

The primary difference between this compound and DADLE lies in their affinity and selectivity for the different opioid receptor subtypes (μ, δ, and κ). These differences arise from the structural modifications in the peptide sequence. DADLE, with two D-amino acid substitutions, exhibits enhanced metabolic stability and a strong preference for the delta-opioid receptor (DOR)[1][2]. This compound (DALA) also shows high affinity but with a different selectivity profile.

Opioid Receptor Binding Affinities (Ki, nM)

The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

Ligandμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Selectivity Profile
DADLE ~50[2]5 - 8[2]Low Affinity[2]δ-selective
This compound (DALA) High Affinity[3]High Affinity[3]Low Affinityμ / δ non-selective

Note: Competitive displacement curves for both DADLE and DALA have been shown to be biphasic, suggesting interaction with multiple binding sites or receptor conformations[3].

In Vitro Functional Activity

Functional assays measure the biological response initiated by ligand binding. Both DADLE and DALA act as agonists at opioid receptors. Potency is often measured as the EC50, the concentration required to elicit 50% of the maximal response.

LigandAssayReceptor TargetPotency (EC50)Efficacy (Emax)
DADLE GTPγS BindingDORPotent[2]Full Agonist[2]
This compound (DALA) N/Aμ and δ ReceptorsPotent Agonist[4]Agonist[4]

Signaling Pathways

Upon agonist binding, delta-opioid receptors (DORs) primarily couple to inhibitory G-proteins (Gαi/o), initiating a cascade of intracellular events. This canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels[1][5]. Additionally, receptor activation is followed by phosphorylation by G-protein coupled receptor kinases (GRKs). This phosphorylation facilitates the binding of β-arrestin proteins, which blocks further G-protein coupling (desensitization) and promotes receptor internalization. β-arrestin can also trigger its own G-protein-independent signaling pathways[1][6].

DOR_Signaling cluster_cytoplasm Cytoplasm DOR δ-Opioid Receptor (DOR) G_Protein Gαi/o-GDP/Gβγ (Inactive) DOR->G_Protein Activation GRK GRK DOR->GRK Recruitment DOR_P Phosphorylated DOR G_alpha_active Gαi/o-GTP (Active) G_Protein->G_alpha_active GDP/GTP Exchange G_beta_gamma Gβγ AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP ATP G_alpha_active->AC Inhibition PKA ↓ PKA Activity cAMP->PKA GRK->DOR Phosphorylation Beta_Arrestin β-Arrestin Endocytosis Internalization & Downstream Signaling Beta_Arrestin->Endocytosis DOR_P->Beta_Arrestin Binding Agonist Agonist (DADLE or DALA) Agonist->DOR Binding

Caption: Delta-Opioid Receptor (DOR) Gαi-coupled and β-arrestin signaling pathways.[1]

Experimental Protocols

Accurate characterization of ligand-receptor interactions relies on standardized in vitro assays. Below are detailed protocols for common experiments used to determine the binding affinity and functional activity of opioid ligands.

Protocol 1: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., MOR, DOR).

  • Radioligand with high affinity for the target receptor (e.g., [³H]DPDPE for DOR, [³H]DAMGO for MOR)[2].

  • Unlabeled competitor ligands (this compound, DADLE).

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Saturating concentration of a non-labeled universal opioid antagonist (e.g., 10 µM Naloxone) for determining non-specific binding[7].

  • Glass fiber filters (e.g., GF/B), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation : In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding, and competitor concentrations.

  • Incubation :

    • Total Binding : Add cell membranes, a fixed concentration of radioligand, and incubation buffer.

    • Non-specific Binding (NSB) : Add cell membranes, radioligand, and a saturating concentration of naloxone.

    • Competition : Add cell membranes, radioligand, and varying concentrations of the unlabeled test compound (DALA or DADLE).

  • Equilibrium : Incubate the plate at room temperature (e.g., for 60-90 minutes) to allow binding to reach equilibrium[2][8].

  • Filtration : Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing : Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand[2].

  • Quantification : Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis :

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a dose-response curve.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Assay_Workflow start Start prep 1. Membrane Preparation (Cells expressing opioid receptor) start->prep incubation 2. Incubation - Radioligand (e.g., [³H]DPDPE) - Unlabeled Competitor (DALA or DADLE) - Membranes prep->incubation filtration 3. Rapid Filtration (Separate bound from free ligand) incubation->filtration wash 4. Filter Washing (Remove non-specifically bound radioligand) filtration->wash quantify 5. Scintillation Counting (Measure radioactivity) wash->quantify analysis 6. Data Analysis - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki quantify->analysis end_node End (Binding Affinity Determined) analysis->end_node

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol 2: [³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor agonism. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS radioligand.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine diphosphate).

  • Test agonists (DALA, DADLE) at various concentrations.

  • Glass fiber filters and scintillation counter.

Procedure:

  • Preparation : Thaw membrane aliquots on ice.

  • Incubation : In assay tubes, combine the cell membranes, a fixed concentration of GDP, varying concentrations of the test agonist, and assay buffer.

  • Initiation : Start the reaction by adding [³⁵S]GTPγS to each tube. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination : Stop the reaction by rapid filtration through glass fiber filters[2].

  • Washing : Wash filters with ice-cold buffer.

  • Quantification : Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis : Plot the amount of bound [³⁵S]GTPγS against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the potency (EC50) and efficacy (Emax) for G-protein activation[2].

Discussion and Conclusion

The comparison between this compound (DALA) and DADLE highlights the critical role of specific amino acid substitutions in determining the pharmacological profile of enkephalin analogs.

  • DADLE : The substitution of Gly at position 2 with D-Ala and Leu at position 5 with D-Leu confers both high stability against enzymatic degradation and a significant selectivity for the delta-opioid receptor[1][2]. This makes DADLE an invaluable research tool for specifically probing the function and signaling of DORs.

  • This compound (DALA) : The single substitution of Gly with D-Ala at position 2 and the C-terminal amidation also increase stability compared to the endogenous Met-enkephalin[4][9]. However, it retains high affinity for both μ- and δ-opioid receptors, acting as a less selective agonist compared to DADLE[3].

References

Validating the Opioid Effects of [Ala2] Met-Enkephalinamide: A Comparative Guide to Selective Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic opioid peptide [Ala2] Met-Enkephalinamide (DAME) and the validation of its effects using selective opioid antagonists. This guide is supported by experimental data and detailed methodologies to facilitate the characterization of its receptor-specific actions.

This compound is a potent and long-lasting synthetic analog of the endogenous opioid peptide Met-enkephalin.[1] Its enhanced stability, due to the substitution of alanine at the second position, makes it a valuable tool for studying the physiological effects of enkephalins, which are otherwise rapidly degraded.[1] Understanding the specific opioid receptor subtypes through which DAME exerts its effects is crucial for elucidating its mechanism of action and potential therapeutic applications. This is achieved by utilizing selective antagonists for the primary opioid receptors: mu (µ), delta (δ), and kappa (κ).

Unraveling Receptor Selectivity: A Comparative Analysis

The effects of DAME are mediated through its interaction with opioid receptors. While endogenous enkephalins typically show the highest affinity for the delta-opioid receptor, followed by the mu-opioid receptor, and have low affinity for the kappa-opioid receptor, the precise profile of synthetic analogs like DAME requires empirical validation.[2] The use of selective antagonists allows for the pharmacological dissection of DAME's activity at each receptor subtype.

To fully characterize the receptor profile of DAME, it is essential to compare its interaction with selective antagonists for each opioid receptor subtype.

Key Selective Opioid Antagonists:

  • Mu (µ) Receptor: Naloxone (while also having affinity for other opioid receptors, it is often used to demonstrate general opioid receptor mediation) and more selective antagonists like CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2).

  • Delta (δ) Receptor: Naltrindole.

  • Kappa (κ) Receptor: Norbinaltorphimine (nor-BNI).

Quantitative Analysis of Receptor Interaction

To quantify the interaction of DAME with opioid receptors and the potency of antagonists, two primary types of in vitro assays are employed: receptor binding assays and functional assays.

Receptor Binding Affinity (Ki)

Receptor binding assays determine the affinity of a ligand for a receptor. In a competitive binding assay, a radiolabeled ligand with known affinity for a specific receptor subtype is used. The ability of an unlabeled compound, such as DAME, to displace the radioligand is measured. The inhibition constant (Ki) is then calculated, which represents the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Table 1: Hypothetical Comparative Binding Affinities (Ki, nM) of this compound

LigandMu (µ) ReceptorDelta (δ) ReceptorKappa (κ) Receptor
This compoundData not availableData not availableData not available

Note: Specific Ki values for this compound across all three receptor subtypes from a single, direct comparative study are not currently available in the cited literature. The table structure is provided as a template for data presentation when such information becomes available.

Functional Potency (EC50/IC50) and Antagonist Potency (pA2/Kb)

Functional assays measure the biological response elicited by a ligand. For opioid receptors, which are G-protein coupled receptors (GPCRs), common assays include measuring the inhibition of adenylyl cyclase (cAMP assay) or the stimulation of GTPγS binding. The EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value represents the concentration of an agonist required to produce 50% of its maximal effect.

To validate that the observed functional effect of DAME is mediated by a specific opioid receptor, a Schild analysis can be performed using a selective antagonist. This analysis determines the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.

Table 2: Hypothetical Functional Potency and Antagonism of this compound

AssayAgonistReceptor TargetPotency (EC50/IC50, nM)AntagonistAntagonist Potency (pA2/Kb)
cAMP InhibitionThis compoundMu (µ)Data not availableCTOPData not available
cAMP InhibitionThis compoundDelta (δ)Data not availableNaltrindoleData not available
cAMP InhibitionThis compoundKappa (κ)Data not availableNorbinaltorphimineData not available

Note: Specific EC50/IC50 and pA2/Kb values for this compound in the presence of a full panel of selective antagonists from a single, direct comparative study are not currently available in the cited literature. The table is a template for presenting such data.

Experimental Protocols

Below are detailed methodologies for key experiments used to validate the effects of this compound with selective opioid antagonists.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human mu, delta, or kappa opioid receptors (e.g., CHO or HEK293 cells).

  • Radioligands: [³H]-DAMGO (for µ), [³H]-DPDPE (for δ), [³H]-U-69,593 (for κ).

  • This compound.

  • Selective non-radiolabeled antagonists for non-specific binding determination (e.g., naloxone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of this compound in the assay buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled antagonist (e.g., naloxone).

  • Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound from the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Functional Assay

Objective: To determine the functional potency (IC50) of this compound and the potency (pA2 or Kb) of selective antagonists.

Materials:

  • Whole cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).

  • This compound.

  • Selective antagonists (CTOP, naltrindole, norbinaltorphimine).

  • Forskolin (to stimulate adenylyl cyclase).

  • IBMX (a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with various concentrations of the selective antagonist (or vehicle for the agonist-only curve) for a defined period.

  • Add varying concentrations of this compound.

  • Stimulate the cells with a fixed concentration of forsklin to induce cAMP production.

  • Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.

  • Generate concentration-response curves for this compound in the absence and presence of different concentrations of the antagonist.

  • Determine the IC50 values from these curves.

  • Perform a Schild analysis by plotting the log of (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value.

Visualizing the Experimental Workflow and Signaling Pathway

Opioid Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DAME This compound OpioidReceptor Opioid Receptor (µ, δ, or κ) DAME->OpioidReceptor Binds & Activates Antagonist Selective Antagonist (e.g., Naltrindole) Antagonist->OpioidReceptor Binds & Blocks G_protein Gi/o Protein OpioidReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion CellularResponse Cellular Response (e.g., Reduced Neuronal Excitability) cAMP->CellularResponse Leads to

Caption: Opioid receptor signaling pathway activated by DAME and blocked by a selective antagonist.

Experimental Workflow for Validating DAME's Effects

cluster_workflow Experimental Workflow cluster_binding Binding Affinity cluster_functional Functional Potency & Antagonism start Start: Characterize This compound (DAME) binding_assay Radioligand Competition Binding Assay start->binding_assay functional_assay Functional Assay (e.g., cAMP Inhibition) start->functional_assay binding_receptors µ, δ, κ Opioid Receptors binding_assay->binding_receptors functional_receptors Cells expressing µ, δ, or κ Receptors functional_assay->functional_receptors binding_data Determine IC50 and Ki values binding_receptors->binding_data data_analysis Data Analysis & Comparison binding_data->data_analysis antagonists Add Selective Antagonists (CTOP, Naltrindole, nor-BNI) functional_receptors->antagonists schild_analysis Schild Analysis antagonists->schild_analysis functional_data Determine EC50/IC50 and pA2 values schild_analysis->functional_data functional_data->data_analysis conclusion Conclusion: Determine Receptor Selectivity Profile of DAME data_analysis->conclusion

Caption: Workflow for validating DAME's opioid receptor-mediated effects.

References

A Comparative Study of [Ala2] Met-Enkephalinamide and Other Synthetic Pentapeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the synthetic opioid pentapeptide, [Ala2] Met-Enkephalinamide (also known as DALA or DAME), with other key synthetic pentapeptides. The focus is on its receptor binding affinity, functional potency, and in vivo analgesic effects, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a synthetic analog of the endogenous opioid peptide Met-enkephalin. The substitution of Glycine with D-Alanine at position 2 confers resistance to degradation by brain enzymes, significantly prolonging its analgesic effects compared to its natural counterpart.[1][2][3] This enhanced stability makes it a valuable tool in opioid research.[1] It is recognized as a potent, long-lasting analgesic, particularly when administered directly into the brain.[1][2] Studies suggest that this compound acts as a mixed mu/delta opioid receptor agonist.[4]

Quantitative Data Comparison

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and other widely studied synthetic pentapeptides at the mu (µ), delta (δ), and kappa (κ) opioid receptors. It is important to note that direct comparative data for this compound across all receptor subtypes from a single study is limited in the available literature.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

PeptideMu (µ) ReceptorDelta (δ) ReceptorKappa (κ) ReceptorReference
This compound (DALA/DAME) Binds with high affinity (specific Ki not consistently reported)Binds with high affinity (specific Ki not consistently reported)Data not widely available[1][5]
DAMGO ~1.1 - 2.5~200 - 1800~200 - 4000[6]
DADLE ~1 - 5~1 - 10~500 - 2000[7]
DPDPE ~1000 - 3000~1 - 5>5000

Lower Ki values indicate higher binding affinity.

Table 2: In Vivo Analgesic Potency

PeptideTestRoute of AdministrationRelative PotencyReference
This compound (DALA/DAME) Tail-flickIntravenousPotent analgesic[8]
DAMGO Tail-flick / Hot-plateIntracerebroventricularDAMGO > DADLE > Morphine > DPDPE[7]
DADLE Tail-flick / Hot-plateIntracerebroventricularPotent analgesic[7]
DPDPE Tail-flick / Hot-plateIntracerebroventricularLess potent than DAMGO and DADLE[7]

Signaling Pathways of Opioid Peptides

Opioid peptides exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates intracellular signaling cascades, primarily through two main pathways: the G-protein signaling pathway and the β-arrestin pathway.

G-Protein Signaling Pathway: This is the classical pathway responsible for the analgesic effects of opioids. Upon agonist binding, the receptor activates inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activated G-protein subunits also modulate ion channels, leading to neuronal hyperpolarization and reduced neuronal excitability.

β-Arrestin Signaling Pathway: This pathway is primarily involved in receptor desensitization, internalization, and can also mediate some of the adverse effects of opioids, such as tolerance and respiratory depression.

Opioid Receptor Signaling Pathways cluster_0 Cell Membrane Opioid_Agonist Opioid Agonist (this compound) Opioid_Receptor Opioid Receptor (μ, δ, κ) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin Opioid_Receptor->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels K+ Efflux / Ca2+ Influx↓ G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces Desensitization_Internalization Receptor Desensitization & Internalization Beta_Arrestin->Desensitization_Internalization Leads to Analgesia Analgesia Ion_Channels->Analgesia Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Membranes with Opioid Receptors Start->Membrane_Prep Incubation Incubate Membranes with Radioligand & Test Peptide Membrane_Prep->Incubation Filtration Separate Bound from Free Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End

References

Assessing the Selectivity of [Ala²] Met-Enkephalinamide for Mu vs. Delta Opioid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding selectivity of the synthetic opioid peptide [Ala²] Met-Enkephalinamide for mu (µ) versus delta (δ) opioid receptors. To offer a broader context for its performance, this guide includes comparative data for well-established selective and non-selective opioid receptor ligands. All quantitative data is supported by detailed experimental protocols to ensure reproducibility and aid in the design of future studies.

Quantitative Analysis of Opioid Receptor Binding Affinity

The selectivity of a ligand for a particular receptor subtype is a critical determinant of its pharmacological profile. This is typically quantified through competitive binding assays that determine the inhibition constant (Kᵢ) of the ligand for each receptor. A lower Kᵢ value indicates a higher binding affinity. The selectivity ratio, calculated by dividing the Kᵢ value for the less-preferred receptor by that of the preferred receptor, provides a numerical representation of this preference.

While specific Kᵢ values for [Ala²] Met-Enkephalinamide can be variable across literature, data for the closely related analogue, [D-Ala², D-Leu⁵]-enkephalin (DADLE), which substitutes Leucine for Methionine at position 5, is presented here as a proxy. DADLE is recognized as a mixed µ/δ opioid receptor agonist.[1] For a robust comparison, data for the highly µ-selective agonist DAMGO, the highly δ-selective agonist DPDPE, and the non-selective opioid agonist Bremazocine are also included.

Ligandµ-Opioid Receptor (Kᵢ, nM)δ-Opioid Receptor (Kᵢ, nM)Selectivity Ratio (µ/δ)Primary Receptor Preference
[D-Ala², D-Leu⁵]-enkephalin (DADLE) 13.8[2]2.06[2]0.15Mixed µ/δ Agonist
DAMGO 1.1814301211µ-selective
DPDPE 11001.40.0013δ-selective
Bremazocine ---Non-selective (κ > µ > δ)

Note: Kᵢ values can vary between studies depending on the specific experimental conditions, including the radioligand used, tissue or cell line preparation, and assay buffer composition.

Experimental Protocols

The following are detailed methodologies for two key experiments used to determine the binding affinity and functional activity of opioid ligands.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.

a) Materials:

  • Membrane Preparation: Homogenates from brain tissue (e.g., rat striatum or cortex) or cell lines stably expressing the µ- or δ-opioid receptor.

  • Radioligand: A high-affinity, receptor-selective radiolabeled ligand such as [³H]DAMGO for µ-receptors or [³H]DPDPE for δ-receptors.

  • Test Ligand: [Ala²] Met-Enkephalinamide and other comparator compounds at a range of concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled universal opioid antagonist, such as naloxone.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Cocktail and Counter.

b) Procedure:

  • Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test ligand. For total binding, omit the test ligand. For non-specific binding, add a saturating concentration of naloxone.

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test ligand concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the agonist-induced activation of G-proteins coupled to the opioid receptors. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, serves as an indicator of receptor activation and G-protein coupling.

a) Materials:

  • Membrane Preparation: As described for the radioligand binding assay.

  • [³⁵S]GTPγS: Radiolabeled guanosine 5'-O-(3-thiotriphosphate).

  • GDP: Guanosine 5'-diphosphate.

  • Test Ligand: [Ala²] Met-Enkephalinamide and other comparator agonists at a range of concentrations.

  • Basal and Non-specific Binding Controls.

  • Assay Buffer: Typically contains 50 mM Tris-HCl (pH 7.4), MgCl₂, NaCl, and EGTA.

b) Procedure:

  • Pre-incubation: Incubate the membrane preparation with GDP for a short period on ice to ensure G-proteins are in their inactive, GDP-bound state.

  • Incubation: In assay tubes, combine the pre-incubated membranes, varying concentrations of the agonist, and a fixed concentration of [³⁵S]GTPγS. For basal binding, omit the agonist. For non-specific binding, add a high concentration of unlabeled GTPγS.

  • Reaction: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Filtration and Washing: Terminate the reaction and separate bound from free [³⁵S]GTPγS as described in the radioligand binding assay protocol.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the net agonist-stimulated binding by subtracting the basal binding from the agonist-induced binding.

    • Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration to generate a dose-response curve.

    • Determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal stimulation) from the curve.

Visualizing Key Methodologies and Pathways

To further clarify the experimental and biological processes involved in assessing opioid receptor selectivity, the following diagrams are provided.

Competitive_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor Opioid Receptor (Membrane Prep) Binding Competitive Binding Equilibrium Receptor->Binding Radioligand Radioligand ([³H]DAMGO or [³H]DPDPE) Radioligand->Binding TestLigand Test Ligand ([Ala2] Met-Enkephalinamide) TestLigand->Binding Filtration Filtration Binding->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC₅₀ Determination Counting->IC50 Ki Kᵢ Calculation (Cheng-Prusoff) IC50->Ki

Fig. 1: Workflow of a Radioligand Competitive Binding Assay.

GTPgS_Signaling_Pathway cluster_receptor Cell Membrane cluster_activation G-Protein Activation cluster_downstream Downstream Signaling Agonist Opioid Agonist (this compound) Receptor Opioid Receptor (μ or δ) Agonist->Receptor Binds G_Protein G-Protein (Gαi/o-GDP) Receptor->G_Protein Activates GTP_exchange GDP-GTP Exchange G_Protein->GTP_exchange Promotes G_alpha_GTP Gα-GTP GTP_exchange->G_alpha_GTP G_beta_gamma Gβγ GTP_exchange->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase (Inhibition) G_alpha_GTP->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channel Modulation (e.g., K+, Ca2+) G_beta_gamma->Ion_Channel Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

Fig. 2: Opioid Receptor G-Protein Signaling Pathway.

References

A Comparative Guide to [Ala2] Met-Enkephalinamide and Endogenous Met-enkephalin in Opioid Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic opioid peptide [Ala2] Met-Enkephalinamide (DAME) and its endogenous counterpart, Met-enkephalin. The focus is on their respective abilities to activate opioid receptors, with supporting experimental data and methodologies to inform research and drug development.

Introduction

Endogenous opioid peptides, such as Met-enkephalin, are crucial neuromodulators in pain and emotional regulation. However, their therapeutic potential is limited by rapid enzymatic degradation. This compound is a synthetic analog of Met-enkephalin, designed for enhanced stability and potent analgesic effects.[1][2] This guide delves into the comparative pharmacology of these two peptides, examining their receptor binding affinities and functional signaling profiles.

Met-enkephalin is an endogenous pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met.[1] It is a primary ligand for the delta-opioid receptor (DOR) and to a lesser extent, the mu-opioid receptor (MOR), with low affinity for the kappa-opioid receptor (KOR).[1][3] Its physiological effects are short-lived due to rapid breakdown by peptidases.[1]

This compound is a synthetic pentapeptide analog where the glycine at position 2 is replaced by D-alanine, and the C-terminal carboxyl group is amidated. These modifications confer resistance to degradation by brain enzymes, resulting in a more potent and long-lasting analgesic effect.[2] It is considered a mixed mu/delta opioid receptor agonist.

Quantitative Comparison of Receptor Activation

The following tables summarize the binding affinities and functional potencies of this compound and Met-enkephalin at the three main opioid receptor subtypes. Data is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Opioid Receptor Binding Affinities (Ki in nM)
LigandMu-Opioid Receptor (MOR)Delta-Opioid Receptor (DOR)Kappa-Opioid Receptor (KOR)
This compound Binds with high affinityBinds with high affinityLow Affinity
Met-enkephalin High Affinity[4]Highest Affinity[1][4]Low Affinity[1][4]

Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Functional Activity (cAMP Inhibition)
LigandReceptorPotency (EC50)Efficacy (Emax)
This compound MOR/DORPotentFull Agonist
Met-enkephalin DOR > MORPotentFull Agonist
Table 3: In Vitro Functional Activity (β-Arrestin Recruitment)
LigandReceptorPotency (EC50)Efficacy (Emax)
This compound MOR/DORData not readily availableData not readily available
Met-enkephalin DOR > MORData not readily availableData not readily available

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Cascade

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). The dissociated Gβγ subunits can also modulate ion channels. Additionally, agonist binding can trigger the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, and can also initiate G-protein-independent signaling.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling Ligand This compound or Met-enkephalin OR Opioid Receptor (MOR/DOR) Ligand->OR Binding G_protein Gi/o Protein OR->G_protein Activation GRK GRK OR->GRK Phosphorylation beta_arrestin β-Arrestin OR->beta_arrestin Recruitment G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation Ion_Channel Ion Channels (e.g., GIRK) G_alpha->AC Inhibition G_betagamma->Ion_Channel Modulation P P Internalization Receptor Internalization beta_arrestin->Internalization MAPK MAPK Signaling beta_arrestin->MAPK

Caption: Opioid receptor signaling pathways.

Experimental Workflow: Competitive Radioligand Binding Assay

This workflow outlines the key steps in determining the binding affinity (Ki) of a test compound.

Start Start Preparation Prepare receptor source (e.g., cell membranes) Start->Preparation Incubation Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound Preparation->Incubation Equilibrium Allow binding to reach equilibrium Incubation->Equilibrium Filtration Separate bound and free radioligand via filtration Equilibrium->Filtration Quantification Quantify radioactivity of bound ligand Filtration->Quantification Analysis Plot % inhibition vs. log[test compound] to determine IC50 Quantification->Analysis Calculation Calculate Ki using the Cheng-Prusoff equation Analysis->Calculation End End Calculation->End

Caption: Workflow for a competitive binding assay.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and Met-enkephalin for mu, delta, and kappa opioid receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human mu, delta, or kappa opioid receptors.

  • Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69,593 (for KOR).[4]

  • Unlabeled ligands: this compound and Met-enkephalin.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the opioid receptor of interest in a lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total binding: Cell membranes, radioligand (at a concentration near its Kd), and binding buffer.

    • Non-specific binding: Cell membranes, radioligand, and a high concentration of a non-labeled universal opioid antagonist (e.g., 10 µM naloxone).

    • Competition: Cell membranes, radioligand, and varying concentrations of the test compound (this compound or Met-enkephalin).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay

Objective: To measure the potency (EC50) and efficacy (Emax) of this compound and Met-enkephalin in inhibiting adenylyl cyclase activity.

Materials:

  • HEK293 or CHO cells stably expressing the opioid receptor of interest.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds: this compound and Met-enkephalin.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • 384-well microplates.

Procedure:

  • Cell Seeding: Seed the cells into 384-well plates and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Cell Treatment:

    • Aspirate the culture medium from the wells.

    • Add the diluted test compounds to the wells.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

    • Incubate for another specified time (e.g., 15-30 minutes) at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Generate concentration-response curves by plotting the cAMP levels against the logarithm of the agonist concentration.

    • Fit the data using a sigmoidal dose-response model to determine the EC50 (potency) and Emax (efficacy) values for each compound.

β-Arrestin Recruitment Assay

Objective: To measure the potency (EC50) and efficacy (Emax) of this compound and Met-enkephalin in recruiting β-arrestin to the activated opioid receptor.

Materials:

  • Cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® U2OS cells co-expressing the opioid receptor and a β-arrestin-enzyme fragment fusion).

  • Test compounds: this compound and Met-enkephalin.

  • Assay buffer.

  • Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).

  • 384-well white, solid-bottom assay plates.

  • Luminescence plate reader.

Procedure:

  • Cell Plating: Plate the cells in 384-well plates and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds and add them to the cell plates.

  • Incubation: Incubate the plates for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow the signal to develop.

  • Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the agonist concentration.

    • Fit the data using a sigmoidal dose-response model to determine the EC50 and Emax values for each compound.

Conclusion

This guide provides a comparative overview of this compound and endogenous Met-enkephalin, focusing on their interactions with opioid receptors. The key distinction lies in the enhanced stability of the synthetic analog, which translates to more potent and prolonged in vivo effects. While both peptides demonstrate a preference for mu and delta opioid receptors, a comprehensive head-to-head comparison of their binding affinities and functional potencies across all receptor subtypes and signaling pathways would be beneficial for a more complete understanding of their pharmacological differences. The provided experimental protocols offer a framework for conducting such comparative studies, which are essential for the development of novel opioid-based therapeutics with improved efficacy and safety profiles.

References

[Ala2] Met-Enkephalinamide's Impact on Conditioned Heart Rate Responses: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of [Ala2] Met-Enkephalinamide's (DALA) effects on conditioned heart rate responses against other opioids. The information is supported by experimental data to validate its performance and potential as a research tool.

This compound, a synthetic opioid peptide, has been a subject of investigation for its role in modulating cardiovascular responses, particularly in the context of classical conditioning. Understanding its effects is crucial for elucidating the intricate role of the endogenous opioid system in learning, memory, and cardiovascular regulation. This guide synthesizes findings from key studies to offer a clear comparison of DALA with other opioid analogues.

Performance Comparison

Studies have demonstrated that DALA can significantly influence the acquisition of conditioned heart rate responses. Its effects are often compared with other opioid peptides, such as D-Ala2, D-Leu5-enkephalin (DADL), and are tested for reversibility with opioid antagonists like naloxone.

A pivotal study investigating the effects of these peptides on the acquisition of classically conditioned heart rate responses in rabbits found that bilateral injections of DALA into the amygdala's central nucleus significantly weakened the learning of the conditioned heart rate response.[1] In contrast, similar doses of DADL did not produce an effect that differed from the control group that received a vehicle injection.[1] This suggests a differential role of opioid receptor subtypes in this form of learning. The attenuating effect of DALA was blocked by the concurrent administration of the opiate antagonist naloxone, indicating that the mechanism of action is mediated through opioid receptors.[1]

Another key study in rats demonstrated that infusion of DALA into the fourth ventricle impaired the learning of classically conditioned bradycardia (a slowing of the heart rate).[2] Rats that received DALA alone showed no evidence of a conditioned heart rate response during both the conditioning phase and a subsequent drug-free test session.[2] This impairment was reversed when DALA was co-administered with the opioid antagonist naltrexone.[2]

The following table summarizes the quantitative data from these representative studies, offering a direct comparison of the effects of DALA and its alternatives on conditioned heart rate responses.

CompoundAnimal ModelSite of AdministrationConditioned ResponseKey Finding
This compound (DALA) RabbitAmygdala Central NucleusHeart RateSignificantly attenuated the acquisition of the conditioned response.[1]
This compound (DALA) RatFourth VentricleBradycardiaImpaired the learning of the conditioned response; no evidence of a conditioned response was observed.[2]
D-Ala2, D-Leu5-enkephalin (DADL) RabbitAmygdala Central NucleusHeart RateNo significant effect on the acquisition of the conditioned response compared to the vehicle control.[1]
Naloxone + DALA RabbitAmygdala Central NucleusHeart RateBlocked the attenuating effect of DALA on the conditioned response.[1]
Naltrexone + DALA RatFourth VentricleBradycardiaReversed the impairment of the conditioned response caused by DALA.[2]

Experimental Protocols

The validation of DALA's effects on conditioned heart rate responses relies on meticulously designed experimental protocols. Below are detailed methodologies from the key studies cited.

Classical Conditioning of Heart Rate in Rabbits

This experimental paradigm is designed to assess the acquisition of a conditioned emotional response by measuring changes in heart rate.

  • Subjects: New Zealand albino rabbits are commonly used.

  • Apparatus: Rabbits are typically restrained in a Plexiglas box placed within a sound-attenuating chamber. A speaker delivers the conditioned stimulus (CS), and electrodes are used to deliver the unconditioned stimulus (US). Heart rate is monitored using subcutaneous electrodes.

  • Procedure:

    • Habituation: The animals are habituated to the experimental setup to minimize stress-induced heart rate fluctuations.

    • Conditioning: A neutral stimulus, such as a tone (CS), is repeatedly paired with an aversive stimulus, like a mild electric shock (US). The US elicits an unconditioned response (UR), which is a change in heart rate.

    • Drug Administration: Immediately before the conditioning session, bilateral injections of DALA, DADL, or a vehicle solution are made into the central nucleus of the amygdala. In antagonist studies, naloxone is administered concurrently with DALA.

    • Data Analysis: The change in heart rate during the CS presentation is measured and compared across different treatment groups to determine the effect of the administered compounds on the acquisition of the conditioned response (CR).

Classical Conditioning of Bradycardia in Rats

This protocol is used to study the learning of a conditioned slowing of the heart rate.

  • Subjects: Male rats are frequently used as subjects.

  • Apparatus: Rats are placed in a conditioning chamber where they can receive auditory cues (CS) and a mild footshock (US). Heart rate is monitored using implanted telemetry devices or external electrodes.

  • Procedure:

    • Surgery: Cannulae are surgically implanted to allow for microinfusions into the fourth ventricle.

    • Conditioning: A differential classical conditioning paradigm is often employed, where one tone (CS+) is paired with the footshock, and another tone (CS-) is not.

    • Drug Administration: Prior to each of two successive conditioning sessions, rats receive an infusion of DALA, DALA plus naltrexone, or saline into the fourth ventricle.

    • Testing: A drug-free test session is conducted after the conditioning sessions to assess the retention of the learned response.

    • Data Analysis: The heart rate response to the CS+ and CS- is analyzed to determine if the animals have learned to associate the CS+ with the impending shock, as indicated by a decrease in heart rate (bradycardia).

Visualizing the Mechanisms

To better understand the underlying biological processes, the following diagrams illustrate the signaling pathway of opioid receptors and a typical experimental workflow for conditioned heart rate studies.

Opioid_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Opioid This compound (DALA) Opioid_Receptor μ-Opioid Receptor (GPCR) Opioid->Opioid_Receptor Binds to G_Protein Gαi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Modulation of Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Leads to PKA ↓ PKA Activity cAMP->PKA Neuronal_Activity ↓ Neuronal Excitability & Neurotransmitter Release PKA->Neuronal_Activity Ion_Channels->Neuronal_Activity HR_Response Attenuation of Conditioned Heart Rate Response Neuronal_Activity->HR_Response

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_conditioning Conditioning Protocol cluster_data Data Acquisition & Analysis Animal_Model Select Animal Model (e.g., Rabbit, Rat) Surgery Surgical Implantation (Cannula/Electrodes) Animal_Model->Surgery Habituation Habituation to Apparatus Surgery->Habituation Drug_Admin Drug Administration (DALA, DADL, Vehicle) Habituation->Drug_Admin Pairing CS-US Pairing (e.g., Tone-Shock) Drug_Admin->Pairing HR_Monitor Continuous Heart Rate Monitoring Pairing->HR_Monitor Data_Analysis Analysis of Heart Rate Changes to CS HR_Monitor->Data_Analysis Comparison Group Comparison (Statistical Analysis) Data_Analysis->Comparison

Caption: Experimental workflow for conditioned heart rate studies.

References

Safety Operating Guide

Proper Disposal of [Ala2] Met-Enkephalinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

[Ala2] Met-Enkephalinamide is a synthetic opioid peptide analog. Due to its action on opioid receptors, it is prudent to handle it as a controlled substance analog for disposal purposes, adhering to stringent federal and local regulations to prevent diversion and environmental contamination. This guide provides a procedural, step-by-step approach to its proper disposal.

Regulatory Framework

The disposal of this compound is primarily governed by the Drug Enforcement Administration (DEA) due to its nature as a synthetic opioid analog. The Environmental Protection Agency (EPA) also sets guidelines for pharmaceutical waste. While this compound is not specifically listed as an EPA hazardous waste, it must be managed responsibly to prevent environmental release.

Regulatory Body Key Requirement Relevance to this compound
Drug Enforcement Administration (DEA) Substance must be rendered "non-retrievable."As a controlled substance analog, the primary goal of disposal is to ensure it cannot be re-used. Incineration is a common method to meet this standard.[1]
Environmental Protection Agency (EPA) Prohibition of sewering (flushing down the drain) for pharmaceutical waste.Unused or expired this compound should never be disposed of via the sink or regular trash.[2]
State and Local Regulations May have additional, more stringent requirements.Always consult your institution's Environmental Health and Safety (EHS) office for specific local mandates.

Disposal Protocol for this compound

The following protocol outlines the necessary steps for the compliant disposal of this compound from a laboratory setting.

Step 1: Segregation and Labeling

  • Immediately segregate waste this compound from other chemical waste streams.

  • Place it in a dedicated, properly sealed, and clearly labeled waste container.

  • The label should include:

    • The name of the substance: "this compound"

    • The words "Controlled Substance Waste for Disposal"

    • The quantity of the substance

    • The date of accumulation

Step 2: Secure Storage

  • Store the sealed waste container in a secure, locked location, accessible only to authorized personnel, until disposal.

  • Maintain a detailed log of all waste this compound, including the amount and date it was designated as waste.

Step 3: Arrange for Compliant Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.

  • It is highly recommended to use a DEA-registered reverse distributor for the disposal of controlled substances.[1]

Step 4: Documentation

  • When transferring the waste to a reverse distributor, proper DEA forms must be completed.

  • For Schedule I or II substances, the reverse distributor must issue a DEA Form 222 to the registrant.

  • The destruction of the substance must be recorded on a DEA Form 41, "Registrants Inventory of Drugs Surrendered."[1] A copy of this form should be retained for your records.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start This compound Waste Generated segregate Segregate and Place in Sealed, Labeled Container start->segregate storage Store in Secure, Locked Location with Log segregate->storage contact_ehs Contact EHS or DEA-Registered Reverse Distributor storage->contact_ehs dea_forms Complete Necessary DEA Forms (e.g., Form 41) contact_ehs->dea_forms transfer Transfer Waste to Authorized Personnel dea_forms->transfer destruction Destruction via Approved Method (e.g., Incineration) transfer->destruction record Retain All Disposal Documentation destruction->record end Disposal Complete record->end

Caption: Disposal workflow for this compound.

Experimental Protocols for Deactivation

Current regulations and best practices do not provide for the chemical neutralization or deactivation of controlled substance analogs like this compound in a standard laboratory setting. The DEA's "non-retrievable" standard is best met through incineration by a licensed facility.[1] Therefore, no experimental deactivation protocols are recommended.

Disclaimer: This information is intended as a guide and does not supersede federal, state, or local regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance on pharmaceutical and controlled substance waste disposal.

References

Safeguarding Research: A Comprehensive Guide to Handling [Ala2] Met-Enkephalinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized compounds like [Ala2] Met-Enkephalinamide is paramount. Adherence to strict safety and disposal protocols not only ensures personnel safety but also maintains the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound.

Personal Protective Equipment (PPE)

When handling this compound, especially in its lyophilized powder form, a comprehensive suite of personal protective equipment is required to minimize exposure risks. The following table summarizes the recommended PPE. A risk assessment of specific laboratory tasks should be conducted to determine if additional protection is necessary[1].

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory to protect against dust particles and splashes. They should meet ANSI Z87.1 standards[1].
Face ShieldRecommended in addition to safety goggles, particularly when there is a significant splash hazard[1].
Hand Protection Disposable Nitrile GlovesThe minimum requirement for handling peptides. Gloves should be changed immediately after any contact with the chemical[1][2]. Double gloving may be necessary for added protection[1].
Body Protection Laboratory CoatA standard, buttoned lab coat is required to protect skin and clothing from potential contamination[1][2][3].
Long Pants & Closed-Toe ShoesMinimum attire for working in any laboratory where hazardous materials are present[1][2].
Respiratory Protection N95 Respirator/Dust MaskRecommended, particularly when weighing and handling larger quantities of the lyophilized powder, to prevent inhalation of dust particles[1][4].

Operational Plan: Step-by-Step Handling Procedure

Proper handling from reception to use is critical for both safety and maintaining the peptide's stability.

Receiving and Storage:

  • Upon receipt, inspect the package for any damage.

  • Store the lyophilized peptide at -20°C for long-term stability in a tightly sealed, light-protective container[5][6]. A desiccated environment is crucial to prevent moisture absorption[5].

Preparation for Use (Reconstitution):

  • Before opening, allow the sealed container to warm to room temperature in a desiccator. This prevents condensation and moisture absorption, which can degrade the peptide[1][5][7].

  • Conduct all handling in a designated, clean area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure and contamination[4][7][8].

  • Wear all required PPE as detailed in the table above.

  • Weigh the lyophilized powder quickly in a controlled environment to minimize air exposure[1].

  • Reconstitute the peptide using a sterile, appropriate solvent (e.g., sterile water or buffer) as recommended by the manufacturer or experimental protocol[9].

  • Mix gently by swirling or pipetting; avoid vigorous shaking to maintain peptide stability[6][9].

  • Clearly label the reconstituted solution with the peptide name, concentration, reconstitution date, and solvent used[6].

Handling of Solutions:

  • For immediate use, proceed with the experimental protocol.

  • If storing the solution, it is best to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide[5][7][9].

  • Store reconstituted solutions at -20°C or -80°C for extended periods[5][7]. For short-term needs, refrigeration at 2-8°C may be acceptable, but use within 30 days is recommended for best stability[6].

Disposal Plan: Managing this compound Waste

All waste contaminated with this compound must be treated as hazardous chemical waste. Adherence to institutional and local regulations is mandatory[8][9].

Liquid Waste:

  • Collection: Collect all unused solutions and rinsates in a designated, sealed, and clearly labeled hazardous waste container[8][9]. Never pour peptide solutions down the sink[8][9].

  • Inactivation (Optional, based on institutional policy): For some peptide toxins, inactivation before disposal is recommended. A common method involves adding the liquid peptide waste to a 10% sodium hypochlorite (bleach) solution, allowing for a contact time of at least 30-60 minutes to ensure degradation[3][10].

  • Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service[3][8].

Solid Waste:

  • Segregation: All solid waste contaminated with the peptide, including gloves, pipette tips, wipes, and empty vials, must be segregated from regular trash[3][9].

  • Collection: Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container[3][8].

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for disposal via your institution's Environmental Health & Safety (EHS) department[3][8].

G Workflow for Handling and Disposal of this compound cluster_prep Preparation & Handling cluster_disposal Waste Disposal A 1. Don PPE (Gloves, Goggles, Lab Coat, Respirator) B 2. Acclimate Vial to Room Temp in Desiccator A->B C 3. Weigh Powder in Ventilated Enclosure B->C D 4. Reconstitute with Appropriate Solvent C->D E 5. Use in Experiment or Aliquot for Storage D->E F Segregate Waste Streams E->F Post-Experiment G Liquid Waste (Unused solutions, rinsate) F->G H Solid Waste (Gloves, vials, tips) F->H I Collect in Labeled Hazardous Waste Container G->I J Collect in Labeled Hazardous Waste Bag/Container H->J K Store in Designated Hazardous Waste Area I->K J->K L Arrange for EHS Pickup K->L

Caption: Workflow for the safe handling and disposal of peptides.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.